1,2-Dilauroyl-3-myristoyl-rac-glycerol
Description
Properties
IUPAC Name |
2,3-di(dodecanoyloxy)propyl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H78O6/c1-4-7-10-13-16-19-20-23-25-28-31-34-40(43)46-37-38(47-41(44)35-32-29-26-22-18-15-12-9-6-3)36-45-39(42)33-30-27-24-21-17-14-11-8-5-2/h38H,4-37H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUUMIRCIBXLGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404601, DTXSID101242260 | |
| Record name | 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101242260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycerol 1,2-didodecanoate 3-tetradecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60175-30-6, 65376-23-0 | |
| Record name | 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60175-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101242260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerol 1,2-didodecanoate 3-tetradecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
43.5 °C | |
| Record name | Glycerol 1,2-didodecanoate 3-tetradecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Dilauroyl-3-myristoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and structural information for 1,2-Dilauroyl-3-myristoyl-rac-glycerol, a triacylglycerol of interest in various fields including lipid biochemistry and the development of functional foods.
Physicochemical Properties
This compound is a triacylglycerol where the glycerol (B35011) backbone is esterified with lauric acid at the sn-1 and sn-2 positions, and myristic acid at the sn-3 position.[1][2] This mixed-acid triglyceride has been identified in natural sources such as date seed oil and human breast milk.[1][2]
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | Tetradecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester | [1][2] |
| Synonyms | 1,2-Laurin-3-Myristin, TG(12:0/12:0/14:0) | [1][2] |
| CAS Number | 60175-30-6 | [1][2] |
| Molecular Formula | C41H78O6 | [1][2] |
| Formula Weight | 667.1 g/mol | [1][2] |
| Physical State | Crystalline solid | [1][2] |
| Purity | ≥95% | [2] |
| Solubility | Chloroform: 10 mg/mL | [1][2] |
| Storage | -20°C | [2] |
| Stability | ≥ 4 years (at -20°C) | [2] |
Structural Information
The chemical structure of a triglyceride dictates its physical properties and biological function. The arrangement of lauric and myristic acids on the glycerol backbone is a key characteristic of this molecule.
Caption: Chemical structure of this compound.
Experimental Protocols
The analysis and characterization of this compound involve several standard lipid analysis techniques.
A common method for the quantification of triacylglycerols in complex mixtures like plant oils is High-Performance Liquid Chromatography (HPLC).[2]
-
Principle: This method separates lipids based on their differential partitioning between a stationary phase (e.g., a C18 reversed-phase column) and a mobile phase.
-
Instrumentation: An HPLC system equipped with one or more detectors is used. Common detectors for lipid analysis include:
-
APCI-MS (Atmospheric Pressure Chemical Ionization Mass Spectrometry): Provides mass information for molecular species identification.
-
ELSD (Evaporative Light-Scattering Detector): A universal detector for non-volatile analytes.
-
UV Detector: Useful if the lipid contains chromophores, though less common for saturated triglycerides.
-
-
General Protocol:
-
Sample Preparation: The lipid sample is dissolved in an appropriate organic solvent (e.g., chloroform, isopropanol/hexane).
-
Injection: A defined volume of the sample is injected into the HPLC system.
-
Separation: A gradient elution is typically employed, starting with a more polar mobile phase and gradually increasing the proportion of a non-polar solvent to elute the triglycerides.
-
Detection: The eluting compounds are detected by MS, ELSD, or UV.
-
Quantification: The concentration is determined by comparing the peak area of the analyte to that of a known standard.
-
To confirm the position of the fatty acids on the glycerol backbone, regiospecific analysis using pancreatic lipase (B570770) is a well-established method.[3]
-
Principle: Pancreatic lipase specifically hydrolyzes the ester bonds at the sn-1 and sn-3 positions of a triacylglycerol, leaving the sn-2 monoacylglycerol intact.[3]
-
General Protocol:
-
Reaction Setup: The triacylglycerol sample is emulsified in a buffered solution (e.g., Tris-HCl) containing bile salts and calcium chloride.
-
Enzyme Addition: Pancreatic lipase is added to initiate the hydrolysis.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37-40°C) with vigorous stirring.
-
Reaction Quenching: The reaction is stopped by adding an acid or a solvent like ethanol.
-
Lipid Extraction: The resulting lipids (free fatty acids, monoacylglycerols, and unreacted di- and triacylglycerols) are extracted using a solvent system like chloroform/methanol.
-
Separation and Analysis: The extracted lipids are separated using Thin-Layer Chromatography (TLC). The band corresponding to the 2-monoacylglycerol is scraped, the lipid is eluted, and its fatty acid composition is determined by Gas Chromatography (GC) after transesterification.
-
Caption: Workflow for regiospecific analysis of a triacylglycerol.
Applications and Relevance
As a specific triacylglycerol, this compound serves as a high-purity standard for analytical applications in lipidomics. Its presence in human milk suggests a role in infant nutrition.[2] Furthermore, as a medium-chain glyceride, it can be used in the synthesis of functional edible oils.[4] In drug development, well-characterized lipids are crucial for creating lipid-based delivery systems, such as lipid nanoparticles, where the physicochemical properties of the constituent lipids directly impact the stability, encapsulation efficiency, and release profile of the final formulation.
References
The Unseen Architects: A Technical Guide to the Biological Role of Mixed-Acid Triglycerides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mixed-acid triglycerides (TGs), once relegated to the simple role of energy storage, are emerging as critical players in a complex array of biological processes. The specific arrangement of different fatty acids on the glycerol (B35011) backbone is not a random event but a finely tuned mechanism that dictates their metabolic fate, signaling functions, and impact on cellular health and disease. This technical guide provides an in-depth exploration of the biological significance of mixed-acid TGs, detailing their metabolism, their nuanced role in cellular signaling, and their implications for disease. We present a compilation of quantitative data, detailed experimental protocols for their analysis, and visual representations of the key pathways involved to empower researchers in this evolving field.
Introduction: Beyond Homogeneity in Fat Metabolism
Triglycerides are the primary constituents of dietary fats and the body's main form of energy storage.[1] A triglyceride molecule consists of a glycerol backbone esterified to three fatty acids. While simple triglycerides contain three identical fatty acids, the vast majority of naturally occurring TGs are mixed-acid triglycerides , containing a combination of different saturated, monounsaturated, and polyunsaturated fatty acids.[1] This structural heterogeneity is of profound biological importance, influencing the physical properties of fats and oils, and critically, their interaction with enzymes and cellular membranes.[2] The specific positional distribution of fatty acids, known as stereospecificity, further adds to this complexity and functional diversity.
The Structural Significance of Asymmetry
The asymmetrical nature of mixed-acid TGs has significant implications for their physical and biological properties. The varied fatty acid composition prevents the formation of highly ordered, stable crystal structures, which in turn influences the melting point and fluidity of fats.[2] This has direct consequences for biological processes such as membrane fluidity and the formation of lipid droplets.
Digestion and Absorption
The digestion of dietary triglycerides is a prime example of the importance of their structure. Pancreatic lipase (B570770), the primary enzyme responsible for TG hydrolysis in the small intestine, preferentially cleaves fatty acids from the sn-1 and sn-3 positions of the glycerol backbone. This process results in the formation of two free fatty acids and a 2-monoacyl-sn-glycerol (2-MAG).[2] The 2-MAG, with its original sn-2 fatty acid intact, is readily absorbed by enterocytes.[2] Inside these intestinal cells, triglycerides are re-synthesized before being packaged into chylomicrons for transport into the lymphatic system.[2] The efficiency of absorption and subsequent metabolic fate of a fatty acid can, therefore, be significantly influenced by its position on the dietary triglyceride.
Metabolism of Mixed-Acid Triglycerides
The synthesis and breakdown of mixed-acid triglycerides are complex processes regulated by a suite of enzymes with specific substrate preferences.
Biosynthesis
The primary pathway for triglyceride synthesis is the Kennedy pathway, which begins with glycerol-3-phosphate.[3] A series of acyltransferase enzymes, including glycerol-3-phosphate acyltransferase (GPAT) and acylglycerol-3-phosphate acyltransferase (AGPAT), sequentially add fatty acids to the glycerol backbone.[3] These enzymes exhibit preferences for certain types of fatty acids at specific positions, contributing to the formation of structurally defined mixed-acid TGs. Diacylglycerol acyltransferase (DGAT) catalyzes the final step, adding the third fatty acid to a diacylglycerol (DAG) molecule.[3]
Logical Relationship: Triglyceride Biosynthesis (Kennedy Pathway)
Caption: The Kennedy pathway for the de novo synthesis of mixed-acid triglycerides.
Lipolysis
The breakdown of stored triglycerides, or lipolysis, is catalyzed by a series of lipases, primarily adipose triglyceride lipase (ATGL), hormone-sensitive lipase (HSL), and monoacylglycerol lipase (MGL).[4] ATGL initiates the process by hydrolyzing a fatty acid from the sn-1 or sn-3 position of the triglyceride, producing a diacylglycerol.[4] HSL then acts on the diacylglycerol, and MGL completes the breakdown of the resulting monoacylglycerol.[4] The released free fatty acids and glycerol can then be used for energy or other metabolic processes.
Signaling Roles of Mixed-Acid Triglycerides and Their Derivatives
Beyond their role in energy metabolism, mixed-acid triglycerides and their metabolic byproducts, particularly diacylglycerols (DAGs), are crucial signaling molecules.
Diacylglycerol Isomers in Signaling
The hydrolysis of a mixed-acid triglyceride can generate different stereoisomers of DAG, depending on which fatty acids are removed. Research has revealed that not all DAG isomers are functionally equivalent. Specifically, the sn-1,2-DAG isomer is a potent second messenger that activates a range of signaling proteins, most notably protein kinase C (PKC) isoforms.[5][6] In contrast, sn-1,3-DAG and sn-2,3-DAG do not appear to share these signaling properties.[5] This stereospecificity in signaling underscores the importance of the defined structure of the parent mixed-acid triglyceride.
The activation of PKC by sn-1,2-DAG initiates downstream signaling cascades that regulate a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[7] The specific fatty acid composition of the sn-1,2-DAG can further modulate the activation of different PKC isoforms, adding another layer of complexity to this signaling network. For instance, diacylglycerols containing unsaturated fatty acids can synergistically enhance the activation of PKC.[8]
Signaling Pathway: DAG-Mediated PKC Activation
Caption: Generation of sn-1,2-diacylglycerol and subsequent activation of Protein Kinase C.
Free Fatty Acids as Signaling Molecules
The free fatty acids released during the lipolysis of mixed-acid triglycerides also function as signaling molecules.[9] They can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate the expression of genes involved in lipid metabolism and inflammation.[10] Furthermore, free fatty acids can directly modulate the activity of various enzymes and ion channels.[9] The specific type of fatty acid released (e.g., saturated vs. unsaturated, omega-3 vs. omega-6) will determine its downstream signaling effects.
Quantitative Data on Mixed-Acid Triglycerides
While the qualitative importance of mixed-acid TGs is well-established, comprehensive quantitative data on the distribution and concentration of specific mixed-acid TG species in various tissues and disease states is an active area of research. Lipidomics studies employing mass spectrometry are beginning to shed light on these complex profiles.
Table 1: Fatty Acid Composition of Adipose Tissue Triglycerides After Weight Loss and Maintenance
| Fatty Acid | Baseline (%) | After Low-Calorie Diet (%) | After Weight Maintenance (%) |
| Myristic acid (14:0) | 3.2 ± 0.5 | 2.9 ± 0.5 | 2.9 ± 0.4 |
| Palmitic acid (16:0) | 22.9 ± 1.5 | 22.1 ± 1.6 | 22.2 ± 1.5 |
| Palmitoleic acid (16:1n-7) | 4.1 ± 1.0 | 3.5 ± 0.8 | 3.5 ± 0.8 |
| Stearic acid (18:0) | 4.6 ± 0.6 | 4.7 ± 0.6 | 4.9 ± 0.7 |
| Oleic acid (18:1n-9) | 45.1 ± 2.4 | 46.2 ± 2.3 | 46.1 ± 2.3 |
| Linoleic acid (18:2n-6) | 14.9 ± 2.0 | 15.3 ± 2.0 | 15.2 ± 1.9 |
| Statistically significant change from baseline. Data adapted from a study on the effects of weight management on adipose tissue fatty acid composition.[9] |
Note: This table represents the overall fatty acid composition of triglycerides and does not detail the specific mixed-acid triglyceride molecules. The changes observed reflect shifts in the types of fatty acids incorporated into triglycerides in response to dietary changes.
Experimental Protocols
The detailed analysis of mixed-acid triglycerides requires sophisticated analytical techniques.
Quantification of Total Triglycerides in Tissues
A common method for quantifying total triglycerides in tissue samples involves lipid extraction followed by an enzymatic assay.
Protocol: Enzymatic Quantification of Tissue Triglycerides
-
Lipid Extraction:
-
Homogenize a known weight of tissue in a chloroform:methanol (2:1, v/v) solution.
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Solubilization:
-
Resuspend the dried lipid extract in tert-butyl alcohol.
-
Add a Triton X-100/methyl alcohol mixture (1:1, v/v) to aid in solubilization.[11]
-
-
Enzymatic Assay:
-
Use a commercial triglyceride quantification kit.
-
The assay typically involves the following steps:
-
Lipase-mediated hydrolysis of triglycerides to glycerol and free fatty acids.
-
Glycerol is then enzymatically oxidized to generate a product that can be measured colorimetrically or fluorometrically.[12]
-
-
-
Quantification:
-
Generate a standard curve using a known concentration of a triglyceride standard.
-
Determine the triglyceride concentration in the samples by comparing their absorbance or fluorescence to the standard curve.
-
Experimental Workflow: Triglyceride Quantification
Caption: A generalized workflow for the quantification of total triglycerides from tissue samples.
Analysis of Mixed-Acid Triglyceride Species by Mass Spectrometry
Mass spectrometry (MS) coupled with chromatographic separation is the gold standard for identifying and quantifying specific mixed-acid triglyceride species.
Protocol: LC-MS/MS Analysis of Mixed-Acid Triglycerides
-
Sample Preparation:
-
Perform lipid extraction from the biological sample as described previously.
-
-
Chromatographic Separation:
-
Inject the lipid extract into a liquid chromatography (LC) system.
-
Use a reverse-phase column (e.g., C18) to separate triglyceride species based on their hydrophobicity, which is determined by the total number of carbons and double bonds in the fatty acid chains.
-
-
Mass Spectrometry Analysis:
-
The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS).
-
Ionization: Use electrospray ionization (ESI) to generate charged triglyceride molecules (e.g., [M+NH4]+ adducts).
-
MS1 Scan: The first mass analyzer selects precursor ions corresponding to specific triglyceride masses.
-
Collision-Induced Dissociation (CID): The selected precursor ions are fragmented in a collision cell.
-
MS2 Scan: The second mass analyzer separates and detects the fragment ions. The fragmentation pattern reveals the identity of the constituent fatty acids.
-
-
Data Analysis:
-
Identify individual mixed-acid triglyceride species based on their retention time and fragmentation pattern.
-
Quantify the abundance of each species by integrating the peak area of its corresponding ion chromatogram.
-
Stable Isotope Tracing of Mixed-Acid Triglyceride Metabolism
Stable isotope-labeled fatty acids can be used as tracers to study the dynamics of mixed-acid triglyceride synthesis, transport, and breakdown in vivo.[6][13]
Protocol: In Vivo Stable Isotope Tracing
-
Tracer Administration:
-
Administer a stable isotope-labeled fatty acid (e.g., 13C-palmitate) to the subject, either intravenously or orally.[7]
-
-
Sample Collection:
-
Collect biological samples (e.g., blood, tissue biopsies) at various time points after tracer administration.
-
-
Lipid Analysis:
-
Extract lipids from the samples and analyze the triglyceride fraction by LC-MS/MS.
-
-
Isotopologue Analysis:
-
Measure the incorporation of the stable isotope into different mixed-acid triglyceride species. This is done by monitoring the mass shift corresponding to the number of incorporated isotopes.
-
-
Kinetic Modeling:
-
Use mathematical models to analyze the rate of appearance and disappearance of the labeled triglycerides, providing insights into their turnover rates and metabolic fluxes.
-
Conclusion and Future Directions
The field of lipidomics is rapidly advancing, providing unprecedented insights into the complexity and biological significance of mixed-acid triglycerides. It is now clear that the specific molecular composition of these lipids is a critical determinant of their function, from influencing the efficiency of energy metabolism to modulating intricate cellular signaling pathways. For researchers in drug development, understanding the nuances of mixed-acid triglyceride metabolism and signaling opens up new avenues for therapeutic intervention in metabolic diseases, cardiovascular disorders, and cancer.
Future research should focus on:
-
Comprehensive Quantitative Profiling: Building extensive databases of mixed-acid triglyceride profiles in various tissues and disease states.
-
Functional Characterization: Elucidating the direct interactions of specific mixed-acid triglycerides with proteins and their impact on cellular function.
-
Therapeutic Targeting: Developing strategies to modulate the composition of mixed-acid triglycerides for therapeutic benefit.
By embracing the complexity of mixed-acid triglycerides, the scientific community is poised to uncover new fundamental principles of biology and develop novel therapeutic strategies for a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Change in fatty acid composition of plasma triglyceride caused by a 2 week comprehensive risk management for diabetes: A prospective observational study of type 2 diabetes patients with supercritical fluid chromatography/mass spectrometry‐based semi‐target lipidomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. ukisotope.com [ukisotope.com]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Diacylglycerol and fatty acids synergistically increase cardiomyocyte contraction via activation of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty Acid Composition of Adipose Tissue Triglycerides After Weight Loss and Weight Maintenance: the DIOGENES Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Palmitoyl-2-oleoyl-3-stearoylglycerol | C55H104O6 | CID 11366450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of 1,2-Dilauroyl-3-myristoyl-rac-glycerol: A Technical Overview for Researchers
An In-depth Guide to the Anticipated Role of a Specific Medium-Chain Triglyceride in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dilauroyl-3-myristoyl-rac-glycerol (DLMG) is a specific triacylglycerol composed of two lauric acid molecules and one myristic acid molecule. While direct research on the metabolic fate and specific signaling pathways of DLMG is notably scarce in publicly available scientific literature, its constituent fatty acids, lauric and myristic acid, are well-characterized medium-chain fatty acids (MCFAs). This technical guide synthesizes the current understanding of medium-chain triglyceride (MCT) metabolism to project the likely metabolic behavior of DLMG. This document will explore the anticipated absorption, cellular uptake, and metabolic pathways of DLMG, and its potential influence on lipid profiles and related signaling cascades. The information presented herein is intended to provide a foundational framework for researchers and professionals in drug development interested in the therapeutic potential of specific MCTs.
Introduction
Triglycerides are the main constituents of dietary fats and oils. Their metabolic effects are largely determined by the nature of their constituent fatty acids. Medium-chain triglycerides (MCTs), composed of fatty acids with 6 to 12 carbon atoms, are known for their unique metabolic properties compared to long-chain triglycerides (LCTs). DLMG, with its composition of lauric acid (C12:0) and myristic acid (C14:0), falls into the category of triglycerides containing MCFAs. Lauric acid, in particular, is a prominent component of coconut oil and has been the subject of considerable research for its distinct metabolic characteristics.[1][2] This guide will extrapolate from the known metabolism of MCTs and their constituent fatty acids to provide a comprehensive overview of the expected role of DLMG in lipid metabolism.
Physicochemical Properties and Structure
| Property | Value | Reference |
| Molecular Formula | C41H78O6 | [[“]] |
| Molecular Weight | 667.1 g/mol | [[“]] |
| Synonyms | 1,2-Laurin-3-Myristin, TG(12:0/12:0/14:0) | [[“]] |
| Appearance | Crystalline solid | [[“]] |
| Solubility | Soluble in Chloroform | [[“]] |
Anticipated Metabolic Pathway of DLMG
The metabolism of DLMG is expected to follow the general pathway of MCTs, which differs significantly from that of LCTs.
Digestion and Absorption
Unlike LCTs, which require emulsification by bile salts and hydrolysis by pancreatic lipase (B570770) into monoacylglycerols and free fatty acids for absorption, MCTs can be more readily hydrolyzed. The resulting medium-chain fatty acids (MCFAs), lauric and myristic acid, are then absorbed directly into the portal vein and transported to the liver.[4] This contrasts with long-chain fatty acids, which are re-esterified into triglycerides in enterocytes and transported via chylomicrons into the lymphatic system.[5]
Hepatic Metabolism
Upon reaching the liver, lauric and myristic acids are readily taken up by hepatocytes. A key distinguishing feature of MCFAs is their ability to enter mitochondria for β-oxidation independently of the carnitine palmitoyltransferase (CPT) system, which is obligatory for long-chain fatty acids. This allows for rapid oxidation and energy production. The β-oxidation of lauric and myristic acids generates acetyl-CoA, which can then enter the Krebs cycle for ATP production or be used for the synthesis of ketone bodies (ketogenesis).[4][6]
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. reddit.com [reddit.com]
- 3. consensus.app [consensus.app]
- 4. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Applications of Medium-Chain Triglycerides in Foods [frontiersin.org]
- 6. Lauric acid-rich medium-chain triglycerides can substitute for other oils in cooking applications and may have limited pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of TG(12:0/12:0/14:0): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence of the specific triglyceride, TG(12:0/12:0/14:0), a mixed triacylglycerol containing two lauric acid (12:0) moieties and one myristic acid (14:0) moiety. This document summarizes its presence in various natural sources, details the experimental protocols for its identification and quantification, and explores the signaling pathways associated with its constituent fatty acids.
Natural Occurrence of TG(12:0/12:0/14:0)
TG(12:0/12:0/14:0) is a saturated triglyceride that has been identified in several biological sources, most notably in mammalian milk and certain plant-based oils. Its presence is of interest to researchers in nutrition, food science, and drug development due to the physiological roles of its constituent medium-chain fatty acids (MCFAs), lauric acid and myristic acid.
Quantitative Data
The concentration of TG(12:0/12:0/14:0) varies significantly across different natural sources. The following table summarizes the available quantitative data.
| Natural Source | Concentration/Relative Abundance | Reference(s) |
| Human Milk | Lower levels compared to infant formulas. | [1] |
| Infant Formula 1 | 6.12% of total triglycerides. | [1] |
| Infant Formula 2 | 8.44% of total triglycerides. | [1] |
| Goat Milk | Detected, but specific quantitative data is not readily available. A study on goat milk lipidomics showed an upregulation of TG(12:0/12:0/14:0) in goats fed a diet supplemented with spent coffee grounds. | [2][3] |
| Date Seed Oil | Identified as a component, but specific quantitative data is not readily available. The major triacylglycerols in date seed oil include those containing lauric and oleic acids. | [4] |
| Wilson's Disease Patients | Significantly increased levels observed in the serum of Wilson's Disease patients compared to healthy controls. | [5] |
Experimental Protocols
The identification and quantification of TG(12:0/12:0/14:0) rely on advanced analytical techniques, primarily chromatography coupled with mass spectrometry. Below are detailed methodologies for key experimental procedures.
Lipid Extraction
A crucial first step for the analysis of triglycerides from biological matrices is the efficient extraction of lipids. The Folch and Bligh-Dyer methods are classic protocols, while methyl-tert-butyl ether (MTBE) based extraction has gained popularity for its efficiency and safety.
Methyl-tert-butyl ether (MTBE) Extraction Protocol:
-
Sample Homogenization: Homogenize the biological sample (e.g., milk, tissue) in an appropriate buffer.
-
Solvent Addition: To the homogenized sample, add methanol (B129727) followed by MTBE in a specific ratio (e.g., 1.5:5 v/v).
-
Phase Separation: Induce phase separation by adding water.
-
Centrifugation: Centrifuge the mixture to separate the aqueous and organic layers. The upper organic layer contains the lipids.
-
Lipid Collection: Carefully collect the upper organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent mixture (e.g., isopropanol/acetonitrile/water) for subsequent analysis.
Triglyceride Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the preferred method for the analysis of intact triglycerides.
Protocol for LC-MS Analysis of TG(12:0/12:0/14:0):
-
Chromatographic Separation:
-
Column: Use a reverse-phase column (e.g., C18 or C30) suitable for lipid separation.
-
Mobile Phase: Employ a gradient elution using a binary solvent system.
-
Solvent A: Acetonitrile/water (e.g., 60:40) with an additive like ammonium (B1175870) formate (B1220265) or acetate.
-
Solvent B: Isopropanol/acetonitrile (e.g., 90:10) with the same additive.
-
-
Gradient: Start with a lower concentration of Solvent B and gradually increase it to elute the triglycerides based on their hydrophobicity.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode. Triglycerides readily form adducts with ammonium ([M+NH4]+) or sodium ([M+Na]+) ions.
-
MS Scan Mode:
-
Full Scan: Acquire full scan mass spectra to identify the molecular ions of triglycerides. The theoretical m/z for [TG(12:0/12:0/14:0) + NH4]+ is 684.6.
-
Tandem MS (MS/MS): Perform fragmentation of the precursor ion to confirm the fatty acid composition. The neutral loss of lauric acid (200.32 Da) and myristic acid (228.37 Da) from the parent ion will confirm the identity of TG(12:0/12:0/14:0).
-
-
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
To determine the overall fatty acid composition of a sample, triglycerides are first saponified to release the fatty acids, which are then derivatized and analyzed by GC-MS.
Protocol for Fatty Acid Analysis:
-
Saponification: Hydrolyze the lipid extract using a strong base (e.g., KOH in methanol) to cleave the ester bonds and release the free fatty acids.
-
Acidification: Acidify the mixture to protonate the fatty acids.
-
Extraction: Extract the free fatty acids into an organic solvent (e.g., hexane).
-
Derivatization: Convert the fatty acids to their volatile methyl esters (FAMEs) by reacting them with a methylating agent (e.g., BF3-methanol or diazomethane).
-
GC-MS Analysis:
-
Column: Use a polar capillary column (e.g., a wax column) for the separation of FAMEs.
-
Temperature Program: Employ a temperature gradient to separate the FAMEs based on their boiling points and polarity.
-
MS Detection: Use electron ionization (EI) and scan for the characteristic fragmentation patterns of FAMEs to identify and quantify lauric acid methyl ester and myristic acid methyl ester.
-
Signaling Pathways
While TG(12:0/12:0/14:0) itself is primarily an energy storage molecule, its constituent fatty acids, lauric acid and myristic acid, are known to be involved in cellular signaling pathways.
Lauric Acid Signaling Pathway
Lauric acid, a 12-carbon saturated fatty acid, has been shown to activate Toll-like receptor 4 (TLR4), a key component of the innate immune system.
This activation triggers a downstream signaling cascade involving the adaptor protein MyD88 and ultimately leads to the activation of the transcription factor NF-κB, which plays a central role in inflammation.
Myristic Acid Signaling Pathway
Myristic acid, a 14-carbon saturated fatty acid, is a substrate for N-myristoylation, a crucial lipid modification of proteins. This process is catalyzed by N-myristoyltransferase (NMT).
References
1,2-Dilauroyl-3-myristoyl-rac-glycerol literature review
An In-Depth Technical Guide on 1,2-Dilauroyl-3-myristoyl-rac-glycerol
This technical guide provides a comprehensive overview of this compound, a mixed-acid triglyceride with applications in research, drug development, and functional food synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, analytical characterization, and potential applications in drug delivery, alongside a discussion of relevant biological signaling pathways.
Physicochemical Properties
This compound, also known as TG(12:0/12:0/14:0), is a triacylglycerol containing two lauric acid moieties at the sn-1 and sn-2 positions and one myristic acid moiety at the sn-3 position of the glycerol (B35011) backbone.[1] Its properties make it a subject of interest for various applications, including as a component in the synthesis of functional edible oils.[2] This lipid has been identified in natural sources such as date seed oil and human breast milk.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C41H78O6 | [3] |
| Molecular Weight | 667.1 g/mol | [3] |
| CAS Number | 60175-30-6 | [3] |
| Appearance | Crystalline solid | [3] |
| Purity | ≥95% | [3] |
| Solubility | Chloroform: 10 mg/mL | [3] |
| Storage Temperature | -20°C | [1] |
Synthesis and Characterization
The synthesis of asymmetric triglycerides like this compound can be achieved through chemical or enzymatic methods. Enzymatic synthesis is often preferred due to its high specificity and milder reaction conditions.
Experimental Protocol: Enzymatic Synthesis
This protocol describes a plausible two-step enzymatic synthesis using a lipase (B570770) that is sn-1,3 specific.
Step 1: Synthesis of 1,2-Dilauroyl-rac-glycerol
-
Reaction Setup: In a temperature-controlled reactor, combine glycerol, lauric acid (in a 1:2 molar ratio), and an immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM). The reaction is typically performed in a solvent-free system to favor esterification.
-
Reaction Conditions: Maintain the temperature at 50-60°C with constant stirring. Apply a vacuum to remove the water produced during the esterification, driving the reaction towards the formation of diacylglycerol.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion of glycerol and the formation of mono- and di-acylglycerols.
-
Purification: Once the desired conversion to 1,2-dilauroyl-rac-glycerol is achieved, the enzyme is removed by filtration. The product is then purified using column chromatography on silica (B1680970) gel to separate it from unreacted starting materials and monoglycerides.
Step 2: Esterification with Myristic Acid
-
Reaction Setup: The purified 1,2-dilauroyl-rac-glycerol is reacted with myristic acid in the presence of a suitable catalyst. For this step, a chemical catalyst such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) can be used, or a non-specific lipase.
-
Reaction Conditions: If using a chemical method, the reaction is typically carried out in an anhydrous organic solvent like dichloromethane (B109758) at room temperature. If using an enzymatic method, the conditions would be similar to Step 1.
-
Purification: The final product, this compound, is purified by column chromatography on silica gel to remove any remaining reactants and byproducts.
Enzymatic synthesis workflow for this compound.
Analytical Characterization
The purity and structure of the synthesized triglyceride can be confirmed using various analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product and quantify the components in the reaction mixture. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To analyze the fatty acid composition after transesterification of the triglyceride. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure, including the position of the fatty acids on the glycerol backbone. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and study the polymorphic behavior of the crystalline solid. |
Applications in Drug Delivery
Triglycerides are widely used as excipients in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), to enhance the solubility and bioavailability of poorly water-soluble drugs.[4] The specific properties of this compound, such as its melting point and crystallinity, would influence drug loading, release kinetics, and stability of the nanoparticles.
Experimental Protocol: Preparation of Drug-Loaded Lipid Nanoparticles
This protocol outlines a general method for preparing lipid nanoparticles using this compound.
-
Preparation of Lipid Phase: Dissolve this compound and the hydrophobic drug in a water-miscible organic solvent (e.g., acetone (B3395972) or ethanol).
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188 or Tween 80) to stabilize the nanoparticle dispersion.
-
Nanoparticle Formation: Heat both the lipid and aqueous phases to above the melting point of the lipid. Then, inject the hot lipid phase into the stirred aqueous phase. The organic solvent is then evaporated under reduced pressure.
-
Homogenization: The resulting pre-emulsion is homogenized using a high-shear homogenizer or ultrasonicator to reduce the particle size to the nanometer range.
-
Cooling and Solidification: The nanoemulsion is then cooled in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Purification: The nanoparticle dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
References
A Technical Guide to the Thermal Behavior of Mixed Triglycerides for Pharmaceutical Applications
For: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the complex thermal behavior of mixed triglycerides (TGs), critical components in pharmaceutical lipid-based drug delivery systems (LBDDS). Understanding their thermal properties is paramount for controlling the stability, bioavailability, and performance of active pharmaceutical ingredients (APIs). Mixed TGs, composed of a glycerol (B35011) backbone esterified to different fatty acids, are utilized in formulations like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to enhance the solubility and delivery of poorly water-soluble drugs.[1][2][3][4][5][6] Their physical properties, including morphology, texture, and rheology, are dictated by their thermal phase behavior.[1][2][3][5]
Core Concepts in Triglyceride Thermal Behavior
The thermal behavior of mixed TGs is governed by two primary phenomena: polymorphism and complex phase mixing. These factors determine the melting point, crystallization behavior, and ultimately, the stability of the lipid matrix.
Polymorphism
Triglycerides are known to exhibit polymorphism, meaning they can crystallize into different crystal structures, each with distinct physicochemical properties like melting point and stability.[4][7][8][9] The three main polymorphic forms are α (alpha), β' (beta-prime), and β (beta).[1][2][3][4][5]
-
α (Alpha) Form: This is the least stable polymorph with the lowest melting point. It has a hexagonal subcell packing and often forms upon rapid cooling of the molten lipid.[7][9]
-
β' (Beta-Prime) Form: This form has intermediate stability and an orthorhombic subcell structure.[7][9][10] It is often desired in formulations for its smooth texture.
-
β (Beta) Form: This is the most stable polymorph, characterized by a triclinic subcell packing.[7][9][10] It has the highest melting point and a more ordered, compact structure.[7][9]
The transition between these forms is typically irreversible (monotropic), proceeding from the least stable to the most stable form (α → β' → β).[9] This transformation is a critical factor in the long-term stability of pharmaceutical formulations, as changes in the crystal structure can lead to drug expulsion or changes in release profile. The rate of this transformation is influenced by factors such as temperature, time, and the presence of impurities.[4]
Mixing Phase Behavior
When different TGs are mixed, their collective thermal behavior becomes more complex than that of the individual components. The interactions between dissimilar TG molecules can result in several types of phase behavior in the solid state:
-
Solid Solutions: The molecules co-crystallize to form a single, multi-component crystal. This behavior is more likely when the constituent TGs have similar molecular structures and properties.[11]
-
Eutectic Mixtures: The components are completely miscible in the liquid state but crystallize separately in the solid state.[11] This results in a mixture that has a lower melting point than any of the individual components.[12][13] The specific composition at which the lowest melting temperature is observed is known as the eutectic point.[13] This property is highly valuable in drug delivery for creating lipid matrices that are solid at room temperature but melt at physiological temperatures.[12][14]
-
Molecular Compounds: Strong interactions between specific TGs can lead to the formation of a new crystalline structure with a unique melting point, distinct from the parent compounds.[15]
The final solid-state structure depends heavily on the composition of the mixture and the processing conditions, such as the cooling rate.[1][2][3][5]
Key Analytical Techniques & Experimental Protocols
Characterizing the thermal behavior of mixed triglycerides requires a suite of analytical techniques. The most prominent are Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16] It is used to determine transition temperatures (melting and crystallization), enthalpies of fusion (ΔH), and to identify polymorphic transitions.[17][18]
-
Calibration: Calibrate the DSC instrument using high-purity standards like indium and n-decane to ensure temperature and enthalpy accuracy.[19]
-
Sample Preparation: Accurately weigh 3-5 mg of the mixed triglyceride sample into an aluminum or stainless steel DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan to serve as the reference.[19]
-
Thermal History Elimination: Place the sample and reference pans into the DSC cell. Heat the sample to 80°C and hold for 10 minutes to erase any previous crystal memory.[19][20]
-
Controlled Crystallization: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature, such as -60°C. Hold at this temperature for 30 minutes to ensure complete crystallization.[19][20] The cooling rate significantly impacts which polymorphs form.[1][2][3]
-
Melting Analysis: Heat the sample from -60°C to 80°C at a controlled rate (e.g., 5°C/min).[19] Record the resulting thermogram (heat flow vs. temperature).
-
Data Analysis: Analyze the thermogram to determine key thermal events:
-
Onset Temperature: The temperature at which melting begins.
-
Peak Temperature: The temperature at which the rate of melting is maximal.
-
Completion of Melt: The temperature at which the entire sample has melted.[17]
-
Enthalpy of Fusion (ΔH): The area under the melting peak, representing the energy required for the transition.
-
Polymorphic transitions may appear as smaller endothermic or exothermic events prior to the final melting peak.
-
// Connections Calibrate -> Prepare [color="#34A853"]; Prepare -> Heat [color="#34A853"]; Heat -> Cool [color="#EA4335"]; Cool -> Reheat [color="#FBBC05"]; Reheat -> Thermogram [color="#4285F4", style=dashed]; Thermogram -> Data [color="#4285F4", style=dashed]; } caption: "Workflow for DSC analysis of mixed triglycerides."
X-ray Diffraction (XRD)
XRD is an essential technique for identifying the specific polymorphic form of a crystalline material. It works by directing X-rays at a sample and measuring the scattering angles, which are characteristic of the crystal lattice structure. The resulting diffraction pattern provides information on:
-
Short Spacings (Wide-Angle, WAXS): These relate to the subcell packing of the fatty acid chains and are used to definitively identify the α, β', and β forms.[10][21]
-
Long Spacings (Small-Angle, SAXS): These correspond to the lamellar stacking of the triglyceride molecules (e.g., double or triple chain length packing).[10][21]
-
Sample Preparation: Prepare a crystallized triglyceride sample by following a specific thermal protocol (e.g., the same protocol as used in DSC for direct comparison). The sample should be finely ground into a homogenous powder.
-
Mounting: Mount the powder onto a flat sample holder, ensuring a smooth, level surface.
-
Instrument Setup: Place the sample holder in the diffractometer. Configure the instrument settings, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range. A typical 2θ (two-theta) scan range for polymorph identification is 15-25° for short spacings and 1-10° for long spacings.
-
Data Acquisition: Perform the 2θ scan, recording the intensity of diffracted X-rays at each angle.
-
Data Analysis:
-
Plot the diffraction intensity versus the 2θ angle.
-
Identify the prominent peaks in the short-spacing region (WAXS).
-
Compare the peak positions (d-spacings) to known values for triglyceride polymorphs to identify the crystal form present in the sample.
-
Nuclear Magnetic Resonance (NMR)
Pulsed NMR is the standard technique for determining the Solid Fat Content (SFC) of lipids.[22][23][24] SFC is the ratio of solid to liquid fat at various temperatures, which defines the melting profile of the material.[22] The method relies on the fact that protons in the solid phase of the fat relax (lose their NMR signal) much faster than protons in the liquid phase.[25]
-
Calibration: Calibrate the NMR instrument using stable, certified SFC standards (e.g., 0%, 30%, 70% solid).[22][23] This step determines the correction factor (f-factor) needed for accurate measurements.[25]
-
Sample Tempering (Pre-conditioning): This critical step ensures a consistent crystalline state. A standard protocol (e.g., AOCS Cd 16b-93) is followed:[22][23][24][25]
-
Melt the sample completely (e.g., at 100°C).
-
Hold at a high temperature (e.g., 60°C) to erase crystal memory.
-
Rapidly cool and hold at a low temperature (e.g., 0°C for 60 min).
-
Hold the sample at the specific measurement temperature (e.g., 10°C, 20°C, 30°C) for at least 30 minutes to allow it to equilibrate.[25]
-
-
Measurement: Place the tempered sample tube into the NMR analyzer. The instrument applies a radiofrequency pulse and measures the Free Induction Decay (FID) signal. The measurement itself is very rapid (typically under 30 seconds).[23]
-
Data Calculation: The instrument's software uses the FID signal at two time points—one representing the total solid + liquid signal and another representing only the liquid signal—to calculate the percentage of solid fat.[22][25]
-
Melting Curve Construction: Repeat the tempering (step 2c) and measurement (step 3) for each desired temperature point to generate a full SFC melting curve (SFC vs. Temperature).[23]
Data Presentation: Quantitative Thermal Properties
Summarizing thermal data in a structured format is crucial for comparing different lipid formulations.
Table 1: Polymorphic Forms and Characteristic XRD Short Spacings
| Polymorph | Crystal System | Subcell Packing | Characteristic Short Spacing (Å) | Relative Stability |
| α (Alpha) | Hexagonal | Loose, random rotation | ~4.15 (single, strong peak) | Least Stable |
| β' (Beta-Prime) | Orthorhombic | Tighter, more ordered | ~4.2 and ~3.8 (two strong peaks) | Intermediate |
| β (Beta) | Triclinic | Most compact | ~4.6, ~3.85, ~3.7 (multiple strong peaks) | Most Stable |
| Data synthesized from sources.[8][10] |
Table 2: Example Thermal Data for a Binary Triglyceride Mixture Exhibiting Eutectic Behavior (DSC)
| Mole Fraction of TG-A | Onset Temp (°C) | Peak Melting Temp (°C) | Enthalpy (J/g) | Predominant Polymorph (from XRD) |
| 1.0 (Pure TG-A) | 53.5 | 55.1 | 180 | β' |
| 0.8 | 45.1 | 52.8 | 165 | β' + β |
| 0.6 | 42.0 | 48.5 | 140 | β' + β |
| 0.4 (Eutectic) | 41.5 | 43.2 | 125 | β' + β |
| 0.2 | 44.8 | 58.9 | 155 | β |
| 0.0 (Pure TG-B) | 61.2 | 63.3 | 210 | β |
| Representative data based on described eutectic behavior.[11][13][15] |
Visualization of Logical Relationships
Understanding the relationships between polymorphic forms is key to predicting and controlling the stability of lipid-based formulations.
// Nodes Melt [label="Molten State (Liquid)", fillcolor="#FBBC05", fontcolor="#202124", shape=oval]; Alpha [label="α Form\n(Hexagonal)\nLeast Stable", fillcolor="#F1F3F4", fontcolor="#202124"]; BetaPrime [label="β' Form\n(Orthorhombic)\nIntermediate Stability", fillcolor="#F1F3F4", fontcolor="#202124"]; Beta [label="β Form\n(Triclinic)\nMost Stable", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Melt -> Alpha [label="Rapid Cooling", color="#EA4335", fontcolor="#5F6368", fontsize=8]; Alpha -> Melt [label="Melting", color="#FBBC05", fontcolor="#5F6368", fontsize=8];
Melt -> BetaPrime [label="Slow Cooling", color="#EA4335", fontcolor="#5F6368", fontsize=8]; BetaPrime -> Melt [label="Melting", color="#FBBC05", fontcolor="#5F6368", fontsize=8];
Alpha -> BetaPrime [label="Irreversible\nTransition (Time, Temp)", color="#34A853", fontcolor="#5F6368", fontsize=8]; BetaPrime -> Beta [label="Irreversible\nTransition (Time, Temp)", color="#34A853", fontcolor="#5F6368", fontsize=8];
Beta -> Melt [label="Melting", color="#FBBC05", fontcolor="#5F6368", fontsize=8]; } caption: "Monotropic transitions between triglyceride polymorphs."
Conclusion
The thermal behavior of mixed triglycerides is a complex interplay of molecular structure, composition, and thermal history. Polymorphic transformations and mixing phenomena like eutectic formation directly impact the critical quality attributes of pharmaceutical products, including stability, drug loading, and release kinetics. A thorough characterization using a combination of DSC, XRD, and NMR is therefore not just recommended, but essential for the rational design and development of robust and effective lipid-based drug delivery systems. By applying the detailed protocols and understanding the fundamental principles outlined in this guide, researchers can better predict and control the performance of their formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. [2303.13094] Polymorphic phase transitions in bulk triglyceride mixtures [arxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polymorphic phase transitions in triglycerides and their mixtures studied by SAXS/WAXS techniques: In bulk and in emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymorphic phase transitions in bulk triglyceride mixtures – LCPE [lcpe.uni-sofia.bg]
- 6. Solubility of pharmaceutical ingredients in triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of Eutectic Mixtures of Fatty Acids as a Novel Construct for Temperature-Responsive Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. An Insight into the Solid-State Miscibility of Triacylglycerol Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DSC Melting Properties of Fats and Oils [library.aocs.org]
- 18. arjonline.org [arjonline.org]
- 19. library.aocs.org [library.aocs.org]
- 20. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 21. Unravelling the hierarchical structure of saturated monoacid triglycerides during crystallization – a comprehensive time-resolved X-ray scattering stu ... - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00800F [pubs.rsc.org]
- 22. nmr.oxinst.com [nmr.oxinst.com]
- 23. Solid Fat Content (SFC) Analysis | Resonanсe Systems [nmr-design.com]
- 24. Solid Fat Content Analysis | SFC Analyzer | Bruker [bruker.com]
- 25. process-nmr.com [process-nmr.com]
Unraveling the Crystalline Maze: A Technical Guide to the Polymorphism of 1,2-Dilauroyl-3-myristoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the polymorphic behavior of 1,2-Dilauroyl-3-myristoyl-rac-glycerol (DLM), a mixed-acid triglyceride of significant interest in pharmaceutical and material science applications. The crystalline form of lipids like DLM profoundly impacts their physical properties, including melting point, solubility, and stability, which are critical parameters in drug delivery systems and formulation development. Understanding and controlling the polymorphism of DLM is paramount for ensuring product efficacy, safety, and shelf-life.
Due to the limited availability of specific data for this compound, this guide leverages comprehensive data from a closely related analogue, 1,2-dipalmitoyl-3-myristoyl-sn-glycerol (PP14). The structural similarity, with two C16 palmitoyl (B13399708) chains in PP14 versus two C12 lauroyl chains in DLM, allows for valuable insights into the expected polymorphic transitions and characteristics of DLM. It is important to note that while the fundamental polymorphic behavior is expected to be similar, the transition temperatures and specific crystallographic parameters will differ due to the shorter acyl chain length of the lauroyl groups in DLM.
The Polymorphic Landscape of Mixed-Acid Triglycerides
Triglycerides, the primary components of fats and oils, are known for their complex polymorphic behavior, existing in multiple crystalline forms with distinct molecular packing. The three principal polymorphs are designated α, β', and β, in order of increasing stability.
-
α (Alpha) Form: This is the least stable polymorph, characterized by a hexagonal packing of the hydrocarbon chains. It has the lowest melting point and is typically the first form to crystallize from the melt.
-
β' (Beta-Prime) Form: This form exhibits an orthorhombic perpendicular subcell packing and has an intermediate stability and melting point. It is often the desired form in many food and pharmaceutical applications due to its smooth texture and plastic consistency.
-
β (Beta) Form: The most stable polymorph, with a triclinic parallel subcell packing. It possesses the highest melting point and a more rigid, brittle structure.
The transformation between these forms is typically monotropic, proceeding from the less stable to the more stable forms (α → β' → β). These transformations can be influenced by factors such as temperature, cooling rate, and the presence of impurities.
Polymorphic Behavior of this compound (by Analogy with PP14)
Based on the study of the analogous 1,2-dipalmitoyl-3-myristoyl-sn-glycerol (PP14), the polymorphic behavior of DLM is expected to follow a specific transitional pathway. Upon rapid cooling from the molten state, DLM is anticipated to crystallize into the metastable α-form. Gentle heating of the α-form will likely induce a transition to the more stable β'-form. Interestingly, for PP14, the β'-form was found to be the most stable, with no transition to a β-form observed. This suggests that for certain asymmetric triglycerides, the β' form may represent the final, most stable crystalline structure under typical conditions.
Quantitative Data (Analogous to PP14)
The following table summarizes the expected polymorphic forms and their characteristics for DLM, based on the data for PP14. The exact transition temperatures and enthalpies for DLM will be lower due to the shorter lauroyl chains.
| Polymorphic Form | Subcell Packing | Key Characteristics | Expected Transition Pathway |
| α | Hexagonal | Least stable, lowest melting point. | Crystallizes from melt upon rapid cooling. |
| β'2 | Orthorhombic Perpendicular | Intermediate stability. | Forms upon heating the α-form. |
| β'1 | Orthorhombic Perpendicular | Most stable form observed for the analogue. | Forms upon further heating of the β'2-form. |
Experimental Protocols for Polymorphic Characterization
A multi-technique approach is essential for the comprehensive characterization of triglyceride polymorphism. The following sections detail the standard experimental protocols used in such investigations.
Differential Scanning Calorimetry (DSC)
DSC is a primary tool for determining the transition temperatures and enthalpies of polymorphic transformations.
Methodology:
-
A small sample (3-5 mg) of DLM is accurately weighed into an aluminum DSC pan.
-
The pan is hermetically sealed. An empty sealed pan is used as a reference.
-
The sample is subjected to a controlled thermal program in the DSC instrument under a nitrogen atmosphere.
-
Heating Protocol: The sample is heated from ambient temperature to above its melting point (e.g., 80°C) at a controlled rate (e.g., 5°C/min) to erase any prior thermal history.
-
Cooling Protocol: The molten sample is then cooled at a specific rate (e.g., 10°C/min) to induce crystallization.
-
Reheating Protocol: The crystallized sample is reheated at a controlled rate (e.g., 5°C/min) to observe melting and any polymorphic transitions. Endothermic and exothermic events are recorded as a function of temperature.
X-Ray Diffraction (XRD)
XRD provides definitive information about the crystal structure and polymorphic form by analyzing the scattering of X-rays from the crystalline lattice.
Methodology:
-
A powdered sample of the crystallized DLM is placed on a sample holder.
-
The sample is exposed to a monochromatic X-ray beam (typically Cu Kα radiation).
-
The diffracted X-rays are detected as a function of the scattering angle (2θ).
-
Wide-Angle X-ray Scattering (WAXS): The high-angle region (typically 15-25° 2θ) provides information about the subcell packing of the fatty acid chains, allowing for the identification of the α, β', and β forms based on their characteristic short spacings.
-
Small-Angle X-ray Scattering (SAXS): The low-angle region (typically 1-5° 2θ) reveals the long spacings, which correspond to the lamellar stacking of the triglyceride molecules.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy techniques like FTIR and Raman are sensitive to the conformational order and packing of the molecules in the crystal lattice.
Methodology:
-
FTIR: A small amount of the DLM sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Raman: The DLM sample is placed in a suitable container (e.g., a glass capillary) and illuminated with a monochromatic laser beam. The scattered light is collected and analyzed to generate the Raman spectrum.
-
Specific vibrational modes, such as the C=O stretching, CH₂ rocking, and scissoring bands, are analyzed to determine the polymorphic form.
Visualizing Polymorphic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key relationships and experimental processes involved in the study of DLM polymorphism.
Caption: Polymorphic transformation pathway of DLM (by analogy).
Caption: Experimental workflow for DLM polymorphism analysis.
Conclusion
The polymorphic behavior of this compound is a critical factor influencing its application in various scientific and industrial fields. While direct experimental data for DLM is not extensively available, a detailed understanding can be inferred from its close structural analogue, PP14. This guide provides a comprehensive overview of the expected polymorphic forms, their transformation pathway
An In-depth Technical Guide on the Indirect Mechanism of Action of 1,2-Dilauroyl-3-myristoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dilauroyl-3-myristoyl-rac-glycerol is a triacylglycerol (TAG), a molecule primarily involved in energy storage within cells.[1][2][3][4][5] Unlike diacylglycerols (DAGs), TAGs are not typically considered direct signaling molecules. However, through metabolic processing, specifically lipolysis, this compound can be hydrolyzed to produce diacylglycerol intermediates. These resulting DAGs can then participate in signal transduction cascades. Therefore, the mechanism of action of this compound in a signaling context is indirect, predicated on its conversion to a signaling-competent molecule.
This guide details this indirect mechanism, focusing on the enzymatic breakdown of TAGs and the subsequent activation of the well-characterized Protein Kinase C (PKC) signaling pathway by the diacylglycerol product.
Part 1: The Metabolic Conversion of Triacylglycerol to Diacylglycerol (Lipolysis)
Triacylglycerols stored in lipid droplets are hydrolyzed in a stepwise manner by lipases to release fatty acids and glycerol (B35011). This process, known as lipolysis, generates diacylglycerol as a key intermediate.[6][7][8]
The key enzymes in this pathway are:
-
Adipose Triglyceride Lipase (B570770) (ATGL): This enzyme catalyzes the initial and rate-limiting step, the hydrolysis of a fatty acid from the triacylglycerol to produce a diacylglycerol.[7][8]
-
Hormone-Sensitive Lipase (HSL): HSL then acts on the diacylglycerol, removing a second fatty acid to yield a monoacylglycerol.[7][8][9]
-
Monoacylglycerol Lipase (MGL): The final step is catalyzed by MGL, which hydrolyzes the monoacylglycerol to produce glycerol and the last fatty acid.[7][8]
The diacylglycerol generated during this process can then engage with signaling pathways before its further metabolism.
Below is a diagram illustrating the lipolysis pathway.
Part 2: Diacylglycerol-Mediated Signal Transduction
The diacylglycerol produced from the lipolysis of this compound can act as a second messenger, most notably by activating Protein Kinase C (PKC) isoforms.
The Protein Kinase C (PKC) Signaling Pathway
PKC is a family of serine/threonine kinases that play crucial roles in a variety of cellular processes, including cell growth, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is a key event in cellular signaling.
Mechanism of Activation:
-
Generation of Second Messengers: In the canonical pathway, activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The DAG produced from lipolysis can also contribute to this signaling pool.
-
Translocation and Activation of PKC:
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm.
-
The increase in intracellular Ca2+ concentration causes conventional PKC isoforms (cPKCs) to translocate from the cytosol to the plasma membrane.
-
At the membrane, the DAG produced from either PIP2 hydrolysis or lipolysis binds to the C1 domain of the PKC, leading to a conformational change that fully activates the enzyme.
-
Novel PKC isoforms (nPKCs) are activated by DAG alone, without the requirement for Ca2+.
-
Once activated, PKC can phosphorylate a multitude of downstream target proteins, thereby propagating the signal.
The following diagram illustrates the PKC signaling pathway initiated by diacylglycerol.
Part 3: Quantitative Data
As this compound is not a direct signaling molecule, there is no quantitative data for its direct binding or activation of signaling proteins. The relevant quantitative data pertains to the activation of PKC by diacylglycerols. The specific affinity and activation constants can vary depending on the PKC isoform, the fatty acid composition of the diacylglycerol, and the lipid composition of the membrane.
| Parameter | Typical Range | Notes |
| PKC Activation by DAG | ||
| Kd for DAG binding to C1 domain | 1-100 nM | Highly dependent on the presence of phospholipids (B1166683) like phosphatidylserine. |
| EC50 for PKC activation | 1-10 µM (in vitro) | Effective concentration for 50% activation in cellular assays can vary. |
| Lipolysis Rates | ||
| ATGL specific activity | Variable | Highly regulated by co-activators (e.g., CGI-58) and cellular conditions. |
| HSL specific activity | Variable | Regulated by phosphorylation in response to hormonal signals. |
Part 4: Experimental Protocols
Protocol 1: In Vitro Lipolysis Assay
Objective: To measure the hydrolysis of this compound by lipases.
Methodology:
-
Substrate Preparation: Prepare a lipid emulsion containing this compound and fluorescently labeled fatty acids.
-
Enzyme Source: Use purified recombinant ATGL and HSL or cell lysates known to contain these enzymes.
-
Reaction: Incubate the lipid substrate with the enzyme source in a suitable buffer at 37°C.
-
Detection: At various time points, stop the reaction and measure the release of fluorescently labeled fatty acids using a fluorometer. Alternatively, the reaction products (diacylglycerols, monoacylglycerols, and fatty acids) can be separated by thin-layer chromatography (TLC) or quantified by mass spectrometry.
-
Data Analysis: Calculate the rate of fatty acid release to determine the lipase activity.
Protocol 2: PKC Translocation Assay
Objective: To visualize the activation of PKC in response to diacylglycerol.
Methodology:
-
Cell Culture: Culture cells (e.g., HEK293, HeLa) that express a fluorescently tagged PKC isoform (e.g., PKC-GFP).
-
Treatment: Treat the cells with a cell-permeable diacylglycerol analog (e.g., 1,2-dioctanoyl-sn-glycerol) or stimulate a pathway that leads to endogenous DAG production.
-
Imaging: Visualize the subcellular localization of the fluorescently tagged PKC using live-cell confocal microscopy.
-
Analysis: Quantify the translocation of the PKC fusion protein from the cytosol to the plasma membrane over time. An increase in membrane fluorescence indicates PKC activation.
Below is a workflow diagram for the PKC Translocation Assay.
The mechanism of action of this compound in cellular signaling is indirect and contingent upon its metabolic conversion to a diacylglycerol. This conversion, through the process of lipolysis, generates a potent second messenger that can activate key signaling proteins such as Protein Kinase C. Understanding this two-step process is crucial for researchers and drug development professionals investigating the biological roles of triacylglycerols beyond their function in energy metabolism. The experimental approaches outlined provide a framework for studying the metabolic and signaling consequences of introducing specific triacylglycerols into biological systems.
References
- 1. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS 60175-30-6 | Cayman Chemical | Biomol.com [biomol.com]
- 5. anjiechem.com [anjiechem.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Lipolysis - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Mass Spectrometry Analysis of 1,2-Dilauroyl-3-myristoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 1,2-Dilauroyl-3-myristoyl-rac-glycerol (DLMG), a specific triacylglycerol, using mass spectrometry. Triacylglycerols (TAGs) are key molecules in energy storage and cellular signaling, and their accurate identification and quantification are crucial in various research fields, including drug development. This application note outlines methodologies for sample preparation, mass spectrometry analysis using Electrospray Ionization (ESI), and data interpretation, complete with expected fragmentation patterns and data presentation in tabular and graphical formats.
Introduction
This compound is a triacylglycerol containing two lauric acid moieties at the sn-1 and sn-2 positions and one myristic acid moiety at the sn-3 position.[1][2] The analysis of such mixed-acid TAGs is essential for understanding lipid metabolism and its alterations in various disease states. Mass spectrometry offers a powerful tool for the detailed structural characterization and quantification of individual TAG species.[3][4] This note focuses on the application of Electrospray Ionization Mass Spectrometry (ESI-MS) for the analysis of DLMG. ESI is a soft ionization technique that typically generates intact molecular ions, often as adducts with ammonium (B1175870) or alkali metals, which can then be subjected to tandem mass spectrometry (MS/MS) for structural elucidation.[5][6][7]
Experimental Protocols
Materials and Reagents
-
This compound (DLMG) standard (Purity: ≥95%)[1]
-
Chloroform (B151607) (HPLC grade)[1]
-
Methanol (HPLC grade)
-
Isopropanol (B130326) (HPLC grade)
-
Ammonium acetate (B1210297) (for mass spectrometry)
-
Purified water (18.2 MΩ·cm)
-
0.2 µm PTFE syringe filters
-
Autosampler vials
Sample Preparation
Accurate and reproducible sample preparation is critical for reliable TAG analysis.[8]
-
Standard Solution Preparation:
-
Prepare a stock solution of DLMG in chloroform at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions by serial dilution in a solvent mixture of chloroform:methanol (2:1, v/v) or isopropanol to the desired concentration range (e.g., 1-100 µg/mL).
-
-
Sample Extraction from Biological Matrices (General Guideline):
-
For biological samples, a lipid extraction method such as the Folch or Bligh-Dyer method is recommended.
-
After extraction, the lipid-containing organic phase should be evaporated to dryness under a stream of nitrogen.
-
The dried lipid extract is then reconstituted in the analysis solvent (e.g., chloroform:methanol 2:1, v/v).
-
-
Final Sample Preparation for MS Analysis:
Mass Spectrometry Analysis
The following parameters are provided as a general guideline and may need to be optimized for the specific instrument used.
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer, equipped with an ESI source is recommended. A triple quadrupole instrument is also suitable, especially for targeted quantitative analysis.[9]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Infusion Mode: Direct infusion via a syringe pump or introduction via a liquid chromatography system (LC-MS). LC-MS is preferred for complex mixtures to separate isomers.[4][8]
-
Solvent System (for LC-MS): A gradient of mobile phase A (e.g., water/methanol/acetonitrile with ammonium acetate) and mobile phase B (e.g., isopropanol with ammonium acetate).
-
MS Parameters:
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 100-150 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
Desolvation Temperature: 300-400 °C
-
Collision Gas: Argon
-
Collision Energy: 20-40 eV (for MS/MS)
-
Data Presentation
Expected Molecular Ions
The molecular formula of this compound is C41H78O6, with a monoisotopic mass of 666.5747 g/mol .[1] In positive ESI-MS, DLMG is expected to be detected as various adducts.
| Ion Species | Adduct | Chemical Formula | Theoretical m/z |
| [M+H]+ | Proton | [C41H79O6]+ | 667.5826 |
| [M+NH4]+ | Ammonium | [C41H82O6N]+ | 684.6091 |
| [M+Na]+ | Sodium | [C41H78O6Na]+ | 689.5646 |
| [M+K]+ | Potassium | [C41H78O6K]+ | 705.5385 |
Table 1: Theoretical m/z values for expected molecular ions of this compound.
Expected MS/MS Fragmentation
Collision-induced dissociation (CID) of the [M+NH4]+ precursor ion of DLMG will result in the neutral loss of ammonia (B1221849) and one of the fatty acid chains as a carboxylic acid, leading to the formation of diacylglycerol-like fragment ions.[5] Further fragmentation can lead to monoacylglycerol-like ions and acylium ions.
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Fragment Identity |
| 684.61 ([M+NH4]+) | NH3 + Lauric Acid (C12:0) | 467.40 | [DAG(12:0/14:0)]+ |
| 684.61 ([M+NH4]+) | NH3 + Myristic Acid (C14:0) | 439.37 | [DAG(12:0/12:0)]+ |
| 467.40 | Lauric Acid (C12:0) | 267.23 | [MAG(14:0)]+ |
| 467.40 | Myristic Acid (C14:0) | 239.20 | [MAG(12:0)]+ |
| 439.37 | Lauric Acid (C12:0) | 239.20 | [MAG(12:0)]+ |
| - | - | 183.14 | Lauric Acylium Ion |
| - | - | 211.17 | Myristic Acylium Ion |
Table 2: Expected major fragment ions from MS/MS analysis of the [M+NH4]+ adduct of this compound.
Visualizations
Caption: Experimental workflow for the mass spectrometry analysis of DLMG.
Caption: Fragmentation pathway of the [M+NH4]+ adduct of DLMG.
Conclusion
This application note provides a comprehensive protocol for the mass spectrometric analysis of this compound. The detailed experimental procedures and expected data will aid researchers in the accurate identification and characterization of this and similar triacylglycerol species. The methodologies described herein are applicable to various fields, including lipidomics, food science, and pharmaceutical research, facilitating a deeper understanding of the roles of specific TAGs in biological systems.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 60175-30-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Triacylglycerol Estolide Isomers Using High-Resolution Tandem Mass Spectrometry with Nanoelectrospray Ionization | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
Application Notes and Protocols for Triglyceride Quantification using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantification of triglycerides (TGs) using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below utilize various detection techniques, including Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), and Mass Spectrometry (MS), catering to diverse analytical needs from routine quality control to in-depth lipidomic analysis.
Introduction to HPLC for Triglyceride Analysis
High-Performance Liquid Chromatography is a powerful technique for the separation and quantification of triglycerides in various matrices, including edible oils, plasma, and lipid-based drug delivery systems like lipid nanoparticles (LNPs).[1][2][3] The choice of detector is crucial, as triglycerides lack a strong UV chromophore, making traditional UV detection less effective.[4] ELSD, CAD, and MS are more suitable for detecting these non-volatile analytes.[5][6][7] Reversed-phase chromatography is the most common separation mode, where triglycerides are separated based on their hydrophobicity, which is influenced by their fatty acid chain length and degree of unsaturation.
Method 1: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a robust and widely used method for the quantification of triglycerides.[8] The detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. This technique is particularly advantageous for gradient elution, as it is not affected by changes in the mobile phase composition, resulting in stable baselines.[1]
Experimental Protocol: HPLC-ELSD for Triglyceride Analysis in Oils
This protocol is adapted for the analysis of triglycerides in edible oils.
1. Sample Preparation:
- Accurately weigh approximately 20 mg of the oil sample.
- Dissolve the sample in 10 mL of a suitable organic solvent such as isopropanol (B130326) or a mixture of methylene (B1212753) chloride and acetonitrile.[1]
- Vortex the solution until the oil is completely dissolved.
- Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
2. HPLC-ELSD System and Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a binary pump, autosampler, and column oven. |
| Column | Hypersil C18, 5 µm, 250 x 4.6 mm or equivalent reversed-phase column.[1][2] |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Methylene Chloride[1] |
| Gradient | Start with 30% B, increase linearly to 50% B over 20 minutes. Then, return to initial conditions and equilibrate for 10 minutes.[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 35 °C[1][2] |
| Injection Volume | 10 µL |
| ELSD Detector | Sedex LT-ELSD or equivalent.[5] |
| Nebulizer Temperature | 30-40 °C |
| Evaporator Temperature | 40-60 °C |
| Gas Flow (Nitrogen) | 2.5 - 3.5 bar |
3. Quantification:
- Prepare a series of calibration standards of a representative triglyceride (e.g., triolein) in the same solvent as the sample.
- Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration.
- Quantify the triglycerides in the sample by interpolating their peak areas on the calibration curve.
Quantitative Data Summary: HPLC-ELSD
| Analyte | Linearity Range (µg on column) | Limit of Detection (LOD) | Reference |
| Triglycerides | 0.2 - 10 µg[8] | ~0.5 µg/g DW (in algae)[8] | [8] |
Method 2: HPLC with Mass Spectrometry (HPLC-MS)
HPLC-MS offers high sensitivity and selectivity, enabling the identification and quantification of individual triglyceride species.[9] Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are common ionization sources used for triglyceride analysis.[4][10]
Experimental Protocol: HPLC-MS/MS for Triglyceride Profiling in Plasma
This protocol is designed for the detailed analysis of triglyceride species in human plasma.
1. Sample Preparation (Protein Precipitation):
- To 10 µL of plasma, add 190 µL of a cold organic solvent mixture (e.g., isopropanol:acetonitrile, 1:1 v/v) containing an internal standard (e.g., glyceryl trilinolenate).[11]
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4 °C.
- Transfer the supernatant to an HPLC vial for analysis.
2. HPLC-MS/MS System and Conditions:
| Parameter | Condition |
| HPLC System | UHPLC system for fast and efficient separation. |
| Column | Lipak mixed-mode stationary phase column, 3.2 x 100 mm, 5 µm or similar C8 or C18 column.[4][9] |
| Mobile Phase A | Methanol/Ethanol (B145695) (60/40) with 10 mM Ammonium (B1175870) Formate and 0.05% Formic Acid.[9] |
| Mobile Phase B | Methanol/Ethanol (10/90) with 10 mM Ammonium Formate and 0.05% Formic Acid.[9] |
| Gradient | A gradient from A to B over 10 minutes.[9] |
| Flow Rate | 0.5 mL/min[9] |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer.[11] |
| Ionization Source | ESI or APCI, positive ion mode.[4][9] |
| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor ion is the ammonium adduct [M+NH4]⁺, and product ions correspond to the neutral loss of fatty acids.[11] |
3. Quantification:
- Use a stable isotope-labeled triglyceride as an internal standard for accurate quantification.
- Create calibration curves for each triglyceride species of interest using certified reference standards.
- The concentration of each triglyceride is determined by the ratio of its peak area to that of the internal standard.
Quantitative Data Summary: HPLC-MS/MS
| Analyte | Linearity Range (µg/mL) | LLOQ (µg/mL) | Intra-day CV (%) | Inter-day CV (%) | Reference |
| 19 Triglyceride Species | up to 100 | 11.1 | 15.0–20.9 | 17.3–36.6 | [12] |
Method 3: HPLC with Charged Aerosol Detection (HPLC-CAD) for Lipid Nanoparticles
HPLC-CAD is a sensitive method for the quantification of lipids, including triglycerides, in complex formulations like lipid nanoparticles (LNPs).[3][7] CAD provides a more uniform response for non-volatile analytes compared to ELSD, making it well-suited for the analysis of diverse lipid compositions.[7]
Experimental Protocol: HPLC-CAD for Lipid Quantification in LNPs
This protocol is for the simultaneous quantification of different lipid components in LNP formulations.
1. Sample Preparation:
- Dilute the LNP formulation with a suitable diluent to disrupt the nanoparticles and solubilize the lipids. A mixture of ethanol or isopropanol is often used.[13]
- The final concentration should be within the linear range of the detector.
- Vortex and centrifuge if necessary to remove any precipitated material.
2. HPLC-CAD System and Conditions:
| Parameter | Condition |
| HPLC System | UHPLC system. |
| Column | Reversed-phase C18 or Phenyl-Hexyl column, e.g., 2.1 x 100 mm, <2 µm.[6] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water.[13] |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[13] |
| Gradient | A multi-step gradient starting from around 40% B, increasing to 100% B to elute all lipids.[13] |
| Flow Rate | 0.3 mL/min[13] |
| Column Temperature | 50 °C[13] |
| Injection Volume | 5-10 µL |
| CAD Detector | Corona Charged Aerosol Detector. |
| Evaporation Temperature | 35 °C[13] |
| Filter Constant | 3.6 s[13] |
3. Quantification:
- Prepare mixed calibration standards containing all the lipid components of the LNP formulation.
- Generate calibration curves for each lipid.
- Calculate the concentration of each lipid in the LNP sample based on its peak area and the corresponding calibration curve.
Quantitative Data Summary: HPLC-CAD
| Analyte (in LNPs) | LOQ (µg/mL) | Reference |
| Cholesterol | 1.0 - 6.2 | [6] |
| DSPC | 1.0 - 6.2 | [6] |
| PEG-Lipid | 1.0 - 6.2 | [6] |
| Cationic Lipid | 1.0 - 6.2 | [6] |
Visualizations
Experimental Workflow for Triglyceride Quantification by HPLC
Caption: A generalized workflow for the quantification of triglycerides using HPLC.
Logical Relationship of HPLC Detection Methods for Triglyceride Analysis
Caption: Comparison of common HPLC detectors for triglyceride analysis.
Signaling Pathway Context: Triglyceride Metabolism
Caption: Simplified overview of triglyceride metabolism.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. HPLC Analysis of Lipids in LNP Formulations [knauer.net]
- 7. Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 10. aocs.org [aocs.org]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 1,2-Dilauroyl-3-myristoyl-rac-glycerol as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of complex lipid mixtures, particularly triacylglycerols (TGs), by chromatographic and mass spectrometric techniques, the use of a suitable internal standard (IS) is crucial for achieving accurate and reproducible results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. 1,2-Dilauroyl-3-myristoyl-rac-glycerol is a synthetic triacylglycerol that serves as an excellent internal standard for the quantification of TGs in various biological and food matrices. Its stable isotopic composition and distinct mass allow for clear differentiation from endogenous lipids.
This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in lipidomics research.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the internal standard is essential for its proper handling and application.
| Property | Value | Reference |
| Synonyms | 1,2-Laurin-3-Myristin, TG(12:0/12:0/14:0) | [1] |
| Molecular Formula | C41H78O6 | [1] |
| Formula Weight | 667.1 g/mol | [1] |
| Purity | ≥95% | [1] |
| Formulation | Crystalline solid | [1] |
| Solubility | Chloroform (B151607): 10 mg/mL | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Principle of Quantification using an Internal Standard
The fundamental principle of using an internal standard is to add a known amount of a compound, which is structurally similar to the analyte but not naturally present in the sample, at the beginning of the sample preparation process. The ratio of the analytical signal of the analyte to that of the internal standard is then used for quantification. This approach effectively normalizes the results, compensating for potential losses during sample handling and variations in instrument performance.
Caption: General workflow for lipid quantification using an internal standard.
Experimental Protocols
The following protocols are representative methodologies for the use of this compound as an internal standard for the quantification of triacylglycerols in biological samples.
Preparation of Internal Standard Stock Solution
-
Weighing: Accurately weigh a precise amount (e.g., 10 mg) of this compound.
-
Dissolution: Dissolve the weighed standard in a suitable solvent, such as chloroform or a chloroform:methanol (2:1, v/v) mixture, to a final concentration of 1 mg/mL.
-
Storage: Store the stock solution in an amber glass vial at -20°C. This stock solution should be stable for at least one year.
Sample Preparation and Lipid Extraction (Folch Method)
This protocol is a widely used method for the extraction of lipids from biological samples.
-
Sample Aliquoting: Place a known amount of the biological sample (e.g., 100 µL of plasma or 50 mg of homogenized tissue) into a glass tube with a PTFE-lined cap.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard stock solution to the sample. The amount should be chosen to yield a detector response that is within the linear range of the instrument and comparable to the expected analyte response. A typical starting concentration is 10 µg/mL in the final extraction volume.
-
Solvent Addition: Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample (e.g., 2 mL for 100 µL of plasma).
-
Homogenization/Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and disruption of cell membranes. For tissue samples, prior homogenization is required.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of solvent mixture). Vortex for another 1 minute and then centrifuge at 2,000 x g for 10 minutes to facilitate phase separation.
-
Lipid Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as isopropanol:acetonitrile:water (2:1:1, v/v/v) or another mobile phase compatible solvent.
Caption: Experimental workflow for lipid extraction using the Folch method.
HPLC-MS/MS Analysis
The following are typical starting conditions for the analysis of triacylglycerols. Method optimization is recommended for specific applications.
| Parameter | Recommended Condition |
| HPLC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid |
| Gradient | 0-2 min, 30% B; 2-15 min, 30-100% B; 15-20 min, 100% B; 20.1-25 min, 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 55°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Ion (IS) | [M+NH4]+ for this compound (m/z 684.6) |
| Scan Type | Multiple Reaction Monitoring (MRM) or Full Scan with targeted MS/MS |
Method Validation and Data Analysis
A robust analytical method requires thorough validation to ensure reliable results.
Calibration Curve and Linearity
Prepare a series of calibration standards by adding varying known concentrations of the target analyte(s) and a fixed concentration of the internal standard to a representative matrix blank. Plot the peak area ratio of the analyte to the internal standard against the analyte concentration.
| Analyte Concentration (µg/mL) | IS Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 10 | 15,000 | 1,500,000 | 0.010 |
| 0.5 | 10 | 78,000 | 1,550,000 | 0.050 |
| 1.0 | 10 | 160,000 | 1,600,000 | 0.100 |
| 5.0 | 10 | 825,000 | 1,650,000 | 0.500 |
| 10.0 | 10 | 1,700,000 | 1,700,000 | 1.000 |
| 50.0 | 10 | 8,750,000 | 1,750,000 | 5.000 |
A linear regression should be applied, and the coefficient of determination (R²) should be > 0.99 for a linear relationship.
Recovery and Reproducibility
-
Recovery: Spike a known amount of the analyte(s) into a sample matrix at low, medium, and high concentrations and compare the measured concentration to the theoretical concentration. The recovery should typically be within 80-120%.
-
Reproducibility: Analyze the same sample multiple times on the same day (intra-day precision) and on different days (inter-day precision). The coefficient of variation (CV) should ideally be less than 15%.
Caption: Logical workflow for analytical method validation.
Applications
This compound has been successfully utilized as an internal standard in various applications, including:
-
Food Science: Quantification of triacylglycerols in plant oils and human milk.
-
Clinical Research: Lipidomic profiling of plasma and serum samples to identify potential biomarkers for diseases.
-
Drug Development: Assessing the impact of pharmaceutical interventions on lipid metabolism.
Conclusion
This compound is a reliable and effective internal standard for the quantitative analysis of triacylglycerols by LC-MS. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and validate robust analytical methods for lipidomics studies. Adherence to these protocols will enhance the accuracy, precision, and comparability of results across different laboratories and studies.
References
Application Notes and Protocols: Dissolving 1,2-Dilauroyl-3-myristoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dilauroyl-3-myristoyl-rac-glycerol is a mixed triacylglycerol containing lauric acid at the sn-1 and sn-2 positions and myristic acid at the sn-3 position.[1][2] This lipid has been identified in natural sources such as date seed oil and human breast milk.[1][2] Its well-defined structure makes it a valuable tool in lipid research, drug delivery system development, and as a standard in lipidomic analysis. Proper dissolution is critical for its effective use in experimental settings. This document provides detailed protocols for dissolving this compound for various research applications.
Physicochemical Properties and Solubility
This compound is a crystalline solid at room temperature with a molecular weight of 667.1 g/mol .[1][2] Its solubility is a key factor in preparing solutions for experimental use. The following table summarizes its known solubility.
| Solvent | Solubility | Reference |
| Chloroform (B151607) | 10 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in Organic Solvent
This protocol describes the preparation of a stock solution of this compound in chloroform, a common solvent for nonpolar lipids.
Materials:
-
This compound (crystalline solid)
-
Chloroform (ACS grade or higher)
-
Glass vials with Teflon-lined caps
-
Pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Safety Precautions: Chloroform is a hazardous solvent. All work should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
Weighing: Accurately weigh the desired amount of this compound into a clean, dry glass vial.
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of chloroform to the vial to achieve the desired concentration (up to 10 mg/mL). For instance, to prepare a 10 mg/mL stock solution, add 1 mL of chloroform to 10 mg of the lipid.
-
Dissolution: Cap the vial tightly and vortex the mixture until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in a tightly sealed glass container to prevent solvent evaporation and lipid degradation. For long-term storage (≥ 4 years), ensure the container is flushed with an inert gas like nitrogen or argon before sealing.[1]
Protocol 2: Preparation of an Aqueous Dispersion for Biological Applications
For cell culture experiments or other aqueous-based assays, it is often necessary to create a dispersion of the lipid in an aqueous medium. This can be achieved by creating an emulsion or liposomes.
Materials:
-
This compound stock solution in chloroform (from Protocol 1)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS) or cell culture medium)
-
Bath sonicator or probe sonicator
-
Rotary evaporator or a stream of inert gas (nitrogen or argon)
Procedure:
-
Film Formation: In a round-bottom flask or glass tube, add the desired amount of the lipid stock solution in chloroform.
-
Solvent Evaporation: Remove the chloroform under a gentle stream of nitrogen or argon, or by using a rotary evaporator. This will leave a thin film of the lipid on the surface of the container.[3]
-
Hydration: Add the desired volume of pre-warmed (to approximately the transition temperature of the lipid, if known, or 37°C) aqueous buffer to the lipid film.
-
Dispersion: Vortex the mixture vigorously to hydrate (B1144303) the lipid film. This will result in a suspension of lipid aggregates.
-
Sonication: To create a more uniform dispersion (emulsion or small unilamellar vesicles), sonicate the suspension.
-
Bath Sonication: Place the vial in a bath sonicator and sonicate until the solution appears translucent. This method is gentle and reduces the risk of contamination.[4]
-
Probe Sonication: If smaller vesicles are required, a probe sonicator can be used. However, be cautious as this can introduce metal particles into the sample.[4]
-
-
Use: Use the freshly prepared aqueous dispersion immediately for your experiments, as the stability of the dispersion may be limited.
Workflow Diagrams
Caption: Workflow for dissolving this compound.
Caption: Logical relationships in the dissolution of this compound.
References
Application Notes and Protocols: TG(12:0/12:0/14:0) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triglyceride (TG) 1,2-dilauroyl-3-myristoyl-glycerol, designated as TG(12:0/12:0/14:0), is a specific triacylglycerol containing two lauric acid (12:0) molecules and one myristic acid (14:0) molecule. As a saturated fatty acid-containing triglyceride, TG(12:0/12:0/14:0) is a valuable tool for researchers studying lipid metabolism, energy storage, and cellular signaling. In cell culture, it can be used to investigate the formation and dynamics of lipid droplets, the cellular response to specific saturated fatty acids, and its potential role in various physiological and pathological processes.
This document provides detailed application notes and protocols for the use of TG(12:0/12:0/14:0) in a cell culture setting.
Biological Context
Triglycerides are the primary form of energy storage in cells, housed within dynamic organelles called lipid droplets. Beyond their role in energy homeostasis, triglycerides and their constituent fatty acids are involved in membrane synthesis, and cell signaling pathways, and have been implicated in various diseases, including metabolic syndrome, cardiovascular disease, and cancer. The specific fatty acid composition of triglycerides can influence their metabolic fate and cellular effects. TG(12:0/12:0/14:0) provides a source of both lauric acid and myristic acid, which have been shown to be rapidly metabolized by cells.
Applications in Cell Culture
-
Induction of Lipid Droplet Formation: Exogenous administration of TG(12:0/12:0/14:0) can be used to study the mechanisms of lipid droplet biogenesis, growth, and turnover in various cell types.
-
Investigation of Saturated Fatty Acid Metabolism: As TG(12:0/12:0/14:0) is composed of lauric and myristic acids, it serves as a specific vehicle to deliver these saturated fatty acids to cells, allowing for the study of their uptake, trafficking, and metabolic conversion.
-
Modeling Hyperlipidemic Conditions: In the context of metabolic research, TG(12:0/12:0/14:0) can be used to mimic hyperlipidemic conditions in vitro to study cellular responses to lipid overload.
-
Drug Discovery Screening: TG(12:0/12:0/14:0) can be employed in high-throughput screening assays to identify compounds that modulate lipid storage, lipolysis, or lipid-induced cellular stress.
Data Presentation
Table 1: Properties of TG(12:0/12:0/14:0)
| Property | Value |
| Chemical Name | 1,2-dilauroyl-3-myristoyl-glycerol |
| Abbreviation | TG(12:0/12:0/14:0) |
| Molecular Formula | C41H78O6 |
| Molecular Weight | 667.07 g/mol |
| Appearance | White to off-white solid |
| Solubility | Insoluble in water, soluble in organic solvents (e.g., chloroform, ethanol) |
Table 2: Example Experimental Conditions for Lipid Droplet Induction
| Cell Line | Seeding Density (cells/cm²) | TG(12:0/12:0/14:0) Concentration (µM) | Incubation Time (hours) | Expected Outcome |
| Hepatoma (e.g., HepG2) | 5 x 10⁴ | 50 - 200 | 12 - 48 | Robust lipid droplet formation |
| Adipocytes (e.g., 3T3-L1) | 2 x 10⁴ | 100 - 500 | 24 - 72 | Increase in lipid droplet size and number |
| Macrophages (e.g., RAW 264.7) | 1 x 10⁵ | 25 - 100 | 6 - 24 | Formation of foam cell-like phenotype |
Experimental Protocols
Protocol 1: Preparation of TG(12:0/12:0/14:0) Stock Solution and Working Solution for Cell Culture
Objective: To prepare a sterile, bioavailable solution of TG(12:0/12:0/14:0) for addition to cell culture media. Due to its insolubility in aqueous solutions, TG(12:0/12:0/14:0) must be complexed with a carrier molecule, such as bovine serum albumin (BSA).
Materials:
-
TG(12:0/12:0/14:0) powder
-
Ethanol (B145695) (100%, sterile)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes and conical tubes
-
Water bath or heat block at 37°C
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare a 10 mM stock solution of TG(12:0/12:0/14:0) in ethanol:
-
Weigh out an appropriate amount of TG(12:0/12:0/14:0) powder in a sterile microcentrifuge tube.
-
Add the required volume of 100% sterile ethanol to achieve a 10 mM concentration.
-
Vortex thoroughly until the triglyceride is completely dissolved. This is the TG Stock Solution .
-
-
Prepare a 10% (w/v) BSA solution in PBS:
-
Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10%.
-
Sterile filter the solution using a 0.22 µm syringe filter. This is the BSA Stock Solution .
-
-
Complex TG(12:0/12:0/14:0) with BSA:
-
In a sterile conical tube, add the desired volume of the BSA Stock Solution .
-
While vortexing the BSA solution gently, add the required volume of the TG Stock Solution dropwise to achieve the desired molar ratio of TG to BSA (typically between 3:1 and 6:1).
-
Incubate the mixture in a 37°C water bath for 30-60 minutes with occasional swirling to facilitate complexation.
-
This is the TG-BSA Complex Stock Solution .
-
-
Prepare the final working solution in cell culture medium:
-
Dilute the TG-BSA Complex Stock Solution into pre-warmed cell culture medium to the desired final concentration (e.g., 100 µM).
-
Sterile filter the final working solution if any precipitation is observed.
-
Protocol 2: Induction and Visualization of Lipid Droplets in Cultured Cells
Objective: To induce the formation of lipid droplets in a mammalian cell line using TG(12:0/12:0/14:0) and visualize them using fluorescence microscopy.
Materials:
-
Mammalian cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
TG(12:0/12:0/14:0)-BSA working solution (from Protocol 1)
-
BSA-only control medium
-
Sterile culture plates or chamber slides
-
BODIPY 493/503 or Nile Red staining solution
-
Formaldehyde (B43269) (4% in PBS) for fixation
-
DAPI solution for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells onto sterile glass coverslips in a 24-well plate or in chamber slides at a density that will result in 50-70% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
-
Cell Treatment:
-
Aspirate the culture medium and replace it with fresh medium containing the desired concentration of the TG(12:0/12:0/14:0)-BSA working solution.
-
As a negative control, treat a separate set of cells with medium containing the same concentration of BSA without the triglyceride.
-
Incubate the cells for the desired period (e.g., 24 hours).
-
-
Staining of Lipid Droplets:
-
Aspirate the treatment medium and wash the cells twice with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with BODIPY 493/503 (1 µg/mL) or Nile Red (1 µg/mL) staining solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Counterstain the nuclei with DAPI solution for 5 minutes.
-
Wash the cells once with PBS.
-
-
Microscopy:
-
Mount the coverslips onto microscope slides with an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for the lipid droplet stain (e.g., FITC channel for BODIPY 493/503) and DAPI.
-
Capture images for analysis. Lipid droplets will appear as bright, spherical structures within the cytoplasm.
-
Mandatory Visualization
Caption: Experimental workflow for TG(12:0/12:0/14:0) application in cell culture.
Caption: Putative metabolic fate of TG(12:0/12:0/14:0) in a cultured cell.
Application Notes and Protocols for In Vivo Studies Using 1,2-Dilauroyl-3-myristoyl-rac-glycerol
A review of the current literature reveals a notable scarcity of published in vivo studies specifically investigating the biological effects and signaling pathways of 1,2-Dilauroyl-3-myristoyl-rac-glycerol. While this triglyceride is commercially available and has been identified in natural sources such as date seed oil and human breast milk, its specific applications and mechanisms of action in living organisms have not been extensively documented in peer-reviewed research.[1][2]
This document aims to provide foundational information and general protocols for researchers and drug development professionals interested in conducting in vivo studies with this compound. The provided methodologies are based on general practices for in vivo administration of lipids and should be adapted to specific experimental designs.
Compound Information and In Vivo Formulation
This compound is a triacylglycerol containing lauric acid at the sn-1 and sn-2 positions and myristic acid at the sn-3 position.[1][2] For in vivo administration, proper dissolution and formulation are critical to ensure bioavailability and consistent experimental results. The choice of vehicle should be based on the administration route and the experimental animal model.
Table 1: Recommended Formulations for In Vivo Administration
| Protocol | Solvent Composition | Final Concentration | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (7.50 mM) | Prepare a stock solution in DMSO first, then sequentially add and mix the other solvents. Recommended for fresh, same-day use.[3] |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (7.50 mM) | Prepare a stock solution in DMSO first, then mix with corn oil. Caution is advised for dosing periods exceeding half a month.[3] |
General Experimental Protocol: In Vivo Administration
The following is a generalized protocol for the oral or parenteral administration of this compound to rodent models. It is imperative to optimize the dosage, administration route, and frequency based on the specific research question and preliminary toxicity studies.
Materials:
-
This compound
-
Solvents for formulation (e.g., DMSO, PEG300, Tween-80, Saline, Corn Oil)
-
Appropriate animal model (e.g., mice, rats)
-
Gavage needles (for oral administration) or syringes and needles (for injection)
-
Standard laboratory equipment for animal handling and dosing
Procedure:
-
Formulation Preparation: Prepare the dosing solution of this compound according to one of the protocols listed in Table 1. Ensure the final solution is clear and homogenous. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[3]
-
Animal Handling: Acclimatize animals to the experimental conditions before the start of the study. Handle animals according to approved institutional animal care and use committee (IACUC) protocols.
-
Dosing:
-
Oral Gavage: Administer the prepared formulation directly into the stomach using a gavage needle. The volume should be calculated based on the animal's body weight.
-
Parenteral Injection (e.g., Intraperitoneal, Subcutaneous): Administer the formulation using a sterile syringe and needle. The injection site should be varied for repeated dosing.
-
-
Monitoring: Observe the animals regularly for any signs of toxicity, such as changes in body weight, food and water intake, and overall behavior.
Potential Signaling Pathways for Investigation
While no specific signaling pathways have been directly linked to this compound in vivo, its nature as a triglyceride suggests potential involvement in general lipid metabolism and related signaling cascades. Researchers may consider investigating the following pathways:
-
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: PPARs are key regulators of lipid metabolism.
-
Adenosine Monophosphate-Activated Protein Kinase (AMPK) Signaling: AMPK is a central regulator of cellular energy homeostasis.
-
Farnesoid X Receptor (FXR) Signaling: FXR plays a crucial role in bile acid and cholesterol metabolism.
The diagram below illustrates a generalized workflow for investigating the in vivo effects of this compound.
Due to the absence of specific in vivo data for this compound, a diagram illustrating its specific signaling pathways cannot be provided at this time. Researchers are encouraged to conduct exploratory studies to elucidate its biological functions and mechanisms of action.
References
Application Notes and Protocols for 1,2-Dilauroyl-3-myristoyl-rac-glycerol in Liposome Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, spherical vesicles composed of one or more lipid bilayers, which have been extensively utilized as drug delivery vehicles. Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic therapeutic agents make them attractive candidates for targeted drug delivery, improving the therapeutic index and reducing the toxicity of various drugs. The physicochemical properties of liposomes, such as size, surface charge, and membrane fluidity, are critical determinants of their in vivo performance and can be modulated by their lipid composition.
1,2-Dilauroyl-3-myristoyl-rac-glycerol (DLMG) is a triacylglycerol containing lauric acid at the sn-1 and sn-2 positions and myristic acid at the sn-3 position.[1][2] While not a classical phospholipid that forms the primary structure of the liposomal bilayer, the incorporation of triglycerides like DLMG into liposome (B1194612) formulations can offer several advantages. Notably, triglycerides can be integrated into the liposomal membrane, enhancing the loading capacity for hydrophobic drugs by increasing the fluidity of the lipid bilayer.[3][4] This can be particularly beneficial for saturated phosphatidylcholine-based liposomes, which tend to have rigid membranes.[3] These application notes provide a comprehensive guide to the use of DLMG in liposome preparation, including detailed protocols and characterization methods.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of DLMG is presented in the table below. Understanding these properties is crucial for its effective use in liposomal formulations.
| Property | Value | Reference |
| Synonyms | 1,2-Laurin-3-Myristin, TG(12:0/12:0/14:0) | [1][2] |
| Molecular Formula | C41H78O6 | [1][2] |
| Formula Weight | 667.1 g/mol | [1][2] |
| Appearance | Crystalline solid | [1][2] |
| Solubility | Chloroform (10 mg/ml) | [1][2] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and characterization of liposomes incorporating DLMG. The most common and versatile method for liposome preparation, the thin-film hydration technique, is described in detail.[5][6][7]
Protocol 1: Liposome Preparation using the Thin-Film Hydration Method
This protocol describes the preparation of multilamellar vesicles (MLVs) using the thin-film hydration method. Subsequent size reduction steps can be applied to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
Materials:
-
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other suitable phospholipid
-
Cholesterol (CH)
-
This compound (DLMG)
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Drug to be encapsulated (optional)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder (optional)
-
Syringes
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve the desired amounts of phospholipid (e.g., DPPC), cholesterol, and DLMG in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask. If encapsulating a lipophilic drug, it should be added at this stage.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. The temperature should be maintained above the phase transition temperature (Tc) of the lipid with the highest Tc. Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.[7]
-
Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.[6]
-
Hydration: Hydrate the lipid film by adding the aqueous hydration buffer (which can contain a hydrophilic drug for encapsulation) to the flask. The temperature of the buffer should also be above the Tc of the lipids. Agitate the flask by vortexing or gentle shaking to allow the lipid film to peel off the flask wall and form multilamellar vesicles (MLVs).[8]
-
Size Reduction (Optional but Recommended):
-
Sonication: To produce SUVs, the MLV suspension can be sonicated using a bath or probe sonicator. Sonication should be performed in an ice bath to prevent lipid degradation.[5]
-
Extrusion: For LUVs with a more uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 11-21 passes) to ensure homogeneity.
-
Workflow for Liposome Preparation by Thin-Film Hydration:
Caption: Workflow of liposome preparation using the thin-film hydration method followed by optional size reduction steps.
Protocol 2: Characterization of DLMG-Containing Liposomes
Accurate characterization of the prepared liposomes is essential to ensure their quality and predict their in vivo behavior.
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the liposome suspension with the hydration buffer to an appropriate concentration. Measure the particle size (hydrodynamic diameter) and PDI using a DLS instrument. A PDI value below 0.3 is generally considered acceptable for a homogenous liposome population.[5]
2. Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry.
-
Procedure: Dilute the liposome suspension with the hydration buffer. The zeta potential is a measure of the surface charge of the liposomes and is an indicator of their stability against aggregation.[9]
3. Encapsulation Efficiency (%EE):
-
Method: Centrifugation or dialysis followed by quantification of the unencapsulated drug.
-
Procedure:
-
Separate the liposomes from the unencapsulated drug. This can be achieved by ultracentrifugation, where the liposomes form a pellet, or by dialysis against the hydration buffer.
-
Quantify the amount of drug in the supernatant (unencapsulated) or the dialysate using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the %EE using the following formula:
%EE = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100
-
Representative Quantitative Data
The incorporation of triglycerides like DLMG can influence the physicochemical properties of liposomes. The following table provides representative data on how varying the molar ratio of DLMG could affect liposome characteristics. This data is illustrative and would need to be confirmed experimentally for specific formulations.
| Formulation (Molar Ratio) DPPC:CH:DLMG | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) of a Model Hydrophobic Drug |
| 70:30:0 | 120 ± 5 | 0.15 ± 0.02 | -5 ± 2 | 65 ± 5 |
| 65:30:5 | 125 ± 6 | 0.18 ± 0.03 | -4 ± 2 | 75 ± 4 |
| 60:30:10 | 135 ± 7 | 0.22 ± 0.04 | -4 ± 3 | 82 ± 5 |
| 55:30:15 | 150 ± 8 | 0.25 ± 0.05 | -3 ± 3 | 78 ± 6 |
Note: The data presented are hypothetical and serve as an example. Actual results will vary depending on the specific lipids, drug, and preparation method used.
Potential Application and Mechanism of Action
The inclusion of DLMG in a liposomal formulation is primarily intended to enhance the delivery of hydrophobic drugs. By increasing the fluidity of the lipid bilayer, DLMG can create more space within the hydrophobic core of the membrane, thereby increasing the encapsulation efficiency of lipophilic molecules.[3]
The general mechanism of action for a drug delivered via these liposomes would involve the liposome reaching the target tissue, followed by cellular uptake and release of the encapsulated drug. The drug would then interact with its specific cellular target to elicit a therapeutic effect.
Diagram of Liposome-Cell Interaction and Drug Action:
Caption: Generalized pathway of a DLMG-containing liposome delivering an encapsulated drug to a target cell.
Conclusion
This compound presents a promising, though not yet widely explored, component for the formulation of liposomes, particularly for enhancing the delivery of hydrophobic drugs. Its incorporation into a standard phospholipid-cholesterol bilayer may improve drug loading capacity by modulating membrane fluidity. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to begin investigating the potential of DLMG in their liposomal drug delivery systems. Further optimization and characterization will be necessary to fully realize the benefits of this triglyceride in specific therapeutic applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 60175-30-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Effects of triglycerides on the hydrophobic drug loading capacity of saturated phosphatidylcholine-based liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 7. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 8. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 9. brookhaveninstruments.com [brookhaveninstruments.com]
Application Notes and Protocols for the Analytical Separation of Mixed Triglycerides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate separation and quantification of mixed triglycerides (TGs) are critical in various fields, including food science, nutrition, biofuel development, and pharmaceutical sciences. Triglycerides are esters derived from glycerol (B35011) and three fatty acids, and their composition determines the physical and chemical properties of fats and oils. This document provides detailed application notes and protocols for the primary analytical techniques used for mixed triglyceride separation: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
Principles of Separation
The choice of analytical technique for triglyceride separation depends on the specific requirements of the analysis, such as the desired resolution, speed, and the nature of the sample.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates triglycerides based on their polarity, which is determined by the chain length and degree of unsaturation of the constituent fatty acids.[1] Non-aqueous reversed-phase (NARP) HPLC is the most common mode for intact triglyceride analysis.[1][2]
-
Gas Chromatography (GC) is a high-resolution technique that separates triglycerides based on their boiling points and polarity. Due to the low volatility of triglycerides, high-temperature GC (HT-GC) is required.[3][4] Often, triglycerides are transesterified to fatty acid methyl esters (FAMEs) for easier analysis, though this results in the loss of information about the original triglyceride structure.[5]
-
Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase.[6][7] SFC offers advantages of both GC and HPLC, providing high resolution and efficiency with lower solvent consumption and analysis times.[6][8]
Data Presentation: Comparative Overview of Analytical Techniques
The following table summarizes the key performance parameters for HPLC, GC, and SFC in the analysis of mixed triglycerides, providing a basis for method selection.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle of Separation | Polarity (based on partition number: PN = CN - 2xDB)[1] | Boiling point and polarity (by carbon number)[4] | Polarity and molecular weight[6] |
| Sample State | Intact Triglycerides[9] | Intact Triglycerides (high temp) or FAMEs[5][10] | Intact Triglycerides[6] |
| Typical Column | C18 (Octadecylsilane)[2][11] | Phenylmethylpolysiloxane (e.g., 65TG)[10] | C18, Cyano, Silver-loaded[6] |
| Mobile/Carrier Phase | Acetonitrile/Acetone, Methanol/Chloroform[11][12] | Helium, Hydrogen, Nitrogen[4] | Supercritical CO2 with organic modifiers (e.g., Methanol)[6] |
| Detector | ELSD, UV, MS[2][13] | FID, MS[4][10] | ELSD, FID, MS[6][14] |
| Advantages | Analysis of intact TGs, versatile, well-established.[9] | High resolution, high sensitivity (FID).[9] | Fast analysis, reduced organic solvent use, high efficiency.[6][8] |
| Disadvantages | Longer analysis times, higher solvent consumption.[9] | High temperatures required for intact TGs, potential for thermal degradation, derivatization for FAMEs.[3][9] | Higher initial instrument cost.[14] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol for Vegetable Oil Triglycerides
This protocol describes the separation of triglycerides in vegetable oils using non-aqueous reversed-phase HPLC with an Evaporative Light Scattering Detector (ELSD).
1. Sample Preparation
- Accurately weigh approximately 100 mg of the vegetable oil sample into a 10 mL volumetric flask.
- Dissolve the sample in 2-propanol or a 2:1 (v/v) mixture of methanol/methyl tert-butyl ether (MTBE).[2]
- Vortex the solution until the oil is completely dissolved.
- Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC Conditions
| Parameter | Value |
| Instrument | Agilent 1290 Infinity LC System or equivalent[2] |
| Column | ZORBAX StableBond C18, 2.1 mm x 250 mm, 1.8 µm[2] |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol or Methyl tert-butyl ether (MTBE)[2] |
| Gradient | 10% to 40% B over 27 minutes[2] |
| Flow Rate | 0.29 mL/min[2] |
| Column Temperature | 30 °C[2] |
| Injection Volume | 1 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| ELSD Nebulizer Temp. | 30 °C |
| ELSD Evaporator Temp. | 50 °C |
| Nitrogen Flow | 1.5 L/min |
3. Data Analysis
- Identify triglyceride peaks based on their retention times relative to known standards.
- Quantify the relative percentage of each triglyceride by peak area normalization.
Gas Chromatography (GC) Protocol for Butter Fat Triglycerides
This protocol outlines the analysis of intact triglycerides in butter fat using high-temperature capillary GC with a Flame Ionization Detector (FID).
1. Sample Preparation
- Melt the butter fat sample at 60 °C.
- Prepare a 10% (w/v) solution of the melted butter fat in n-hexane.[10]
- Vortex thoroughly to ensure homogeneity.
- Transfer the solution to a GC vial.
2. GC Conditions
| Parameter | Value |
| Instrument | Shimadzu GC-2014 or equivalent[10] |
| Column | Restek 65TG, 30 m x 0.25 mm ID, 0.1 µm film thickness[10] |
| Carrier Gas | Helium |
| Inlet Temperature | 350 °C[10] |
| Injection Mode | Split (50:1)[10] |
| Injection Volume | 0.5 µL[10] |
| Oven Program | Initial 200 °C, hold for 1 min, ramp at 10 °C/min to 365 °C, hold for 10 min[10] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 370 °C[10] |
3. Data Analysis
- Triglyceride peaks are identified by their carbon number.
- Relative quantification is performed using peak area percentages.
Supercritical Fluid Chromatography (SFC) Protocol for Fish Oil Triglycerides
This protocol details the separation of complex triglyceride mixtures in fish oil using SFC with Mass Spectrometric (MS) detection.
1. Sample Preparation
- Dilute the fish oil sample 1:100 (v/v) with isopropyl alcohol.[15]
- Vortex to ensure a homogeneous solution.
- Transfer the diluted sample to an SFC vial.
2. SFC-MS Conditions
| Parameter | Value |
| Instrument | Agilent 1260 Infinity Analytical SFC System with a Q-TOF MS[15] |
| Column | SB C18, 3 mm x 100 mm, 1.8 µm[15] |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B | Methanol with 5 mM Ammonium Acetate[15] |
| Gradient | Hold at 0.5% B for 0.5 min, then ramp to 5% B at 10 min[15] |
| Flow Rate | 2 mL/min[15] |
| Column Temperature | 40 °C[15] |
| Back Pressure | 140 bar[15] |
| Injection Volume | 2 µL[15] |
| MS Detector | Q-TOF with Electrospray Ionization (ESI) in positive ion mode[15] |
| Capillary Voltage | 3500 V[15] |
| Fragmentor Voltage | 165 V[15] |
3. Data Analysis
- Identify triglyceride species based on their mass-to-charge ratio (m/z) and retention time.
- Utilize lipid databases for the assignment of identified masses to specific triglyceride structures.[15]
Visualization of Experimental Workflows
Caption: HPLC experimental workflow for triglyceride analysis.
Caption: GC experimental workflow for triglyceride analysis.
Caption: SFC-MS experimental workflow for triglyceride analysis.
Caption: Logical relationship of triglyceride separation principles.
References
- 1. Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements [mdpi.com]
- 2. youngin.com [youngin.com]
- 3. aocs.org [aocs.org]
- 4. meatscience.org [meatscience.org]
- 5. perkinelmer.cl [perkinelmer.cl]
- 6. agilent.com [agilent.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Comparison of sfc, gc and hplc | PPTX [slideshare.net]
- 9. benchchem.com [benchchem.com]
- 10. Triglyceride analysis in gc fid - Chromatography Forum [chromforum.org]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. Analysis of triacylglycerols with non-aqueous reversed-phase liquid chromatography and positive ion electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of triglyceride species of vegetable oils by high performance liquid chromatography via a flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipidomics by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols for Targeted Lipidomics of TG(12:0/12:0/14:0)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triglyceride (TG) TG(12:0/12:0/14:0), a specific triacylglycerol containing two lauric acid (12:0) moieties and one myristic acid (14:0) moiety, is an important molecule in lipid metabolism. Alterations in the levels of specific TGs, including TG(12:0/12:0/14:0), have been associated with various pathological conditions, making it a potential biomarker for disease diagnosis and a target for therapeutic intervention. For instance, studies have shown significant upregulation of TG(12:0/12:0/14:0) in Wilson's Disease and in the milk of goats on specific diets.[1] Conversely, its levels have been found to be decreased in the sebum of patients with atopic dermatitis.[2] Accurate and precise quantification of TG(12:0/12:0/14:0) in biological matrices is therefore crucial for advancing our understanding of its role in health and disease.
This document provides a detailed experimental design for the targeted quantification of TG(12:0/12:0/14:0) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol outlines a complete workflow from sample collection to data analysis, ensuring high sensitivity and specificity.
Signaling Pathways and Metabolic Context
Triglycerides are central to energy storage and metabolism.[3] The biosynthesis of triacylglycerol occurs in the endoplasmic reticulum, starting from glycerol-3-phosphate and acyl-CoAs.[4] Diacylglycerol O-acyltransferase is a key enzyme that catalyzes the final step of TG synthesis.[4] The breakdown of triglycerides, or lipolysis, releases fatty acids and glycerol, which can be used for energy production.[5] TG(12:0/12:0/14:0) is involved in these general triglyceride metabolic pathways.[4][6] Its constituent fatty acids, lauric acid and myristic acid, can be utilized in various cellular processes, including energy production and as building blocks for other lipids.
Experimental Design and Workflow
A targeted lipidomics approach using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is proposed for the precise quantification of TG(12:0/12:0/14:0). This method offers high selectivity and sensitivity.
Detailed Experimental Protocols
Sample Collection and Handling
-
Blood Collection: Collect whole blood into tubes containing ethylenediaminetetraacetic acid (EDTA) as an anticoagulant.
-
Plasma Separation: Within 2 hours of collection, centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C.
-
Aliquoting and Storage: Carefully aspirate the supernatant (plasma) and transfer it to cryovials. Immediately freeze the plasma aliquots and store them at -80°C until analysis to prevent lipid degradation. Avoid repeated freeze-thaw cycles.
Lipid Extraction from Plasma (Butanol/Methanol Method)
This single-phase extraction method is efficient for a wide range of lipids, including triglycerides, and is suitable for high-throughput applications.[7]
-
Reagent Preparation: Prepare a 1:1 (v/v) solution of 1-butanol (B46404) and methanol.
-
Internal Standard Spiking: To 10 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., d5-TG(16:0/16:0/16:0) at a concentration of 10 µg/mL in butanol/methanol). The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it corrects for variations in extraction efficiency and matrix effects.
-
Extraction: Add 100 µL of the 1:1 butanol/methanol solution to the plasma-internal standard mixture.
-
Vortexing and Sonication: Vortex the mixture vigorously for 10 seconds, followed by sonication for 1 hour in a water bath.
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes to pellet any precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted lipids to a new tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.
-
Gradient: A suitable gradient should be optimized to ensure the separation of TG(12:0/12:0/14:0) from other lipid species. A starting condition of 30% B, ramping up to 95% B over 10 minutes, holding for 5 minutes, and then re-equilibrating at 30% B for 5 minutes is a good starting point.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): The precursor ion for TG(12:0/12:0/14:0) will be its ammonium adduct ([M+NH₄]⁺). The product ions will correspond to the neutral loss of its constituent fatty acids (lauric acid and myristic acid).
-
Molecular Formula of TG(12:0/12:0/14:0): C₄₁H₇₈O₆
-
Monoisotopic Molecular Weight: 666.58 g/mol [8]
-
Precursor Ion ([M+NH₄]⁺): m/z 684.6
-
Product Ions (Neutral Loss):
-
Neutral loss of lauric acid (C₁₂H₂₄O₂): m/z 484.4
-
Neutral loss of myristic acid (C₁₄H₂₈O₂): m/z 456.4
-
-
-
MRM Transitions:
-
684.6 -> 484.4 (for neutral loss of lauric acid)
-
684.6 -> 456.4 (for neutral loss of myristic acid)
-
-
Internal Standard MRM Transition (d5-TG(16:0/16:0/16:0)): The specific transition for the deuterated internal standard should be monitored concurrently.
-
Data Presentation and Analysis
Quantitative Data Summary
The quantitative data should be summarized in a clear and structured table. This allows for easy comparison between different experimental groups (e.g., control vs. disease state).
| Sample ID | Group | TG(12:0/12:0/14:0) Concentration (ng/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Standard Deviation |
| Control_01 | Control | Value | Value | Value | |||
| Control_02 | Control | Value | Value | Value | |||
| ... | ... | ||||||
| Disease_01 | Disease | Value | Value | Value | |||
| Disease_02 | Disease | Value | Value | Value | |||
| ... | ... |
Data Processing and Statistical Analysis
-
Peak Integration: Use the LC-MS manufacturer's software to integrate the peak areas for the MRM transitions of TG(12:0/12:0/14:0) and the internal standard.
-
Quantification: Calculate the concentration of TG(12:0/12:0/14:0) in each sample using a calibration curve generated from a series of known concentrations of a TG(12:0/12:0/14:0) standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standard.
-
Statistical Analysis:
-
Descriptive Statistics: Calculate the mean and standard deviation for the concentration of TG(12:0/12:0/14:0) in each experimental group.
-
Hypothesis Testing: To determine if there is a statistically significant difference in the concentration of TG(12:0/12:0/14:0) between groups, use an appropriate statistical test, such as a Student's t-test (for two groups) or an analysis of variance (ANOVA) followed by a post-hoc test (for more than two groups). A p-value of less than 0.05 is typically considered statistically significant.
-
Multivariate Analysis: For more complex datasets with multiple measured lipids, multivariate statistical methods like Principal Component Analysis (PCA) or Partial Least Squares Discriminant Analysis (PLS-DA) can be employed to identify patterns and correlations.
-
Conclusion
This application note provides a comprehensive and detailed protocol for the targeted quantification of TG(12:0/12:0/14:0) in human plasma. By following this standardized workflow, researchers can obtain reliable and reproducible data, which is essential for investigating the role of this specific triglyceride in various physiological and pathological processes. The use of a targeted LC-MS/MS approach ensures the high sensitivity and specificity required for biomarker discovery and validation in clinical and pharmaceutical research.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Ammonia Concentration in the Eluent Influences Fragmentation Pattern of Triacylglycerols in Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: Showing metabocard for CDP (HMDB0001546) [hmdb.ca]
- 6. Ammonia Concentration in the Eluent Influences Fragmentation Pattern of Triacylglycerols in Mass Spectrometry Analysis [diva-portal.org]
- 7. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Showing Compound TG(12:0/12:0/14:0) (FDB066752) - FooDB [foodb.ca]
Application Notes and Protocols for the Synthesis of Functional Edible Oils
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functional edible oils. The focus is on enzymatic and chemical interesterification to produce structured lipids and diacylglycerols (DAG), as well as the genetic modification of oilseed crops to enhance fatty acid profiles.
Synthesis of Diacylglycerol (DAG) Enriched Oils via Enzymatic Glycerolysis
Diacylglycerol (DAG) oils, particularly those rich in 1,3-DAG, have gained attention for their potential health benefits, including suppressing body fat accumulation and lowering postprandial serum triacylglycerol levels.[1] Enzymatic glycerolysis is a widely used method for DAG synthesis due to its mild reaction conditions and high specificity.[1][2]
Data Presentation: Optimized Conditions for Enzymatic Glycerolysis
The following table summarizes optimized reaction conditions for the enzymatic synthesis of DAG from various oil sources.
| Parameter | Optimized Value | Oil Source | Lipase (B570770) | DAG Yield (%) | Reference |
| Temperature | 38°C - 60°C | Soy Sauce By-product Oil | ANL-MARE | 66.76 | [1] |
| 45°C | Lard | Lipozyme RMIM | 61.76 | [3][4] | |
| 55-60°C | Triolein | Novozym 435 | ~70 | [5] | |
| 60°C | Olive Oil | Immobilized MAS1-H108W | 49.3 | [2] | |
| Enzyme Loading | 3% (w/w) | Soy Sauce By-product Oil | ANL-MARE | 66.76 | [1] |
| 14% (w/w of lard) | Lard | Lipozyme RMIM | 61.76 | [3][4] | |
| 15% (w/w of oil) | Triolein | Novozym 435 | ~70 | [5] | |
| 1.0% (w/w) | Olive Oil | Immobilized MAS1-H108W | 49.3 | [2] | |
| Substrate Molar Ratio (Glycerol:Oil/FFA) | 21:40 | Soy Sauce By-product Oil | ANL-MARE | 66.76 | [1] |
| 1:1 (Lard:Glycerol) | Lard | Lipozyme RMIM | 61.76 | [3][4] | |
| 1.8-2 mmol : 2 mmol | Triolein | Novozym 435 | ~70 | [5] | |
| 2:1 (Glycerol:Olive Oil) | Olive Oil | Immobilized MAS1-H108W | 49.3 | [2] | |
| Reaction Time | 14 hours | Soy Sauce By-product Oil | ANL-MARE | 66.76 | [1] |
| 10 hours (after initial 2h at 65°C) | Lard | Lipozyme RMIM | 61.76 | [3][4] | |
| 24 hours | Triolein | Novozym 435 | ~70 | [5] | |
| 4 hours | Olive Oil | Immobilized MAS1-H108W | 49.3 | [2] |
Experimental Protocol: Enzymatic Glycerolysis of Lard for DAG Production
This protocol is based on the methodology described by Piao et al. (2017).[3][4]
Materials:
-
Lard
-
Immobilized lipase (Lipozyme RMIM)
-
Conical flask
-
Magnetic stirrer with heating plate
-
Vacuum pump
Procedure:
-
Melt the lard by heating.
-
In a conical flask, mix the melted lard and glycerol at a molar ratio of 1:1.
-
Apply a vacuum of -50 kPa for 30 minutes to enhance the miscibility of the substrates.
-
Add Lipozyme RMIM to the mixture at a concentration of 14% (w/w) based on the weight of the lard.
-
Incubate the reaction mixture at 65°C for 2 hours with magnetic stirring at 500 rpm.
-
Reduce the temperature to 45°C and continue the reaction for an additional 8 hours.
-
After the reaction, the enzyme can be recovered by filtration for potential reuse.
-
The resulting DAG-enriched oil can be further purified by molecular distillation to achieve a higher DAG content.
Logical Workflow for Enzymatic DAG Synthesis
Caption: Workflow for enzymatic synthesis of diacylglycerol (DAG)-enriched oil.
Synthesis of Structured Lipids via Interesterification
Interesterification is a process that rearranges fatty acids on the glycerol backbone of triglycerides.[6][7][8] This modification can be achieved through chemical or enzymatic methods to produce structured lipids with desired physical and nutritional properties, such as trans-free plastic fats for margarines and shortenings.[2][6][9]
Data Presentation: Comparison of Chemical and Enzymatic Interesterification
| Parameter | Chemical Interesterification | Enzymatic Interesterification |
| Catalyst | Sodium methoxide (B1231860), sodium ethoxide | Immobilized lipases (e.g., Lipozyme TL IM) |
| Temperature | High (e.g., 80-120°C) | Mild (e.g., 40-70°C) |
| Specificity | Random distribution of fatty acids | Can be specific (e.g., sn-1,3 specific) or random |
| By-products | Soaps, fatty methyl esters, monoglycerides | Minimal by-products |
| Reaction Time | Relatively short (e.g., 20-30 minutes) | Can be longer (e.g., hours) |
| Feedstock Purity | Requires low moisture and free fatty acids | More tolerant to feedstock impurities |
Experimental Protocol: Chemical Interesterification of a Vegetable Oil Blend
This protocol is a general procedure based on established chemical interesterification principles.[10][11]
Materials:
-
Vegetable oil blend (e.g., high oleic sunflower oil and fully hydrogenated high oleic sunflower oil)
-
Sodium methoxide (catalyst)
-
Citric acid solution (5%)
-
Distilled water
-
Round-bottomed flask with magnetic stirrer
-
Heating mantle with temperature control
-
Vacuum system
Procedure:
-
Dry the oil blend under vacuum at a high temperature (e.g., 110°C) to remove moisture.
-
Transfer the dried oil blend (e.g., 100 g) to a round-bottomed flask.
-
Heat the oil to the reaction temperature (e.g., 100°C) under magnetic stirring.
-
Add the sodium methoxide catalyst (e.g., 0.4% w/w) to the heated oil.
-
Apply vacuum and continue the reaction for approximately 20 minutes.
-
Stop the reaction by adding 5 mL of 5% citric acid solution to neutralize the catalyst.
-
Wash the interesterified oil with hot distilled water (80°C) to remove soaps and other impurities.
-
Dry the final product under vacuum.
Experimental Protocol: Enzymatic Interesterification for Structured Lipid Synthesis
This protocol is adapted from a study on the synthesis of structured lipids from high oleic sunflower oil.[12]
Materials:
-
Vegetable oil blend (e.g., 60:40 w/w high oleic sunflower oil and fully hydrogenated high oleic sunflower oil)
-
Immobilized lipase (e.g., Lipozyme TL IM)
-
Round-bottomed flask with magnetic stirrer
-
Mineral oil bath for heating
-
Nitrogen gas supply
Procedure:
-
Condition the immobilized lipase as per the manufacturer's instructions.
-
Add the oil blend (e.g., 100 g) to a round-bottomed flask.
-
Add the conditioned enzyme (e.g., 7% w/w) to the oil.
-
Heat the mixture in a mineral oil bath to the desired temperature (e.g., 70-75°C) with magnetic stirring at 300 rpm under a nitrogen atmosphere.
-
Allow the reaction to proceed for the desired time (e.g., 3 hours).
-
To inactivate the enzyme, heat the mixture to 95°C for 10 minutes.
-
The structured lipid product can be used directly or further processed.
Signaling Pathway: De Novo Synthesis of Diacylglycerol (Kennedy Pathway)
Caption: The Kennedy pathway for de novo diacylglycerol (DAG) synthesis.
Genetic Modification of Oilseed Crops for Improved Fatty Acid Profiles
Gene editing technologies, particularly CRISPR/Cas9, offer a precise way to modify the fatty acid composition of oilseed crops.[3][5][13] This can be used to increase beneficial fatty acids like oleic acid or decrease undesirable ones like erucic acid.[13][14]
Data Presentation: Target Genes for Fatty Acid Profile Modification in Oilseed Crops
| Target Gene | Function | Effect of Knockout/Downregulation | Target Crop(s) | Reference(s) |
| FAD2 (Fatty Acid Desaturase 2) | Converts oleic acid (C18:1) to linoleic acid (C18:2) | Increased oleic acid, decreased polyunsaturated fatty acids | Camelina sativa, Field cress, Rapeseed | [6][12][14] |
| FAE1 (Fatty Acid Elongase 1) | Involved in the elongation of very-long-chain fatty acids | Reduced erucic acid (C22:1) content | Field cress, Rapeseed | [12][14] |
| FATB (Fatty Acyl-ACP Thioesterase B) | Involved in the synthesis of saturated fatty acids | Reduced levels of saturated fatty acids | Soybean, Peanut | [12] |
Experimental Protocol: General Workflow for CRISPR/Cas9-Mediated Gene Editing in Oilseed Crops
This protocol outlines the key steps for modifying the fatty acid profile of an oilseed crop using CRISPR/Cas9. This is a generalized workflow and specific details will vary depending on the plant species and target gene.
1. Target Gene Identification and sgRNA Design:
-
Identify the target gene(s) responsible for the desired fatty acid modification (e.g., FAD2 for high oleic acid).
-
Design single guide RNAs (sgRNAs) that specifically target the gene(s) of interest. In polyploid species, sgRNAs may be designed to target all homoeologous genes simultaneously.[6]
2. Vector Construction:
-
Clone the designed sgRNA(s) and the Cas9 nuclease gene into a plant transformation vector.
3. Plant Transformation:
-
Introduce the CRISPR/Cas9 construct into plant cells. This can be achieved through various methods, such as Agrobacterium-mediated transformation or protoplast transformation.[12]
4. Regeneration of Edited Plants:
-
Culture the transformed cells on selection media to regenerate whole plants.
5. Screening and Analysis of Edited Plants:
-
Screen the regenerated plants for the presence of the desired mutations in the target gene(s) using PCR and DNA sequencing.
-
Analyze the fatty acid profile of the seeds from the edited plants using gas chromatography to confirm the desired change in oil composition.
6. Generation of Transgene-Free Edited Plants:
-
If desired, segregate out the Cas9 and sgRNA transgenes in subsequent generations to obtain transgene-free edited plants.[12]
Logical Workflow for CRISPR/Cas9 Gene Editing in Oilseed Crops
Caption: General workflow for improving oilseed fatty acid profiles using CRISPR/Cas9.
References
- 1. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of Diacylglycerol from Lard by Enzymatic Glycerolysis and Its Compositional Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Diacylglycerol from Lard by Enzymatic Glycerolysis and Its Compositional Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of Fatty Acid Composition in Camelina using CRISPR/Cas9- Crop Biotech Update (January 18, 2017) | Crop Biotech Update - ISAAA.org [isaaa.org]
- 7. Fat interesterification - Wikipedia [en.wikipedia.org]
- 8. Highly efficient enzymatic synthesis of 2-monoacylglycerides and structured lipids and their production on a technical scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipase-catalysed synthesis of palm oil-omega-3 structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. soci.org [soci.org]
- 11. aocs.org [aocs.org]
- 12. Frontiers | Improved fatty acid composition of field cress (Lepidium campestre) by CRISPR/Cas9-mediated genome editing [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | CRISPR-mediated technology for seed oil improvement in rapeseed: Challenges and future perspectives [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TG(12:0/12:0/14:0) Mass Spectrometry Fragmentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry (MS) analysis of the triglyceride TG(12:0/12:0/14:0).
Frequently Asked Questions (FAQs)
Q1: What is the expected fragmentation pattern for TG(12:0/12:0/14:0) in positive ion mode mass spectrometry?
A1: In positive ion mode, typically using electrospray ionization (ESI), TG(12:0/12:0/14:0) will primarily form adducts with ammonium (B1175870) ([M+NH₄]⁺) or alkali metals like sodium ([M+Na]⁺) and lithium ([M+Li]⁺).[1] Upon collision-induced dissociation (CID), the primary fragmentation pathway is the neutral loss of its constituent fatty acids. Since TG(12:0/12:0/14:0) contains two lauric acid (12:0) moieties and one myristic acid (14:0) moiety, you should expect to see four major fragment ions corresponding to the loss of each fatty acid from the intact adduct.[1]
Q2: What are the theoretical m/z values for the precursor and major fragment ions of TG(12:0/12:0/14:0)?
A2: The theoretical monoisotopic mass of TG(12:0/12:0/14:0) (C₄₁H₇₈O₆) is 666.5798 u. The expected m/z values for common adducts and their major fragment ions are summarized in the table below. These values are calculated based on the neutral loss of lauric acid (C₁₂H₂₄O₂, 200.1776 u) and myristic acid (C₁₄H₂₈O₂, 228.2089 u).
| Ion | Description | Theoretical m/z |
| [M+NH₄]⁺ | Ammonium Adduct (Precursor) | 684.6154 |
| [M+NH₄ - C₁₂H₂₄O₂]⁺ | Diacylglycerol-like fragment (loss of Lauric Acid) | 484.4378 |
| [M+NH₄ - C₁₄H₂₈O₂]⁺ | Diacylglycerol-like fragment (loss of Myristic Acid) | 456.4065 |
| [M+Na]⁺ | Sodium Adduct (Precursor) | 689.5617 |
| [M+Na - C₁₂H₂₄O₂]⁺ | Diacylglycerol-like fragment (loss of Lauric Acid) | 489.3841 |
| [M+Na - C₁₄H₂₈O₂]⁺ | Diacylglycerol-like fragment (loss of Myristic Acid) | 461.3528 |
Q3: Which adduct is best for analyzing TG(12:0/12:0/14:0)?
A3: The choice of adduct can influence fragmentation efficiency and spectral interpretation.
-
Ammonium adducts ([M+NH₄]⁺) are commonly used in liquid chromatography-mass spectrometry (LC-MS) methods and can provide information on the position of the fatty acids on the glycerol (B35011) backbone based on the relative intensities of the fragment ions.[1]
-
Sodium adducts ([M+Na]⁺) are also frequently observed, often as contaminants, and produce characteristic fragmentation patterns.
-
Lithium adducts ([M+Li]⁺) can offer more informative fragmentation for structural identification.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during the MS analysis of TG(12:0/12:0/14:0).
Issue 1: Low or No Signal for the TG(12:0/12:0/14:0) Precursor Ion
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | 1. Optimize Ion Source Parameters: Adjust spray voltage, capillary temperature, and gas flows (nebulizer and drying gas) to enhance ionization. 2. Check Solvent Composition: Ensure the mobile phase composition is appropriate for ESI of triglycerides. The addition of a small amount of ammonium acetate (B1210297) or formate (B1220265) can promote the formation of [M+NH₄]⁺ adducts. 3. Sample Concentration: The concentration of TG(12:0/12:0/14:0) in your sample may be too low. Consider concentrating the sample or using a more sensitive instrument. |
| Ion Suppression | 1. Improve Chromatographic Separation: Co-eluting compounds can suppress the ionization of your target analyte. Optimize your LC method to separate TG(12:0/12:0/14:0) from other lipids or matrix components.[2] 2. Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances from your sample. |
| Instrument Malfunction | 1. Check for Leaks: Ensure there are no leaks in the LC or MS system.[3] 2. Detector Issues: Verify that the detector is functioning correctly and that the flame is lit (if applicable).[3] 3. Sample Delivery: Confirm that the autosampler and syringe are working properly and that the sample is being introduced into the mass spectrometer.[3] |
Issue 2: Poor or No Fragmentation of the TG(12:0/12:0/14:0) Precursor Ion
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Insufficient Collision Energy | 1. Optimize Collision Energy: The energy applied in the collision cell may be too low to induce fragmentation. Gradually increase the collision energy (CID or HCD) and monitor the appearance of fragment ions. 2. Collision Gas Pressure: Ensure the collision gas (e.g., argon, nitrogen) pressure is within the optimal range for your instrument. |
| In-source Fragmentation | 1. Adjust Source Parameters: High source temperatures or voltages can cause the molecule to fragment before it reaches the mass analyzer.[4] Try reducing the source temperature and declustering potential. |
| Incorrect Precursor Ion Selection | 1. Verify m/z of Precursor: Double-check that the correct m/z value for the TG(12:0/12:0/14:0) adduct is being isolated for fragmentation. |
Issue 3: Unexpected Fragmentation Pattern (e.g., Missing Fragment Ions)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Low Abundance of a Fragment Ion | 1. Optimize Collision Energy: The optimal collision energy for generating all fragment ions may vary. Consider acquiring data at multiple collision energies to ensure the detection of all fragments. 2. Positional Isomerism: The position of the fatty acids on the glycerol backbone can influence the relative abundance of the fragment ions. The loss of a fatty acid from the sn-2 position is often less favorable than from the sn-1 or sn-3 positions when using ammonium adducts. |
| Contamination or Co-elution | 1. Check for Isobaric Interferences: Another lipid with a similar m/z may be co-eluting and fragmenting, leading to a confusing spectrum. Improve chromatographic resolution. |
Experimental Protocols
A detailed methodology for a key experiment is provided below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of TG(12:0/12:0/14:0)
-
Sample Preparation:
-
Extract lipids from the sample using a modified Folch or Bligh-Dyer method.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol/chloroform 1:1, v/v).
-
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate.
-
Gradient: Start with a suitable percentage of mobile phase B, and gradually increase to elute the triglycerides.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50 °C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS to identify the precursor ion, followed by targeted MS/MS (product ion scan) of the [M+NH₄]⁺ adduct of TG(12:0/12:0/14:0) (m/z 684.6).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 300 °C.
-
Collision Energy: Optimize between 20-40 eV to achieve good fragmentation.
-
Visualizations
Caption: Fragmentation pathway of TG(12:0/12:0/14:0) ammonium adduct.
Caption: Logical workflow for troubleshooting mass spec fragmentation issues.
References
- 1. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gentechscientific.com [gentechscientific.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing HPLC Separation of Mixed Triglycerides
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of mixed triglycerides. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during triglyceride analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for mixed triglyceride separation?
A1: The most widely used stationary phase for reversed-phase HPLC (RP-HPLC) separation of triglycerides is octadecylsilane (B103800) (ODS) or C18.[1][2][3] For enhanced separation of complex mixtures, columns with small particle sizes (3–4 µm) are recommended.[2][3] In some instances, connecting two or three C18 columns in series can improve resolution.[1][2] For samples with a high content of long-chain hydrophobic lipids, a C30 stationary phase may be more suitable.[4]
Q2: Which mobile phases are typically used for triglyceride analysis?
A2: A common mobile phase consists of a binary gradient of acetonitrile (B52724) (ACN) as the main component and a modifier such as acetone (B3395972), isopropanol (B130326) (IPA), or methyl tert-butyl ether (MTBE) to enhance solubility and optimize separation.[1][5][6][7] Gradient elution, where the proportion of the modifier is increased over time, is a standard technique for analyzing complex triglyceride mixtures.[1][8] Propionitrile has also been used as a mobile phase, particularly for applications involving mass spectrometry.[5]
Q3: What is the optimal column temperature for separating mixed triglycerides?
A3: In reversed-phase HPLC, lower temperatures, often around 30°C, generally lead to better separation of triglycerides, although this can result in higher backpressure.[2][9] However, for highly saturated triglycerides, solubility can be an issue at lower temperatures, and a slightly elevated or gradient temperature may be necessary.[1][2] The optimal temperature often needs to be determined empirically for each specific sample.[5] It is noteworthy that in silver-ion HPLC with hexane-based solvents, higher temperatures can paradoxically increase retention times for unsaturated triglycerides.[3][10]
Q4: Which detector is most suitable for triglyceride analysis?
A4: Since triglycerides lack strong UV chromophores, detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), and Mass Spectrometers (MS) are often preferred.[3][6][11][12] Refractive Index (RI) detectors can be used for isocratic separations but are not suitable for gradient elution.[5][13] UV detection at low wavelengths (e.g., 210-220 nm) can be used but may suffer from baseline instability with certain mobile phase gradients.[5][7]
Q5: What are common sample preparation steps for triglyceride analysis?
A5: A typical sample preparation involves extracting the lipid fraction from the sample matrix. For instance, the fat from cheese can be extracted using n-pentane.[2] The extracted sample is then dissolved in an appropriate injection solvent. It is crucial to filter the sample through a membrane filter (e.g., 0.22 µm) before injection to prevent column blockage.[2]
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution
Symptoms:
-
Overlapping peaks.
-
Inability to distinguish between structurally similar triglycerides.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Stationary Phase | For RP-HPLC, ensure you are using a C18 column with a small particle size (3-4 µm).[3] For very complex samples, consider connecting two or more columns in series.[1][2] For isomers differing in double bond positions, silver-ion HPLC (Ag-HPLC) may be more effective.[1] |
| Ineffective Mobile Phase Composition | Optimize the gradient elution program. Acetonitrile with modifiers like acetone or MTBE is a good starting point.[1][3] Adjusting the proportion of the modifier can significantly impact the separation of critical pairs.[1] |
| Inappropriate Column Temperature | In RP-HPLC, lower temperatures generally improve resolution.[2] Experiment with temperatures between 20°C and 40°C to find the optimal balance between resolution and backpressure.[2] For some samples, a temperature gradient may be beneficial.[2] |
| Incorrect Flow Rate | A lower flow rate can lead to better resolution, although it will increase the analysis time.[3] |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Column Overload | Injecting too much sample can lead to peak distortion.[6] Reduce the injection volume or dilute the sample. |
| Incompatible Injection Solvent | The injection solvent should be compatible with the mobile phase. Ideally, use the mobile phase itself as the injection solvent.[5] Avoid using strong solvents like hexane (B92381) in reversed-phase systems as it can cause peak broadening or splitting.[5] Chloroform and dichloromethane (B109758) have been shown to be effective injection solvents for cheese triglycerides.[2] |
| Secondary Interactions with Stationary Phase | Active silanol (B1196071) groups on the silica (B1680970) support can interact with polar analytes, causing tailing.[3] Using a highly deactivated (end-capped) column can mitigate this issue.[3] |
| Column Degradation | If the column is old or has been used extensively, the packing material may be degraded. Replace the column. |
Issue 3: Baseline Noise or Drift
Symptoms:
-
Fluctuations or a gradual incline/decline in the baseline.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Contaminated Mobile Phase | Use high-purity (HPLC grade) solvents and filter them before use to remove impurities.[3] |
| Detector Issues | For UV detectors, a failing lamp can cause noise.[3] RI detectors often require long stabilization times.[3] ELSD can offer a more stable baseline for triglyceride analysis.[3] |
| Pump Malfunction | Problems with pump seals or check valves can lead to inconsistent mobile phase delivery and a noisy baseline.[3] |
| Column Bleed | At high temperatures, the stationary phase can degrade and "bleed," causing a rising baseline.[3] Ensure the column is operated within its recommended temperature range. |
Experimental Protocols
Protocol 1: RP-HPLC of Cheese Triglycerides
This protocol is adapted from a method used for the analysis of Idiazabal cheese triglycerides.[2]
-
Sample Preparation:
-
Extract the fat fraction from 5 g of ground cheese using n-pentane.[2]
-
Add an internal standard (e.g., 45 mg of tristearin).[2]
-
Dissolve 200 µg of the fat extract in an appropriate injection solvent (e.g., dichloromethane).[2]
-
Filter the solution through a 0.22 µm filter.[2]
-
Warm the sample to 30°C before injection.[2]
-
-
HPLC Conditions:
-
Column: Two 20 cm x 4.6 mm columns connected in series, packed with 3 µm Nucleosil 120 C18.[2]
-
Mobile Phase: A gradient of acetone in acetonitrile.
-
0-50 min: 0% to 35% acetone.
-
50-70 min: Isocratic at 35% acetone.
-
70-145 min: 35% to 80% acetone.
-
145-155 min: Isocratic at 80% acetone.[2]
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Injection Volume: 5 µL.[2]
-
Detector: A suitable detector for triglycerides such as ELSD, CAD, or MS.
-
Protocol 2: General RP-HPLC for Vegetable Oils
This is a general protocol that can be adapted for various vegetable oils.
-
Sample Preparation:
-
Dilute the oil sample in the injection solvent to a concentration of approximately 1 mg/mL.[13]
-
The injection solvent should ideally be the initial mobile phase or a miscible solvent of similar or weaker strength.
-
Filter the sample through a 0.45 µm or smaller filter.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of a strong solvent (e.g., isopropanol or MTBE) in a weak solvent (e.g., acetonitrile).[9]
-
Example Gradient (MTBE in ACN): 23% to 30% MTBE over 25 minutes.[7]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[7]
-
Injection Volume: 5-20 µL.
-
Detector: ELSD, CAD, or MS.
-
Data Presentation
Table 1: Influence of Chromatographic Parameters on Triglyceride Separation
| Parameter | Effect on Separation | Typical Conditions/Recommendations |
| Stationary Phase | Determines selectivity based on hydrophobicity and fatty acid chain length/unsaturation. | C18 (ODS) with 3-4 µm particle size is highly effective for RP-HPLC.[3] C30 can be beneficial for highly hydrophobic triglycerides.[4] |
| Mobile Phase | Governs elution strength and selectivity. | Gradient elution with Acetonitrile/Acetone or Acetonitrile/MTBE is common for RP-HPLC.[3] |
| Column Temperature | Affects retention time, selectivity, and mobile phase viscosity. | In RP-HPLC, higher temperatures decrease retention but may reduce selectivity.[2][3] In Ag-Ion HPLC, higher temperatures can increase retention.[3][10] Optimal temperatures are often found between 20-40°C.[2] |
| Flow Rate | Influences analysis time and peak width. | Lower flow rates generally improve resolution but increase analysis time.[3] A typical starting point is 1.0 mL/min. |
| Injection Solvent | Can impact peak shape if incompatible with the mobile phase. | The mobile phase itself is the ideal injection solvent.[5] Avoid hexane in RP-HPLC.[5] |
Visualizations
Caption: A logical workflow for troubleshooting poor peak shape.
Caption: A typical workflow for HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. aocs.org [aocs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 9. youngin.com [youngin.com]
- 10. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromforum.org [chromforum.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. agilent.com [agilent.com]
Technical Support Center: Purification of Synthetic Triglycerides
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic triglycerides. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and purification of triglycerides.
Synthesis & Initial Work-up
Q1: My triglyceride synthesis reaction is incomplete, leaving significant amounts of mono- and diglycerides. What can I do?
A1: Incomplete reactions are a common issue. Here are a few troubleshooting steps:
-
Reaction Time and Temperature: Ensure your reaction has proceeded for a sufficient amount of time and at the optimal temperature as dictated by your synthetic route. For enzymatic synthesis, prolonged reaction times might be necessary. For chemical synthesis, ensure the temperature is high enough to drive the reaction to completion without degrading the products.
-
Stoichiometry of Reactants: An excess of the acyl donor (e.g., fatty acid, fatty acid chloride, or fatty acid methyl ester) can help drive the reaction towards the formation of triglycerides.
-
Catalyst Activity: If using a catalyst, ensure it is active and used in the correct amount. For instance, in a sodium methoxide-catalyzed interesterification, the catalyst should be fresh and anhydrous.
-
Water Removal: The presence of water can lead to the hydrolysis of esters, resulting in the formation of di- and monoglycerides (B3428702) and free fatty acids. Ensure all your reagents and solvents are anhydrous and consider using a Dean-Stark trap or molecular sieves to remove any water formed during the reaction.
Q2: How do I effectively remove the catalyst (e.g., sodium methoxide, p-toluenesulfonic acid) after the reaction?
A2: Catalyst removal is a critical step to prevent product degradation during purification and storage.
-
Aqueous Wash: For many catalysts, washing the reaction mixture with water or a mild aqueous acid or base solution can effectively remove them. For example, after an acid-catalyzed esterification, a wash with a saturated sodium bicarbonate solution will neutralize and remove the acid catalyst.
-
Silica (B1680970) Gel Filtration: Passing the crude product through a short plug of silica gel can effectively remove polar catalysts.
-
Ion Exchange Resins: For specific applications, ion exchange resins can be employed to capture and remove ionic catalysts.
Chromatographic Purification
Q3: I'm observing poor peak resolution or co-elution of my triglyceride species during HPLC analysis. What are the potential causes and solutions?
A3: Poor resolution is a frequent challenge in triglyceride analysis due to the structural similarity of different triglyceride species. Here are several factors to consider:
-
Mobile Phase Composition: The choice and composition of the mobile phase are critical. For Reverse-Phase HPLC (RP-HPLC), acetonitrile (B52724) is a commonly used organic solvent, with acetone (B3395972) or isopropanol (B130326) being effective organic modifiers.[1] Using non-linear or step-wise elution gradients can significantly improve the separation of complex mixtures.
-
Column Selection: The stationary phase plays a crucial role. For RP-HPLC, octadecylsilane (B103800) (ODS or C18) stationary phases with small particle diameters (e.g., 1.8 µm) have demonstrated excellent separations.[2] In some cases, connecting two or three columns in series can enhance resolution for complex samples. For separating triglycerides based on their degree of unsaturation, a silver-loaded column can be very effective.[1]
-
Flow Rate: Optimizing the flow rate can improve resolution. In HPLC, a lower flow rate generally leads to narrower peaks and better resolution, although it increases the analysis time.
-
Column Temperature: Temperature affects retention times and selectivity. In RP-HPLC, increasing the temperature typically shortens retention times but may decrease selectivity. Controlling the column temperature with a thermostatted oven is crucial for reproducible results.[3]
-
Sample Overload: Injecting too much sample can lead to peak fronting and decreased resolution. It is recommended to inject a volume that is 1-2% of the total column volume.
Q4: My peaks are tailing in my chromatogram. What are the common causes and how can I fix this?
A4: Peak tailing can compromise quantification and resolution. It is often a sign of:
-
Column Degradation: The stationary phase of the column may be degrading. Replacing the column might be necessary.
-
Analyte-Stationary Phase Interactions: Unwanted interactions between your triglyceride and the stationary phase can cause tailing. This can sometimes be mitigated by adjusting the mobile phase composition or pH.
-
Presence of Silanols: In silica-based columns, free silanol (B1196071) groups can interact with polar parts of the analytes. Using an end-capped column or adding a competitive base to the mobile phase can help.
Q5: I'm seeing baseline noise or drift in my chromatogram. What should I investigate?
A5: An unstable baseline can interfere with peak detection and integration, leading to inaccurate results.
-
Contaminated Mobile Phase: Impurities in the mobile phase solvents are a common source of baseline issues, particularly in gradient elution. Using high-purity (HPLC or GC grade) solvents and filtering them before use is essential.
-
Column Bleed (GC): At high temperatures, the stationary phase can degrade and "bleed," causing a rising baseline. Using a column specifically designed for high-temperature applications and ensuring it is properly conditioned can minimize this effect.
-
Detector Issues: Ensure your detector is properly warmed up and that the lamp (for UV/Vis detectors) is not failing. For evaporative light scattering detectors (ELSD), ensure the nebulizer and drift tube temperatures are optimized.
Data Presentation
Table 1: HPLC Retention Times of Triglycerides on Different Stationary Phases
This table provides a comparison of retention times for various triglycerides on ODS (C18) and silver-loaded columns, illustrating the different separation mechanisms. Data is adapted from a study using Supercritical Fluid Chromatography (SFC), which has a similar separation principle to HPLC.
| Triglyceride | Carbon Number | Number of Double Bonds | Partition Number (PN) | Retention Time (min) on ODS Column | Retention Time (min) on Ag-loaded Column |
| LLL | 54 | 9 | 45 | 10.5 | 16.2 |
| OLL | 54 | 7 | 47 | 11.8 | 14.5 |
| PLL | 52 | 6 | 46 | 12.2 | 13.8 |
| OOL | 54 | 5 | 49 | 13.5 | 12.1 |
| PLO | 52 | 4 | 48 | 14.1 | 11.5 |
| OOO | 54 | 3 | 51 | 15.2 | 10.2 |
| POO | 52 | 2 | 50 | 16.0 | 9.5 |
| SOO | 54 | 2 | 52 | 17.5 | 9.3 |
| POP | 50 | 2 | 48 | 16.8 | 9.8 |
| PPP | 48 | 0 | 48 | 19.5 | 8.5 |
L: Linolenic acid (C18:3), O: Oleic acid (C18:1), P: Palmitic acid (C16:0), S: Stearic acid (C18:0). Partition Number (PN) = Carbon Number - (2 x Number of Double Bonds). Source: Adapted from Agilent Technologies Application Note.[1]
Table 2: GC-FID Parameters for Triglyceride Analysis
This table summarizes typical parameters for the analysis of triglycerides in edible oils using Gas Chromatography with Flame Ionization Detection (GC-FID).
| Parameter | Setting |
| Column | Agilent CP-SimDist CB, 0.53 mm x 5 m, 0.10 µm film thickness |
| Oven Temperature Program | 200°C (1 min hold), ramp at 10°C/min to 270°C, then ramp at 8°C/min to 370°C |
| Carrier Gas | Helium |
| Injector | PTV, split flow 80 mL/min, Temperature: 390°C |
| Detector | FID, Temperature: 380°C |
| Sample Size | 0.6 µL |
| Concentration | 2.5% oil/fat in heptane |
Source: Adapted from Agilent Technologies Application Note.[4]
Experimental Protocols
Protocol 1: Purification of Synthetic Triglycerides by Flash Chromatography
This protocol outlines a general procedure for the purification of a crude synthetic triglyceride mixture using flash column chromatography on silica gel.
Materials:
-
Crude triglyceride mixture
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Solvents for mobile phase (e.g., hexane (B92381), ethyl acetate)
-
Flash chromatography column and system
-
Collection tubes
-
TLC plates and chamber
-
UV lamp or appropriate staining solution for visualization
Procedure:
-
Develop a Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). The ideal solvent system will give your target triglyceride an Rf value of approximately 0.2-0.3 and provide good separation from impurities.
-
Prepare the Column:
-
Select a column of appropriate size based on the amount of crude material. A general rule of thumb is to use 50-100 g of silica gel for every 1 g of crude mixture.
-
Add a small plug of glass wool or cotton to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Load the Sample:
-
Dissolve the crude triglyceride mixture in a minimal amount of a suitable solvent (ideally the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply pressure to the column to begin the elution process.
-
Collect fractions in test tubes.
-
If a gradient elution is required, gradually increase the polarity of the eluent over time.
-
-
Analyze the Fractions:
-
Analyze the collected fractions by TLC to identify which fractions contain the purified triglyceride.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified triglyceride.
-
Protocol 2: Purity Analysis of Synthetic Triglycerides by HPLC-ELSD
This protocol provides a general method for analyzing the purity of a synthetic triglyceride sample using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (ELSD).
Materials:
-
Purified triglyceride sample
-
HPLC-grade solvents (e.g., acetonitrile, acetone, isopropanol)
-
HPLC system equipped with a pump, autosampler, column oven, and ELSD
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Vials for sample preparation
Procedure:
-
Prepare the Mobile Phase:
-
Prepare the mobile phase solvents. For a gradient elution, you will typically have a weaker solvent (e.g., acetonitrile) and a stronger solvent (e.g., acetone or a mixture of isopropanol and hexane).
-
Degas the solvents using an ultrasonic bath or an inline degasser.
-
-
Prepare the Sample:
-
Accurately weigh a small amount of the triglyceride sample (e.g., 1-5 mg).
-
Dissolve the sample in a suitable solvent (e.g., 1 mL of hexane or isopropanol) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Set up the HPLC System:
-
Install the C18 column and equilibrate it with the initial mobile phase composition for at least 30 minutes at a constant flow rate (e.g., 1 mL/min).
-
Set the column oven temperature (e.g., 30°C).
-
Set the ELSD parameters (e.g., nebulizer temperature, drift tube temperature, and gas flow rate) according to the manufacturer's recommendations.
-
-
Run the Analysis:
-
Inject a specific volume of the sample (e.g., 10-20 µL) onto the column.
-
Start the gradient elution program. A typical gradient might start with a high percentage of the weaker solvent and gradually increase the percentage of the stronger solvent over 30-60 minutes.
-
Monitor the chromatogram for the elution of peaks.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the triglyceride by determining the area percentage of the main peak relative to the total area of all peaks.
-
Mandatory Visualization
References
avoiding artifacts in lipid analysis with 1,2-Dilauroyl-3-myristoyl-rac-glycerol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-Dilauroyl-3-myristoyl-rac-glycerol and other triacylglycerols (TAGs) in lipid analysis. Our goal is to help you avoid common artifacts and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a triacylglycerol (TAG) with the molecular formula C41H78O6.[1][2] It consists of a glycerol (B35011) backbone with two lauric acid molecules (12:0) at the sn-1 and sn-2 positions and one myristic acid molecule (14:0) at the sn-3 position.[1][2] It is commonly used as an internal standard in mass spectrometry-based lipidomics for the quantification of TAGs. This compound has been identified in natural sources such as date seed oil and human breast milk.[1][2]
Q2: What are the optimal storage conditions for this compound?
A2: For long-term stability, this compound should be stored at -20°C.[3] Under these conditions, it is stable for at least four years.[1] When handling, it is soluble in chloroform (B151607) at a concentration of 10 mg/ml.[1][2]
Q3: Why is an internal standard like this compound necessary in lipid analysis?
A3: Internal standards are crucial for accurate and reliable quantification in lipidomics.[4] They are added to samples at a known concentration before any sample preparation or analysis steps. The primary roles of an internal standard are to:
-
Correct for Sample Loss: During multi-step extraction and preparation procedures, some of the analyte may be lost. An internal standard experiences similar losses, allowing for normalization of the results.[4]
-
Compensate for Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte in the mass spectrometer. A chemically similar internal standard will be affected in a similar way, enabling correction for these effects.[4]
Q4: What are the most common sources of artifacts in triacylglycerol analysis?
A4: Artifacts in lipid analysis can arise from various sources during sample preparation and analysis. Common sources include:
-
Solvent-Induced Artifacts: Solvents can introduce contaminants or react with lipids. For example, chloroform stored improperly can degrade to form phosgene, which can react with lipids.[5][6] Methanol (B129727) can cause the formation of methyl esters from fatty acids.[7][8]
-
Oxidation: Polyunsaturated fatty acids in TAGs are susceptible to oxidation, which can occur during sample storage and preparation.
-
Hydrolysis: Triacylglycerols can be hydrolyzed to diacylglycerols (DAGs) and monoacylglycerols (MAGs), especially in the presence of water and enzymes.[9]
-
In-source Fragmentation: During mass spectrometry analysis, TAGs can fragment in the ion source, leading to the formation of artifactual diacylglycerol-like ions.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of triacylglycerols using this compound as an internal standard.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor recovery of internal standard | 1. Inefficient lipid extraction method for TAGs.[5] 2. Degradation of the internal standard during sample preparation. | 1. Optimize the lipid extraction protocol. The Bligh-Dyer method with a chloroform-methanol-water system generally provides good recovery for triglycerides.[5] 2. Ensure proper storage of the internal standard and minimize the time between sample preparation and analysis. |
| Presence of unexpected peaks (e.g., DAGs, MAGs) | 1. Hydrolysis of TAGs due to enzymatic activity or chemical degradation.[9] 2. In-source fragmentation in the mass spectrometer.[10] | 1. Use fresh samples and consider adding enzyme inhibitors during extraction. Ensure all solvents are free of water. 2. Optimize the ion source parameters (e.g., temperature, voltages) to minimize fragmentation. |
| High variability in quantitative results | 1. Inconsistent matrix effects between samples.[4] 2. Sample carryover in the LC system.[11][12] | 1. Ensure the internal standard is chemically similar to the analytes of interest and is added at the earliest stage of sample preparation.[4] 2. Implement a robust column washing protocol between sample injections. For lipid analysis, a flush with a strong solvent like isopropanol (B130326) can be effective.[13] |
| Peak tailing or splitting in LC-MS chromatogram | 1. Column contamination or degradation.[14] 2. Mismatch between injection solvent and mobile phase.[14] 3. Extra-column effects (e.g., excessive tubing length).[14] | 1. Flush the column with a strong solvent or replace it if necessary. Use an in-line filter to protect the column from particulates.[14] 2. Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase. 3. Minimize the length and diameter of tubing between the injector, column, and detector. |
| Ion suppression or enhancement | 1. Co-elution of matrix components with the analyte and internal standard.[10] 2. High concentration of salts or other non-volatile components in the sample. | 1. Improve chromatographic separation to resolve the analytes from interfering matrix components.[15] 2. Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove salts and other interfering substances.[6] |
Experimental Protocols
Protocol 1: Lipid Extraction using a Modified Bligh-Dyer Method
This protocol is suitable for the extraction of total lipids, including triacylglycerols, from biological samples.
Materials:
-
Chloroform (high purity, stored in an amber bottle)
-
Methanol (high purity)
-
Deionized water
-
This compound internal standard solution (known concentration in chloroform)
-
Glass centrifuge tubes with Teflon-lined caps
Procedure:
-
Homogenize the biological sample (e.g., tissue, cell pellet) in a glass tube.
-
Add a known volume of the this compound internal standard solution to the homogenate.
-
Add chloroform and methanol to the sample in a ratio of 1:2 (v/v) for a final single-phase mixture. For every 1 mL of sample, use 1 mL of chloroform and 2 mL of methanol.
-
Vortex the mixture vigorously for 2 minutes and incubate at room temperature for 30 minutes.
-
Add 1 mL of chloroform and 1 mL of deionized water for every 1 mL of the initial sample volume.
-
Vortex again for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1 v/v).
Visualizations
Experimental Workflow for Lipid Analysis
Caption: General workflow for triacylglycerol analysis.
Potential Artifact Formation Pathways
Caption: Common pathways for artifact formation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 60175-30-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. This compound - Labchem Catalog [labchem.com.my]
- 4. benchchem.com [benchchem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | Trivialities in metabolomics: Artifacts in extraction and analysis [frontiersin.org]
- 8. Trivialities in metabolomics: Artifacts in extraction and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. LipidSearch Software Support-Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. lcms.cz [lcms.cz]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. agilent.com [agilent.com]
- 15. Mass Spectrometry Methodology in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Polymorphism in Triglyceride Crystallization
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the crystallization of triglycerides. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical factor in determining the physical properties and stability of many pharmaceutical and food products. This resource provides practical guidance in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common polymorphic forms of triglycerides and how do they differ?
Triglycerides typically crystallize into three main polymorphic forms: α (alpha), β' (beta prime), and β (beta). These forms differ in their molecular packing, which in turn affects their thermodynamic stability and physical properties.[1]
-
α (Alpha): This is the least stable polymorph and has the lowest melting point. It is characterized by a hexagonal packing of the hydrocarbon chains.[1]
-
β' (Beta Prime): This form has intermediate stability and a melting point between the α and β forms. It exhibits an orthorhombic chain packing.[1]
-
β (Beta): This is the most stable polymorph with the highest melting point, characterized by a triclinic packing of the hydrocarbon chains.[1]
The transition between these forms is typically monotropic, meaning it proceeds from a less stable to a more stable form (α → β' → β).[2]
Q2: I've obtained an unexpected polymorphic form in my crystallization. What are the likely causes?
The formation of a specific polymorph is influenced by several kinetic and thermodynamic factors.[3][4] Unexpected polymorphs can arise from:
-
Cooling Rate: Rapid cooling often favors the formation of the metastable α form, while slower cooling allows for the formation of the more stable β' and β forms.[3]
-
Temperature: The crystallization temperature dictates the supersaturation of the system. Different polymorphs may have different optimal nucleation and growth temperatures.
-
Solvent: The choice of solvent can influence which polymorphic form is favored. Some solvents may stabilize a particular polymorph through specific interactions.
-
Shear/Agitation: The application of shear can affect nucleation, crystal growth, and polymorphic transition times.[5]
-
Impurities and Minor Components: The presence of minor components, such as mono- and diglycerides or free fatty acids, can either promote or inhibit the formation of certain polymorphs.[6][7]
Q3: How can I control the crystallization process to obtain a specific polymorph?
Controlling polymorphism requires careful manipulation of the crystallization conditions:
-
Thermal Control: Implement a precise cooling profile. For the stable β form, a slow cooling rate or holding the sample at a temperature just below the melting point of the desired polymorph (tempering) is often effective. To obtain the α form, rapid cooling (quenching) is necessary.
-
Solvent Selection: Experiment with different solvents to find one that favors the desired polymorph. The most stable form is usually obtained from a solvent.[8]
-
Seeding: Introduce seed crystals of the desired polymorph into the supersaturated solution to promote its nucleation and growth.
-
Controlled Agitation: Apply a controlled shear rate during crystallization, as this can influence the polymorphic outcome.[5]
Troubleshooting Guides
Problem: My DSC thermogram shows multiple melting peaks, indicating a mixture of polymorphs.
Solution:
-
Identify the Polymorphs: Compare the melting points from your DSC thermogram with the known melting points of the different polymorphs of your triglyceride (see Table 1).
-
Modify Cooling Rate: To favor a single, more stable polymorph, decrease the cooling rate during your experiment. A slower cooling rate provides more time for the molecules to arrange into the most stable configuration.
-
Implement a Tempering Step: Hold the sample at a temperature between the melting points of the undesired and desired polymorphs. This will melt the less stable form, allowing the more stable form to crystallize from the melt.
-
Utilize Seeding: Add a small amount of the pure, desired polymorph to the melt just before or during cooling to encourage its preferential crystallization.
Problem: The polymorphic form of my product changes during storage, leading to instability.
Solution:
-
Characterize the Initial and Final Forms: Use DSC and/or XRD to identify the initial (undesired) and final (more stable) polymorphic forms.
-
Promote Formation of the Most Stable Polymorph: During production, aim to crystallize the triglyceride in its most stable (β) form. This can be achieved through slow cooling, tempering, or seeding with β crystals. The β form is the most thermodynamically stable and less likely to transition further.[1]
-
Control Storage Conditions: Store the product at a constant and cool temperature. Temperature fluctuations can accelerate polymorphic transitions.
-
Investigate Formulation Components: Minor components in your formulation could be influencing the polymorphic stability. Consider if any additives are known to affect triglyceride crystallization.
Quantitative Data of Common Triglyceride Polymorphs
The following tables summarize the approximate melting points and enthalpies of fusion for the different polymorphic forms of common triglycerides. Note that these values can vary slightly depending on the experimental conditions and purity of the sample.
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) |
| α | ~35.0 | Not consistently reported |
| β' | ~44.5 | Not consistently reported |
| β | ~46.4 | ~205 |
| Caption: Polymorphic Data for Trilaurin (C12) |
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) |
| α | ~32.5 | Not consistently reported |
| β' | ~51.5 | Not consistently reported |
| β | ~58.5 | ~200 |
| Caption: Polymorphic Data for Trimyristin (C14) |
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) |
| α | ~45 | ~134 |
| β' | ~56 | ~150 |
| β | ~66 | ~220 |
| Caption: Polymorphic Data for Tripalmitin (C16) |
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) |
| α | ~55 | ~140 |
| β' | ~64 | ~180 |
| β | ~73 | ~220 |
| Caption: Polymorphic Data for Tristearin (C18) |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Polymorph Identification
DSC is a powerful technique for determining the melting points and enthalpies of fusion, which are characteristic of different polymorphic forms.[1]
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the triglyceride sample into a standard aluminum DSC pan and seal it.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium.
-
Thermal Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above its final melting point to erase its thermal history.
-
Controlled Cooling Scan: Cool the molten sample at a specific, controlled rate (e.g., 1, 5, or 20 °C/min) to a sub-ambient temperature.
-
Second Heating Scan: Reheat the sample at a controlled rate (e.g., 5 °C/min) to observe the melting of the polymorphs formed during the controlled cooling.
-
-
Data Analysis: Analyze the resulting thermogram to identify endothermic melting peaks. The peak temperature corresponds to the melting point, and the integrated peak area corresponds to the enthalpy of fusion.
Powder X-Ray Diffraction (XRD) for Polymorph Identification
XRD provides information about the crystal structure and is definitive for identifying the polymorphic form based on the packing of the hydrocarbon chains.[9]
Methodology:
-
Sample Preparation: The triglyceride sample should be crystallized under the desired conditions and then finely ground to ensure a random orientation of the crystals. The powder is then mounted on a sample holder.
-
Instrument Setup: Use a powder X-ray diffractometer with a common radiation source, such as Cu Kα.
-
Data Collection: Scan the sample over a range of 2θ angles (e.g., 5° to 40°).
-
Data Analysis: Analyze the diffraction pattern, paying close attention to the short-spacing reflections in the wide-angle region, which are diagnostic for the different polymorphs:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
While not typically used for routine polymorph identification in a troubleshooting context, NMR spectroscopy is a powerful tool for detailed structural elucidation of triglycerides, which can be useful in understanding the molecular basis of polymorphic behavior.[11] It can distinguish fatty acids at different positions on the glycerol (B35011) backbone.[5]
Methodology:
-
Sample Preparation: Dissolve 10-50 mg of the triglyceride sample in a suitable deuterated solvent (e.g., chloroform-d) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For quantitative analysis, specific parameters like inverse-gated decoupling for ¹³C NMR are crucial.[5]
-
Data Analysis: Analyze the chemical shifts and integrals of the signals. The glycerol backbone protons in ¹H NMR and the carbonyl carbons in ¹³C NMR are particularly sensitive to the fatty acid distribution and can provide insights into the molecular structure that influences crystal packing.[5]
Visualization of Workflows and Logical Relationships
Caption: Experimental workflows for DSC and XRD analysis.
Caption: Troubleshooting decision tree for polymorphism control.
References
- 1. benchchem.com [benchchem.com]
- 2. spxflow.com [spxflow.com]
- 3. annualreviews.org [annualreviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. soci.org [soci.org]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
Technical Support Center: Enhancing Neutral Lipid Ionization in Mass Spectrometry
Welcome to the technical support center for improving the ionization efficiency of neutral lipids in mass spectrometry (MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during lipid analysis.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem: Low or No Signal for Neutral Lipids (e.g., Triglycerides, Cholesteryl Esters) in ESI-MS
Possible Causes and Solutions:
-
Inefficient Adduct Formation: Neutral lipids require the formation of adducts (e.g., [M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺) to be effectively ionized by Electrospray Ionization (ESI).[1][2] If you are observing low signal, your mobile phase may lack a sufficient concentration of cations to form these adducts.
-
Solution 1: Add an Ammonium (B1175870) Salt. Introduce ammonium formate (B1220265) or ammonium acetate (B1210297) to your mobile phase at a concentration of 5-10 mM. Ammonium adducts ([M+NH₄]⁺) are commonly used for neutral lipid analysis and often yield informative fragmentation patterns in tandem MS.[1]
-
Solution 2: Use Alkali Metal Salts. If ammonium adducts do not provide a sufficient signal, consider adding sodium or lithium salts (e.g., sodium acetate, lithium chloride) to your mobile phase.[3][4] Be aware that sodiated adducts can be more stable and may require higher collision energies for fragmentation.[1]
-
Solution 3: Check for Mobile Phase Contaminants. Contaminants in your solvents, such as alkylated amines, can interfere with adduct formation and suppress the signal of your target lipids.[5][6][7] Ensure you are using high-purity, LC-MS grade solvents and consider testing solvents from different vendors if you suspect contamination.[5]
-
-
Inappropriate Solvent System: The solubility of neutral lipids is poor in highly aqueous mobile phases typically used in reversed-phase chromatography.
-
Solution: For direct infusion or "shotgun" lipidomics, infuse your sample in a solvent system where it is highly soluble, such as chloroform/methanol or isopropanol. For LC-MS, consider using normal-phase chromatography with solvents like hexane (B92381) or isooctane, which are more suitable for nonpolar lipids.[8][9]
-
-
Instrumental Issues: A complete loss of signal could indicate a problem with the LC or MS system.[10]
-
Solution: Systematically troubleshoot your instrument.[10]
-
Verify Sample Delivery: Ensure your sample is being properly introduced into the mass spectrometer. Check for clogs in the sample line and ensure the autosampler is functioning correctly.
-
Check ESI Source Conditions: Confirm that the ESI spray is stable. Look for a visible, fine mist at the tip of the ESI probe. Ensure the nebulizing gas is on and at the correct pressure, and that the capillary temperature and voltage are set appropriately.
-
Confirm MS Functionality: Infuse a known standard that ionizes well under your current conditions to confirm the mass spectrometer is detecting ions.
-
-
Problem: Poor Quantitative Reproducibility for Neutral Lipids
Possible Causes and Solutions:
-
Variable Adduct Formation: The ratio of different adducts (e.g., [M+NH₄]⁺ vs. [M+Na]⁺) for the same lipid can vary between samples and even within the same analytical run, leading to inaccurate quantification if only one adduct is monitored.[2][11]
-
Solution 1: Sum All Relevant Adducts. For each lipid species, integrate the peak areas of all significant adducts (e.g., [M+NH₄]⁺, [M+Na]⁺, [M+K]⁺) to obtain the total ion count for that lipid.[2][11] This will provide more accurate and reproducible quantification.
-
Solution 2: Drive Formation of a Single Adduct. By adding a high concentration of a specific salt (e.g., lithium chloride), you can promote the formation of a single, dominant adduct, simplifying quantification.[12]
-
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress or enhance the ionization of your target lipids, leading to inaccurate quantification.
-
Solution: Use stable isotope-labeled internal standards that closely mimic the chemical properties and retention time of your analytes. This will help to correct for variations in ionization efficiency caused by matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the best ionization technique for neutral lipids?
For comprehensive analysis of a wide range of lipids, including neutral lipids, Atmospheric Pressure Photoionization (APPI) is often a superior choice compared to ESI and Atmospheric Pressure Chemical Ionization (APCI).[13] APPI is particularly effective for nonpolar compounds and is less susceptible to ion suppression.[8][14] However, ESI is widely available and can be highly effective for neutral lipids when appropriate mobile phase modifiers are used to promote adduct formation.[1][3]
Q2: How can I improve the signal of neutral lipids in APPI?
The sensitivity of APPI can often be enhanced by using a dopant. This technique, known as Dopant-Assisted APPI (DA-APPI), involves adding a photoionizable compound (the dopant) to the mobile phase.[15][16] The dopant is ionized by the UV lamp and then transfers its charge to the analyte molecules, increasing their ionization efficiency.[16] Common dopants include toluene (B28343) and acetone.
Q3: What is chemical derivatization and when should I use it for neutral lipid analysis?
Chemical derivatization is a technique where a chemical group is covalently attached to the analyte of interest to improve its analytical properties.[17][18] For neutral lipids, which lack a readily ionizable functional group, derivatization can be used to introduce a permanent charge or a group that is easily protonated or deprotonated.[19] This can significantly enhance ionization efficiency in ESI.[18] Consider using chemical derivatization when other methods, such as adduct formation or APPI, do not provide the required sensitivity.
Q4: How do I choose the right cation for adduct formation in ESI?
The choice of cation can influence the sensitivity and the fragmentation behavior of your neutral lipids.
-
Ammonium ([NH₄]⁺): Often preferred as it readily forms adducts and these adducts tend to fragment easily in MS/MS experiments, providing valuable structural information.[1]
-
Sodium ([Na]⁺): Can provide high sensitivity as sodium ions are ubiquitous and have a high affinity for many lipids.[4] However, sodiated adducts are often more stable and may require higher collision energy for fragmentation.[1]
-
Lithium ([Li]⁺): Can be particularly useful for structural elucidation, as lithiated adducts often produce unique and informative fragmentation patterns.[12]
Quantitative Data Summary
The following table summarizes the reported improvements in ionization efficiency for neutral lipids using different analytical strategies.
| Technique/Modification | Analyte(s) | Fold Improvement (Approximate) | Reference(s) |
| APPI vs. ESI | Various Lipids | 2-4x higher signal intensity and S/N for APPI | [8] |
| APPI vs. APCI | Various Lipids | APPI is about 2-4x more intense than APCI | [8] |
| Summing Adducts vs. Single Adduct for Quantification | Diacylglycerols | Up to 70% error when using a single adduct; <5% error when summing [M+NH₄]⁺ and [M+Na]⁺ | [2][11] |
| Solvent Purity | Neutral Lipids | >2.5-fold increase in peak area with purer solvents | [5] |
Experimental Protocols
Protocol 1: Enhancing Neutral Lipid Ionization in ESI using Ammonium Acetate
-
Prepare Stock Solution: Prepare a 1 M stock solution of ammonium acetate in water.
-
Modify Mobile Phase: Add the ammonium acetate stock solution to your mobile phase to a final concentration of 10 mM. For example, to prepare 1 L of mobile phase, add 10 mL of the 1 M stock solution.
-
Equilibrate System: Flush the LC system with the modified mobile phase for at least 15-20 minutes to ensure equilibration before injecting your sample.
-
Acquisition: Acquire data in positive ion mode, looking for the [M+NH₄]⁺ adduct of your target neutral lipids.
Protocol 2: Dopant-Assisted APPI (DA-APPI) for Neutral Lipid Analysis
-
Select a Dopant: Toluene is a commonly used dopant for APPI.
-
Prepare Dopant Solution: Prepare a solution of 1-5% toluene in your mobile phase. The optimal concentration may need to be determined empirically.
-
Introduce Dopant: The dopant can be introduced either by adding it directly to the mobile phase or by "T-ing" it into the solvent line just before the APPI source using a separate pump.
-
Optimize Source Conditions: Optimize the APPI source parameters, such as vaporizer temperature and gas flows, to achieve the maximum signal for your analytes.
-
Acquisition: Acquire data in positive ion mode.
Visualizations
References
- 1. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Profiling of Major Neutral Lipid Classes in Human Meibum by Direct Infusion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Item - Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies - American Chemical Society - Figshare [acs.figshare.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Atmospheric pressure photoionization mass spectrometry for analysis of fatty acid and acylglycerol lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. escholarship.org [escholarship.org]
- 12. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Atmospheric pressure photoionization as a powerful tool for large-scale lipidomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dopant assisted-atmospheric pressure photoionization (DA-APPI) liquid chromatography-mass spectrometry for the quantification of 27-hydroxycholesterol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Atmospheric Pressure Photoionization Ionization Platform - Creative Proteomics [creative-proteomics.com]
- 17. Chemical derivatization strategy for mass spectrometry-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1,2-Dilauroyl-3-myristoyl-rac-glycerol and Other Triglycerides in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,2-Dilauroyl-3-myristoyl-rac-glycerol (DLMG) with other commonly used triglycerides in cell-based assays. The information presented is based on available experimental data and established knowledge of lipid metabolism to help researchers make informed decisions for their in vitro studies.
Introduction
Triglycerides, as the main constituents of body fat and vegetable oils, are crucial for cellular energy storage and metabolism.[1][2] In cell culture, they serve as an energy source and are involved in various cellular processes, including signaling and membrane composition.[3] The specific fatty acid composition of a triglyceride can significantly influence its physical properties and biological effects.
This compound is a mixed-acid triglyceride containing two lauric acid (C12:0) moieties and one myristic acid (C14:0) moiety.[4][5][6] Lauric acid is a medium-chain saturated fatty acid, while myristic acid is a long-chain saturated fatty acid. This unique structure suggests that its cellular effects may differ from triglycerides composed of uniform long-chain fatty acids, such as triolein (B1671897) (unsaturated), tripalmitin (B1682551) (saturated), and tristearin (B179404) (saturated). This guide compares the known and inferred properties and cellular effects of DLMG against these common triglycerides.
Physical and Chemical Properties
The fatty acid composition of a triglyceride dictates its physical properties, which in turn can affect its handling and delivery in cell culture experiments.
| Property | This compound (DLMG) | Triolein (C18:1) | Tripalmitin (C16:0) | Tristearin (C18:0) |
| Molecular Formula | C41H78O6[4] | C57H104O6 | C51H98O6 | C57H110O6 |
| Molecular Weight | 667.1 g/mol [4] | 885.4 g/mol | 807.3 g/mol | 891.5 g/mol |
| Fatty Acid Composition | 2x Lauric Acid (C12:0), 1x Myristic Acid (C14:0)[4] | 3x Oleic Acid (C18:1) | 3x Palmitic Acid (C16:0) | 3x Stearic Acid (C18:0) |
| Saturation | Saturated | Monounsaturated | Saturated | Saturated |
| Solubility | Soluble in chloroform[4] | Soluble in organic solvents | Soluble in hot organic solvents | Soluble in hot organic solvents |
Performance in Cell-Based Assays
The cellular response to triglyceride treatment can vary significantly depending on the triglyceride's structure. Key parameters to consider are cell viability, the extent of lipid accumulation, and the induction of differentiation processes like adipogenesis.
Cell Viability
The cytotoxicity of fatty acids is a critical factor in cell-based assays. Saturated fatty acids are generally considered more cytotoxic than unsaturated fatty acids, a phenomenon termed "lipotoxicity".[7][8] This toxicity can be mitigated by the cell's ability to sequester these fatty acids into triglyceride-containing lipid droplets.[7][9]
| Triglyceride | Expected Effect on Cell Viability | Rationale |
| This compound (DLMG) | Potentially lower cytotoxicity compared to long-chain saturated triglycerides at high concentrations. | Contains medium-chain lauric acid, which is more readily metabolized.[10] The mixed fatty acid composition may facilitate incorporation into triglycerides, thus reducing the pool of cytotoxic free fatty acids. |
| Triolein | Generally low cytotoxicity. | Composed of the monounsaturated oleic acid, which is well-tolerated by cells and readily incorporated into lipid droplets.[7][8] |
| Tripalmitin | Can be cytotoxic at high concentrations. | Composed of the saturated fatty acid palmitate, which is known to induce cellular stress and apoptosis if not efficiently stored as triglycerides.[7][11] |
| Tristearin | Can be cytotoxic at high concentrations. | Composed of the saturated fatty acid stearate, which can also induce cytotoxicity, similar to palmitate.[12] |
Lipid Accumulation
The ability of cells to take up and store triglycerides in lipid droplets is a key aspect of lipid metabolism. This is often visualized using dyes like Oil Red O or Nile Red.
| Triglyceride | Expected Lipid Accumulation | Rationale |
| This compound (DLMG) | Expected to be readily taken up and stored in lipid droplets. | The presence of medium-chain fatty acids may enhance uptake and metabolism.[13] Myristic acid is known to promote triglyceride production. |
| Triolein | High level of lipid accumulation. | Oleic acid is a potent inducer of lipid droplet formation and is efficiently stored as triglycerides.[7] |
| Tripalmitin | Moderate to high lipid accumulation, but may be associated with cytotoxicity. | Palmitate is a substrate for triglyceride synthesis, but excessive levels can lead to cellular stress.[11] |
| Tristearin | Moderate to high lipid accumulation. | Stearate can be incorporated into cellular triglycerides. |
Adipogenesis
Adipogenesis is the process of pre-adipocyte differentiation into mature, lipid-storing adipocytes. This process is often studied in cell lines like 3T3-L1.
| Triglyceride | Expected Effect on Adipogenesis | Rationale |
| This compound (DLMG) | Likely to promote adipogenesis. | As a source of saturated fatty acids, it can provide the building blocks for the significant triglyceride storage that characterizes mature adipocytes. Medium-chain triglycerides have been shown to be less lipogenic in some in vivo contexts, but in vitro, the provision of fatty acids is a key driver of differentiation.[3][7] |
| Triolein | Potent inducer of adipogenesis. | Oleic acid is a well-established and commonly used fatty acid to induce adipogenesis in cell culture. |
| Tripalmitin | Can induce adipogenesis, but may also have inhibitory effects at high concentrations due to cytotoxicity. | Palmitate is a key component of stored fat in adipocytes. |
| Tristearin | Expected to support adipogenesis. | Stearate contributes to the triglyceride stores in differentiating adipocytes. |
Impact on Cellular Signaling Pathways
Triglycerides and their constituent fatty acids are not just energy storage molecules; they also act as signaling molecules that can modulate key cellular pathways, such as those involved in inflammation and metabolism.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammatory responses. Certain long-chain saturated fatty acids have been shown to activate this pathway, leading to a pro-inflammatory state.[14][15]
DLMG, containing both medium- and long-chain saturated fatty acids, may have a modulatory effect on this pathway. While myristic acid could contribute to NF-κB activation, lauric acid has been shown to have a lesser effect.[15] Therefore, the overall inflammatory potential of DLMG may be lower than that of triglycerides composed solely of long-chain saturated fatty acids.
Insulin (B600854) Signaling Pathway
The insulin signaling pathway plays a crucial role in regulating glucose and lipid metabolism. Insulin promotes the storage of triglycerides in adipocytes by stimulating glucose uptake (a precursor for the glycerol (B35011) backbone) and fatty acid uptake, and by inhibiting lipolysis (the breakdown of triglycerides).[16][17]
This pathway is fundamental to how cells handle all the compared triglycerides. The efficiency of triglyceride synthesis and storage can influence the cellular outcomes, with efficient storage generally being protective against lipotoxicity.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are standard protocols for key assays used to assess the cellular effects of triglycerides.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
Triglyceride stock solution (solubilized, e.g., in complex with BSA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of the triglyceride stock solution in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the triglyceride or control vehicle.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (vehicle-treated) cells.
Lipid Accumulation Staining (Oil Red O)
Oil Red O is a fat-soluble dye used to stain neutral triglycerides and lipids in cells.
Materials:
-
Cells cultured on coverslips or in multi-well plates
-
Triglyceride stock solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O stock solution (0.5% in isopropanol)
-
Oil Red O working solution (freshly prepared by diluting stock solution with water, e.g., 6:4 ratio, and filtered)
-
Hematoxylin (B73222) (for counterstaining, optional)
-
Microscope
Procedure:
-
Culture cells and treat with triglycerides as described for the viability assay.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Incubate the cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution to cover the cells.
-
Incubate for 20-30 minutes at room temperature.
-
Remove the Oil Red O solution and wash the cells 3-4 times with distilled water.
-
(Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water.
-
Visualize the red-stained lipid droplets under a microscope. For quantification, the stain can be eluted with isopropanol and the absorbance measured.[18]
Lipid Accumulation Staining (Nile Red)
Nile Red is a fluorescent dye that strongly fluoresces in a lipid-rich environment, making it suitable for staining intracellular lipid droplets in both live and fixed cells.[4][7]
Materials:
-
Cells cultured on coverslips or in multi-well plates
-
Triglyceride stock solution
-
PBS or Hanks' Balanced Salt Solution (HBSS)
-
Nile Red stock solution (e.g., 1 mg/mL in DMSO)
-
Nile Red working solution (e.g., 1 µg/mL in PBS)
-
DAPI (for nuclear counterstaining, optional)
-
Fluorescence microscope
Procedure for Live Cell Staining:
-
Culture cells and treat with triglycerides.
-
Wash the cells twice with PBS or HBSS.
-
Add the Nile Red working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.[1]
-
(Optional) Wash the cells with PBS to reduce background fluorescence.
-
(Optional) Counterstain nuclei with DAPI.
-
Image the cells immediately using a fluorescence microscope with appropriate filters (e.g., for yellow-gold fluorescence of lipid droplets and blue for DAPI).
Conclusion
The choice of triglyceride for cell-based assays can have a profound impact on experimental outcomes. This compound, with its mixed medium- and long-chain saturated fatty acid composition, is expected to exhibit distinct properties compared to common triglycerides like triolein, tripalmitin, and tristearin. Based on the current understanding of fatty acid metabolism, DLMG may offer a balance between providing a substrate for lipid accumulation and mitigating the cytotoxicity associated with long-chain saturated fatty acids. However, direct experimental validation is necessary to confirm these inferred properties. Researchers should consider the specific aims of their study when selecting a triglyceride and carefully titrate concentrations to distinguish between metabolic and cytotoxic effects.
References
- 1. Triglyceride accumulation protects against fatty acid-induced lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Medium chain triglyceride in early life: effects on growth of adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellgs.com [cellgs.com]
- 5. anjiechem.com [anjiechem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Effects of medium- and long-chain triacylglycerols on adipose tissue metabolism in the obese Zucker rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inverse relationship between cytotoxicity of free fatty acids in pancreatic islet cells and cellular triglyceride accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular and physiological effects of medium-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased cytotoxicity of polyunsaturated fatty acids on human tumoral B and T-cell lines compared with normal lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the effect of individual saturated and unsaturated fatty acids on cell growth and death induction in the human pancreatic beta-cell line NES2Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Automated Lipid Droplet Quantification System for Phenotypic Analysis of Adipocytes using CellProfiler - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. The effect of medium and long chain triglyceride on human adipose tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The in vitro antioxidant activity of trilinolein and other lipid-related natural substances as measured by enhanced chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Mixed vs. Simple Triglycerides for Researchers and Drug Development Professionals
An objective guide to the performance, properties, and analysis of simple and mixed triglycerides, supported by experimental data.
In the realm of lipid research and drug development, a nuanced understanding of triglyceride structure and function is paramount. Triglycerides, the primary constituents of fats and oils, are broadly categorized into two main types: simple and mixed. While both are esters of glycerol (B35011) and fatty acids, the nature of their fatty acid composition leads to significant differences in their physicochemical properties, metabolic fates, and analytical profiles. This guide provides a comprehensive comparison of mixed and simple triglycerides, complete with experimental data and detailed analytical protocols to aid researchers in their selection and application.
Defining Simple and Mixed Triglycerides
A triglyceride molecule is composed of a glycerol backbone esterified with three fatty acids. The distinction between simple and mixed triglycerides lies in the identity of these fatty acid chains.[1]
-
Simple Triglycerides: These molecules contain three identical fatty acid chains. A common example is tristearin, which consists of glycerol and three stearic acid molecules.[2] Simple triglycerides are relatively rare in nature but are valuable as standards in laboratory settings.[1]
-
Mixed Triglycerides: In contrast, mixed triglycerides have two or three different fatty acid chains attached to the glycerol backbone.[1] The vast majority of naturally occurring fats and oils are composed of complex mixtures of mixed triglycerides.[1][3] An example is 1,2-dipalmitoyl-3-oleoyl-glycerol, which contains two palmitic acid molecules and one oleic acid molecule.
The structural difference between simple and mixed triglycerides is fundamental to their distinct properties.
References
Mass Spectral Cross-Referencing of 1,2-Dilauroyl-3-myristoyl-rac-glycerol and Its Isomeric Alternatives
A Comparative Guide for Researchers in Lipidomics and Drug Development
This guide provides a comparative analysis of the mass spectral data for 1,2-Dilauroyl-3-myristoyl-rac-glycerol and its key isomeric alternatives, 1,2-Dimyristoyl-3-lauroyl-rac-glycerol and 1,3-Dilauroyl-2-myristoyl-rac-glycerol. Understanding the distinct fragmentation patterns of these structurally similar triacylglycerols (TAGs) is crucial for accurate identification and quantification in complex biological matrices. This document outlines the expected mass spectral data, a generalized experimental protocol for their analysis, and a visual workflow to aid researchers in their lipidomics studies.
Comparison of Mass Spectral Data
The primary method for distinguishing these TAG isomers via mass spectrometry relies on the analysis of their fragmentation patterns, typically generated through collision-induced dissociation (CID) of a selected precursor ion. The most common fragmentation pathway for TAGs involves the neutral loss of one of the fatty acid chains. The resulting diacylglycerol-like fragment ions can be used to identify the fatty acid composition of the parent molecule.
Below is a summary of the key molecular and predicted mass spectral data for this compound and its alternatives. The data is presented for positive ion mode, assuming the formation of an ammonium (B1175870) adduct ([M+NH₄]⁺), which is a common ionization product in electrospray ionization (ESI).
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+NH₄]⁺ (m/z) | Key Fragment Ions (Neutral Loss of Fatty Acid) |
| This compound | C₄₁H₇₈O₆ | 667.06 | 685.6 | [M+NH₄ - C₁₂H₂₄O₂]⁺ : m/z 485.4 (Loss of Lauric Acid)[M+NH₄ - C₁₄H₂₈O₂]⁺ : m/z 457.4 (Loss of Myristic Acid) |
| 1,2-Dimyristoyl-3-lauroyl-rac-glycerol | C₄₃H₈₂O₆ | 695.11 | 713.6 | [M+NH₄ - C₁₄H₂₈O₂]⁺ : m/z 485.4 (Loss of Myristic Acid)[M+NH₄ - C₁₂H₂₄O₂]⁺ : m/z 513.4 (Loss of Lauric Acid) |
| 1,3-Dilauroyl-2-myristoyl-rac-glycerol | C₄₁H₇₈O₆ | 667.06 | 685.6 | [M+NH₄ - C₁₂H₂₄O₂]⁺ : m/z 485.4 (Loss of Lauric Acid)[M+NH₄ - C₁₄H₂₈O₂]⁺ : m/z 457.4 (Loss of Myristic Acid) |
Note: The relative intensities of the fragment ions can sometimes provide clues about the position of the fatty acids on the glycerol (B35011) backbone, although this is not always definitive and can be instrument-dependent. For instance, in some cases, the loss of the fatty acid from the sn-2 position may be less favored.
Experimental Protocol for Triacylglycerol Analysis by LC-MS
This section outlines a generalized protocol for the analysis of triacylglycerols using liquid chromatography-mass spectrometry (LC-MS). This protocol can be adapted for various LC-MS platforms.
1. Sample Preparation (Lipid Extraction)
A standard lipid extraction method, such as the Folch or Bligh-Dyer method, is recommended.
-
Materials: Chloroform, Methanol, 0.9% NaCl solution (or similar).
-
Procedure:
-
Homogenize the sample in a chloroform/methanol mixture (e.g., 2:1, v/v).
-
Add an aqueous salt solution to induce phase separation.
-
Vortex the mixture and centrifuge to separate the layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water mixture).
-
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column is typically used for TAG separation.
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a suitable additive such as 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more hydrophobic TAGs.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Elevated temperatures (e.g., 40-50°C) can improve peak shape.
3. Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Ionization Parameters:
-
Capillary Voltage: Typically 3-4 kV for ESI.
-
Source Temperature: Instrument-dependent, often in the range of 150-350°C.
-
Nebulizing and Drying Gas Flow: Optimize for proper desolvation.
-
-
Data Acquisition:
-
Full Scan Mode: Acquire data over a mass range that includes the expected precursor ions (e.g., m/z 400-800).
-
Tandem MS (MS/MS): Perform data-dependent acquisition to trigger fragmentation of the most abundant precursor ions. Set the collision energy to a level that induces the neutral loss of fatty acids without excessive further fragmentation.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the mass spectrometric analysis of triacylglycerols.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship in identifying TAG isomers based on their mass spectral fragmentation.
Confirming the Structure of 1,2-Dilauroyl-3-myristoyl-rac-glycerol by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of expected Nuclear Magnetic Resonance (NMR) spectral data with established literature values to confirm the chemical structure of 1,2-Dilauroyl-3-myristoyl-rac-glycerol. Detailed experimental protocols and data analysis workflows are presented to aid researchers in verifying the identity and purity of this triglyceride.
Structural Confirmation via ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. By analyzing the chemical shifts, multiplicities, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within a molecule can be determined.
For this compound, a triacylglycerol containing two lauric acid chains at the sn-1 and sn-2 positions and one myristic acid chain at the sn-3 position of the glycerol (B35011) backbone, specific resonances are expected. The chemical shifts of the glycerol backbone protons and carbons are particularly sensitive to the position of acylation, allowing for the confirmation of the specific isomeric structure.
Predicted vs. Literature ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established values for similar triglycerides and their constituent fatty acids. These values serve as a benchmark for comparison with experimentally obtained spectra.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Predicted Chemical Shift (ppm) | Typical Literature Range (ppm) | Multiplicity | Integration |
| Glycerol CH₂ (sn-1, sn-3) | 4.10-4.35 | 4.10-4.35 | dd | 4H |
| Glycerol CH (sn-2) | 5.25 | 5.20-5.30 | m | 1H |
| α-CH₂ (C2 of Lauric & Myristic) | 2.30 | 2.25-2.35 | t | 6H |
| β-CH₂ (C3 of Lauric & Myristic) | 1.62 | 1.55-1.65 | m | 6H |
| (CH₂)n of Fatty Acyl Chains | 1.20-1.40 | 1.20-1.40 | br s | ~52H |
| Terminal CH₃ of Fatty Acyl Chains | 0.88 | 0.85-0.92 | t | 9H |
dd: doublet of doublets, m: multiplet, t: triplet, br s: broad singlet
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Predicted Chemical Shift (ppm) | Typical Literature Range (ppm) |
| Carbonyl (C=O) sn-1, sn-3 | 173.2 | 173.1-173.3 |
| Carbonyl (C=O) sn-2 | 172.8 | 172.7-172.9 |
| Glycerol CH₂ (sn-1, sn-3) | 62.1 | 62.0-62.5 |
| Glycerol CH (sn-2) | 68.9 | 68.8-69.2 |
| α-CH₂ (C2 of Lauric & Myristic) | 34.1 | 34.0-34.2 |
| β-CH₂ (C3 of Lauric & Myristic) | 24.9 | 24.8-25.0 |
| (CH₂)n of Fatty Acyl Chains | 29.0-29.7 | 29.0-29.8 |
| CH₂ adjacent to terminal CH₃ | 22.7 | 22.6-22.8 |
| Terminal CH₃ of Fatty Acyl Chains | 14.1 | 14.0-14.2 |
Experimental Protocols
Accurate and reproducible NMR data are contingent upon meticulous sample preparation and appropriate instrument parameters.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 20-30 mg of this compound into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Homogenization: Vortex the sample until the triglyceride is completely dissolved, ensuring a homogeneous solution.
NMR Data Acquisition
¹H NMR Spectroscopy:
-
Spectrometer: 500 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 5 seconds.
-
Acquisition Time: ~3-4 seconds.
-
Spectral Width: 12-15 ppm.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Spectrometer: 125 MHz or higher ¹³C frequency NMR spectrometer.
-
Pulse Sequence: Power-gated decoupling sequence (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~1-2 seconds.
-
Spectral Width: 200-220 ppm.
-
Temperature: 298 K.
Data Analysis and Interpretation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR data.
Caption: Workflow for NMR-based structural confirmation.
By following the outlined experimental protocols and data analysis workflow, researchers can confidently confirm the structure of this compound. The provided comparative data tables serve as a valuable resource for verifying the identity and purity of this compound, which is essential for its application in research, and drug development.
A Comparative Guide to the Biological Effects of Triglyceride Isomers
For Researchers, Scientists, and Drug Development Professionals
The specific positioning of fatty acids on the glycerol (B35011) backbone of a triglyceride molecule, creating different isomers, significantly influences its digestion, absorption, metabolism, and downstream biological effects. Understanding these differences is crucial for researchers in nutrition, pharmacology, and drug development. This guide provides an objective comparison of the biological effects of various triglyceride isomers, supported by experimental data, detailed methodologies, and visual representations of key metabolic pathways.
Data Presentation: Quantitative Comparison of Triglyceride Isomer Effects
The following table summarizes key quantitative data from studies comparing the biological effects of different triglyceride and diacylglycerol isomers.
| Parameter | Isomer 1 | Isomer 2 | Species/Model | Key Findings | Reference(s) |
| Catabolic Rate | Palmitic Acid at sn-2 | Palmitic Acid at sn-1/sn-3 | Mice | The catabolic rate of fatty acids is significantly higher when positioned at the sn-2 position compared to the sn-1 or sn-3 positions.[1] | [1] |
| Body Weight Gain | 1,2-dipalmitoyl-3-oleoylglycerol (PPO) | 1,3-dipalmitoyl-2-oleoylglycerol (POP) | Mice | Mice fed a high-fat diet with PPO had significantly higher body weight gain compared to those fed POP.[2] | [2] |
| Plasma Lipids | 1-oleate-2-palmitate-3-linoleate glycerol (OPL) | 1,3-oleate-2-palmitate glycerol (OPO) | Mice | OPL was associated with higher postprandial plasma total triacylglycerol and LDL-cholesterol concentrations compared to OPO.[3] | [3] |
| Lymphatic Triglyceride Transport | Structured Triglyceride (Medium-chain FAs at sn-1,3; Eicosapentaenoic acid at sn-2) | Physical Mix of Medium-Chain Triglycerides and Fish Oil | Rats with fat malabsorption | Lymphatic triglyceride output was significantly higher (two-fold) in rats fed the structured triglyceride compared to the physical mix.[4] | [4] |
| Protein Kinase Cα (PKCα) Activation | 1,2-sn-dioleoylglycerol (1,2-DOG) | 1,3-dioleoylglycerol (1,3-DOG) | In vitro (POPC/POPS vesicles) | 1,2-DOG is a significantly more potent activator of PKCα, with a much lower activation constant (Ka) and higher maximal velocity (Vmax) compared to 1,3-DOG.[5][6] | [5][6] |
Key Experimental Protocols
In Vivo Triglyceride Catabolism Assay using ¹³CO₂ Breath Test
This protocol is used to determine the catabolic rate of fatty acids at different positions within a triglyceride molecule.
Principle: Mice are orally administered triglycerides containing a fatty acid labeled with a stable isotope (¹³C) at a specific sn-position. The rate at which ¹³C-labeled CO₂ is exhaled is measured, reflecting the rate of catabolism of that specific fatty acid.
Methodology:
-
Synthesis of Labeled Triglycerides: Synthesize triglyceride isomers with ¹³C-labeled fatty acids (e.g., palmitic acid, oleic acid) at the desired sn-1, sn-2, or sn-3 position.
-
Animal Model: Use a cohort of mice (e.g., C57BL/6J) fasted overnight.
-
Administration: Orally administer a single dose of the ¹³C-labeled triglyceride isomer to each mouse.
-
Breath Collection: Place each mouse in a metabolic chamber with a continuous airflow. Collect exhaled breath at regular intervals (e.g., every 15-30 minutes for 6 hours).
-
¹³CO₂ Analysis: Analyze the collected breath samples for the ratio of ¹³CO₂ to ¹²CO₂ using an isotope ratio mass spectrometer.
-
Data Analysis: Calculate the cumulative ¹³CO₂ excretion over time. A higher rate of ¹³CO₂ excretion indicates a faster catabolic rate for the labeled fatty acid at that specific position.[1]
In Vitro Lipase (B570770) Specificity Assay
This protocol determines the specificity of a lipase for hydrolyzing fatty acids from different sn-positions of a triglyceride isomer.
Principle: A specific triglyceride isomer is incubated with a lipase, and the resulting hydrolysis products (diacylglycerols, monoacylglycerols, and free fatty acids) are analyzed to determine which sn-position was preferentially cleaved.
Methodology:
-
Substrate Preparation: Prepare a stable emulsion of the triglyceride isomer to be tested.
-
Enzyme Reaction: Incubate the triglyceride emulsion with a purified lipase (e.g., pancreatic lipase) in a buffer system that mimics physiological conditions (e.g., appropriate pH, presence of bile salts).
-
Reaction Termination: Stop the reaction at various time points by adding a denaturing agent (e.g., ethanol (B145695) or heat).
-
Lipid Extraction: Extract the lipids from the reaction mixture using a suitable solvent system (e.g., chloroform:methanol).
-
Product Separation and Analysis: Separate the different lipid classes (triglycerides, diacylglycerols, monoacylglycerols, free fatty acids) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of each product. The relative amounts of 1,2-diacylglycerols, 1,3-diacylglycerols, and 2-monoacylglycerols will indicate the positional specificity of the lipase.[7][8][9]
Caco-2 Cell Model for Intestinal Absorption Studies
This in vitro model is used to assess the absorption and transport of different triglyceride isomers across an intestinal epithelial barrier.
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer of enterocyte-like cells, forming tight junctions and expressing brush border enzymes. This model mimics the intestinal barrier.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a confluent and differentiated monolayer. Monitor the integrity of the monolayer by measuring transepithelial electrical resistance (TEER).
-
Lipid Micelle Preparation: Prepare mixed micelles containing the triglyceride isomer of interest, bile salts, and phospholipids (B1166683) to simulate the conditions in the small intestine.
-
Apical Application: Add the lipid micelle solution to the apical side of the Caco-2 cell monolayer.
-
Incubation: Incubate for a specified period to allow for uptake and processing by the cells.
-
Basolateral Collection: Collect the medium from the basolateral side, which represents the transported lipids that would enter the lymphatic system or portal circulation.
-
Lipid Analysis: Extract and analyze the lipids from both the cells and the basolateral medium using techniques like HPLC or mass spectrometry to quantify the transport of the triglyceride isomer and its metabolites.[10][11][12][13][14]
Signaling Pathways and Experimental Workflows
Differential Activation of Protein Kinase C (PKC) by Diacylglycerol (DAG) Isomers
The isomeric form of diacylglycerol (DAG), a key second messenger, determines its ability to activate downstream signaling pathways, most notably the Protein Kinase C (PKC) family.
Caption: Differential activation of PKC by DAG isomers.
Description: This diagram illustrates that sn-1,2-diacylglycerol, produced from the hydrolysis of PIP₂ by PLC, is a potent activator of PKC. It binds to the C1 domain of PKC, leading to its translocation to the plasma membrane and subsequent activation. In contrast, sn-1,3-diacylglycerol is a poor activator of PKC.
Experimental Workflow for Comparing Triglyceride Isomer Absorption
The following workflow outlines a typical in vivo experiment to compare the absorption of different triglyceride isomers.
Caption: Workflow for in vivo comparison of triglyceride isomers.
Description: This workflow outlines the key steps in an animal study designed to compare the biological effects of different triglyceride isomers, from preparation and dietary administration to data collection and analysis of various physiological and molecular parameters.
References
- 1. Comparison of Catabolic Rates of sn-1, sn-2, and sn-3 Fatty Acids in Triacylglycerols Using 13CO2 Breath Test in Mice. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Differences in Absorption and Metabolism between Structured 1,3-Oleate-2-palmitate Glycerol and 1-Oleate-2-palmitate-3-linoleate Glycerol on C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Kinetic modeling of lipase-catalysed hydrolysis of triacylglycerol in a reverse micelle system for the determination of integral stereoselectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic Model for Triglyceride Hydrolysis Using Lipase: Review - Neliti [neliti.com]
- 10. Using Caco-2 Cells to Study Lipid Transport by the Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uptake and metabolism of structured triglyceride by Caco-2 cells: reversal of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Transportation of whey protein-derived peptides using Caco-2 cell model and identification of novel cholesterol-lowering peptides | Food & Nutrition Research [foodandnutritionresearch.net]
A Comparative Guide to Chromatographic Method Validation in Lipidomics
An objective comparison of Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RPLC) for robust and reliable lipid analysis.
For researchers, scientists, and drug development professionals engaged in lipidomics, the validation of analytical methods is paramount to ensure data accuracy, reproducibility, and reliability. This guide provides a comprehensive comparison of two predominant chromatographic techniques, HILIC and RPLC, coupled with mass spectrometry (MS) for lipid analysis. It delves into key performance parameters, presents experimental data for comparison, and offers detailed experimental protocols to aid in the selection and validation of the most suitable method for your research needs.
Comparing HILIC and RPLC for Lipidomics
Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RPLC) are powerful techniques for separating complex lipid mixtures. However, they operate on different separation principles, leading to distinct advantages and disadvantages. HILIC separates lipids based on the polarity of their headgroups, while RPLC separates them primarily based on the hydrophobicity of their fatty acyl chains.[1][2]
The choice between HILIC and RPLC can significantly impact the accuracy of quantification, especially for certain lipid classes. For instance, HILIC may lead to an overestimation of highly unsaturated phosphatidylcholines (PCs) compared to RPLC.[3][4] Conversely, HILIC can offer superior results in diminishing differential matrix effects due to the close elution of internal standards and their corresponding lipid species.[1] A combination of both methods can provide a more comprehensive and accurate characterization of the lipidome by resolving isobaric and isomeric lipid species.[2]
Key Performance Parameters for Method Validation
A robust validation of any chromatographic method for lipidomics involves assessing several key performance parameters to ensure the method is fit for its intended purpose. These parameters, often guided by regulatory bodies like the FDA, include accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ).[5][6][7]
| Performance Parameter | Description | HILIC Considerations | RPLC Considerations |
| Accuracy | The closeness of the measured value to the true value. | Can be affected by co-eluting isobaric species.[2] May overestimate highly unsaturated lipids.[3] | Generally provides accurate quantification for a wide range of lipids. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Good precision can be achieved with appropriate internal standards. | Capable of high precision, especially for well-resolved peaks. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Calibration curves for each lipid class are necessary.[6] | Requires careful selection of internal standards that cover the elution range of the analytes. |
| Selectivity/Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Separates lipids by class, which can lead to co-elution of species with the same headgroup.[1] | Separates lipids based on hydrophobicity, allowing for the separation of isomers.[1] |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Dependent on the ionization efficiency of the lipid class. | Influenced by the hydrophobicity of the lipid and its interaction with the stationary phase. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitated with suitable precision and accuracy. | Requires rigorous validation for each lipid class. | Generally offers low LOQs for a broad range of lipids. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Sensitive to mobile phase composition, especially water content. | Generally robust to small changes in mobile phase composition and temperature. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of lipidomics studies. The following sections outline a general workflow for lipid analysis using LC-MS, from sample preparation to data acquisition.
Sample Preparation: Lipid Extraction
The choice of extraction method can significantly impact the recovery and representation of different lipid classes. The Folch method and its variations are commonly used for lipid extraction from biological matrices such as plasma, serum, cells, and tissues.[8][9]
Protocol for Lipid Extraction from Plasma/Serum:
-
Thaw plasma or serum samples on ice.
-
To 50 µL of sample, add 1 mL of a cold chloroform:methanol (2:1, v/v) solution containing an appropriate internal standard mixture.
-
Vortex the mixture vigorously for 1 minute.
-
Add 200 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v) for LC-MS analysis.
Chromatographic Separation and Mass Spectrometric Detection
The following provides example parameters for both HILIC and RPLC methods coupled with a high-resolution mass spectrometer.
Typical HILIC-MS Method Parameters:
-
Column: A column with a polar stationary phase (e.g., silica, amide).
-
Mobile Phase A: Acetonitrile:water (95:5, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:water (50:50, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A gradient from a high percentage of mobile phase A to a higher percentage of mobile phase B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 50°C.
-
Mass Spectrometer: Operated in both positive and negative ion modes.
Typical RPLC-MS Method Parameters:
-
Column: A C18 or C30 reversed-phase column.
-
Mobile Phase A: Water:acetonitrile (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A gradient from a high percentage of mobile phase A to a high percentage of mobile phase B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 50 - 60°C.
-
Mass Spectrometer: Operated in both positive and negative ion modes.
Visualizing the Workflow and Method Validation
To better understand the processes involved, the following diagrams illustrate a typical lipidomics experimental workflow and the logical flow of chromatographic method validation.
A typical experimental workflow for a lipidomics study.
Logical flow for chromatographic method validation.
References
- 1. Evaluation of lipid quantification accuracy using HILIC and RPLC MS on the example of NIST® SRM® 1950 metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of lipid quantification accuracy using HILIC and RPLC MS on the example of NIST® SRM® 1950 metabolites in human plasma [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 9. Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography-mass spectrometry and hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Presence of 1,2-Dilauroyl-3-myristoyl-rac-glycerol: A Comparative Analysis of Human Breast Milk and Infant Formula
A detailed examination of the triglyceride 1,2-Dilauroyl-3-myristoyl-rac-glycerol reveals its presence in human breast milk, while its concentration is notably different in commercially available infant formulas. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing the metabolic pathways involved.
Quantitative Comparison of this compound
The analysis of specific triacylglycerols (TAGs) in human milk and infant formula is crucial for understanding the nutritional benefits and metabolic impact on infants. This compound, a triglyceride containing two lauric acid molecules and one myristic acid molecule, has been identified in human breast milk.[1][2][3] Comparative studies have highlighted significant differences in the lipid profiles of human milk and infant formulas.[4]
One 2023 lipidomics study comparing human milk (HM) with two different infant formulas (IF1 and IF2) found that this compound (designated as LaLaM; 12:0/12:0/14:0) was present at lower levels in human milk compared to the infant formulas analyzed.[4] The relative abundance of this specific triglyceride in the infant formulas was reported to be 6.12% and 8.44%, respectively.[4]
| Sample Type | Relative Abundance of this compound (%) |
| Human Milk (HM) | Lower than Infant Formula |
| Infant Formula 1 (IF1) | 6.12 |
| Infant Formula 2 (IF2) | 8.44 |
Data extracted from Pan et al. (2023). The exact relative abundance in human milk was not specified in the excerpt but was stated to be lower than in the analyzed infant formulas.
Experimental Protocols for Triglyceride Analysis
The quantification of specific triglycerides such as this compound in complex matrices like human milk and infant formula requires sophisticated analytical techniques. A general workflow involves lipid extraction followed by chromatographic separation and mass spectrometric detection.
1. Lipid Extraction:
A common method for extracting lipids is the Folch method or a modified version of it. This involves homogenizing the sample (human milk or reconstituted infant formula) with a chloroform (B151607)/methanol mixture, followed by the addition of a salt solution to separate the lipid-containing chloroform layer from the non-lipid components. The organic solvent is then evaporated to yield the total lipid extract.
2. Chromatographic Separation and Mass Spectrometric Analysis:
The complex mixture of triglycerides in the lipid extract is then separated using high-resolution chromatographic techniques. Methods such as Supercritical Fluid Chromatography (SFC) or Ultra-Performance Liquid Chromatography (UPLC) are often employed. These techniques separate individual triglyceride molecules based on their properties, such as acyl carbon number and the number of double bonds.
Following separation, the triglycerides are detected and identified using a mass spectrometer, typically a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. This allows for the precise determination of the mass-to-charge ratio of each triglyceride, enabling its identification. Tandem mass spectrometry (MS/MS) can be used to fragment the triglyceride molecules, providing information about the specific fatty acids they contain and their positions on the glycerol (B35011) backbone. Quantification is typically achieved by comparing the signal intensity of the target triglyceride to that of an internal standard.
Below is a generalized workflow for the analysis of triglycerides in human milk and infant formula.
References
Safety Operating Guide
Proper Disposal of 1,2-Dilauroyl-3-myristoyl-rac-glycerol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 1,2-Dilauroyl-3-myristoyl-rac-glycerol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Safety and Hazard Assessment
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] It has a low hazard profile, as indicated by its National Fire Protection Association (NFPA) and Hazardous Materials Identification System (HMIS) ratings.
| Hazard Classification | Rating |
| NFPA Health | 0 |
| NFPA Fire | 0 |
| NFPA Reactivity | 0 |
| HMIS Health | 0 |
| HMIS Fire | 0 |
| HMIS Reactivity | 0 |
Source: Cayman Chemical Safety Data Sheet. Ratings on a scale of 0-4 (0 = minimal hazard, 4 = severe hazard).[1]
Personal Protective Equipment (PPE)
While no special measures are required for handling this compound, standard laboratory PPE is recommended to ensure good occupational work practice. This includes:
-
Safety glasses
-
Gloves
-
Laboratory coat
Step-by-Step Disposal Procedure
For Small Quantities:
-
Collection: Collect waste this compound in a suitable, clearly labeled container.
-
Disposal: Smaller quantities of this substance can be disposed of with regular household waste.[1]
For Spills:
-
Containment: In case of a spill, no special personal protective equipment is required.[1]
-
Cleanup: The spilled material should be picked up mechanically.[1] Avoid creating dust.
-
Disposal: Dispose of the collected material as described above for small quantities.
For Uncleaned Packaging:
-
Decontamination: It is good practice to rinse the packaging with a suitable solvent, such as chloroform, in which the substance is soluble.
-
Disposal of Rinsate: The solvent rinsate should be disposed of as chemical waste in accordance with your institution's and local regulations.
-
Disposal of Packaging: Disposal of uncleaned packaging must be done according to official regulations.[1] Consult your institution's environmental health and safety (EHS) office for specific guidance.
Environmental Precautions:
It is crucial to prevent this compound from entering sewers or surface and ground water.[1]
Disposal Workflow
References
Essential Safety and Logistical Guidance for Handling 1,2-Dilauroyl-3-myristoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols and logistical plans for the handling and disposal of 1,2-Dilauroyl-3-myristoyl-rac-glycerol (CAS Number: 60175-30-6). The following procedural guidance is designed to ensure a safe laboratory environment and operational efficiency.
Chemical Profile and Hazard Assessment
This compound is a triacylglycerol found in natural sources such as date seed oil and human breast milk.[1] According to the Safety Data Sheet (SDS), this substance is not classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] Consequently, it has no assigned hazard pictograms, signal words, or hazard statements.[2] However, adherence to standard laboratory safety protocols is essential to mitigate any potential risks.
Physical and Chemical Properties Summary
| Property | Value |
| Molecular Formula | C₄₁H₇₈O₆ |
| Molecular Weight | 667.1 g/mol |
| Appearance | Crystalline solid |
| Solubility | Chloroform (B151607): 10 mg/ml[3] |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this chemical to determine the necessary level of personal protection.[4][5] For standard laboratory operations involving this compound, the following PPE is recommended as a minimum requirement.[6]
Recommended Personal Protective Equipment
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[6] | To protect against accidental splashes or generation of dust particles.[7] |
| Hand Protection | Disposable nitrile gloves. | To prevent skin contact during handling.[6] |
| Body Protection | Standard laboratory coat. | To protect clothing and skin from potential contamination.[7] |
| Foot Protection | Closed-toe shoes. | To protect feet from spills and falling objects.[6] |
Operational and Handling Plan
Adherence to a systematic workflow is crucial for maintaining safety and experimental integrity.
Pre-Handling Preparations
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Area Designation: Designate a specific, well-ventilated area for handling the chemical.
-
Gather Materials: Ensure all necessary equipment, including PPE, is readily available.
Step-by-Step Handling Procedure
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer:
-
If the chemical is in solid form, handle it carefully to minimize dust generation.
-
Use a chemical fume hood if there is a potential for aerosolization.
-
For dissolution, add the solid to the solvent (e.g., chloroform) in a suitable container.
-
-
Post-Handling:
-
Clean the work area thoroughly after use.
-
Remove and properly dispose of gloves.
-
Wash hands with soap and water.[8]
-
Storage Plan
-
Storage Conditions: Store this compound in a tightly sealed container at -20°C.
-
Location: Keep in a designated, clearly labeled storage area away from incompatible materials.
Disposal Plan
As a non-hazardous substance, disposal procedures for this compound are straightforward but must comply with local, state, and federal regulations.[9]
Waste Segregation and Disposal
-
Solid Waste: Uncontaminated solid this compound can typically be disposed of in the regular laboratory trash.[10]
-
Liquid Waste: Solutions of this compound in solvents like chloroform must be treated as hazardous chemical waste due to the solvent. Dispose of this waste in a designated, properly labeled hazardous waste container.
-
Contaminated Materials: Any materials (e.g., gloves, paper towels) that come into contact with the chemical should be disposed of in the appropriate laboratory waste stream.
-
Empty Containers: Rinse empty containers thoroughly before disposal. The rinsate may need to be collected as hazardous waste depending on the solvent used.[11]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. research.arizona.edu [research.arizona.edu]
- 3. This compound | CAS 60175-30-6 | Cayman Chemical | Biomol.com [biomol.com]
- 4. hse.gov.uk [hse.gov.uk]
- 5. Risk Assessment - Health and Safety Authority [hsa.ie]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. sfasu.edu [sfasu.edu]
- 10. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
